molecular formula C30H36N4O4S B15543153 (S,R,S)-AHPC-phenylacetic acid

(S,R,S)-AHPC-phenylacetic acid

Numéro de catalogue: B15543153
Poids moléculaire: 548.7 g/mol
Clé InChI: GAUPKVQHAPDXDP-ONBPZOJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S,R,S)-AHPC-phenylacetic acid is a useful research compound. Its molecular formula is C30H36N4O4S and its molecular weight is 548.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C30H36N4O4S

Poids moléculaire

548.7 g/mol

Nom IUPAC

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-phenylacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H36N4O4S/c1-19-26(39-18-32-19)22-12-10-21(11-13-22)16-31-28(37)24-15-23(35)17-34(24)29(38)27(30(2,3)4)33-25(36)14-20-8-6-5-7-9-20/h5-13,18,23-24,27,35H,14-17H2,1-4H3,(H,31,37)(H,33,36)/t23-,24+,27-/m1/s1

Clé InChI

GAUPKVQHAPDXDP-ONBPZOJHSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R,S)-AHPC-phenylacetic acid is a chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. It is not an active drug itself but rather a crucial building block. This molecule is an E3 ligase ligand-linker conjugate, where the (S,R,S)-AHPC moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The phenylacetic acid component functions as a linker, providing a reactive handle to conjugate a "warhead" ligand that targets a specific protein of interest (POI) for degradation.

This guide elucidates the core mechanism of action of PROTACs synthesized using (S,R,S)-AHPC-based constructs, provides detailed experimental protocols for their characterization, presents quantitative data for a relevant example, and visualizes the key pathways and workflows.

Core Mechanism of Action: The PROTAC Approach

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. A PROTAC consists of three key components: a ligand for the POI, a linker, and a ligand for an E3 ubiquitin ligase.

The mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based moiety is as follows:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) via its "warhead" and to the VHL E3 ligase via its (S,R,S)-AHPC ligand. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination : Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

  • Recycling : After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-based PROTAC VHL VHL E3 Ligase Complex POI Protein of Interest (POI) POI->PROTAC Binds to Warhead Proteasome 26S Proteasome POI->Proteasome Recognition and Degradation VHL->PROTAC Binds to (S,R,S)-AHPC VHL->POI Polyubiquitination E2 E2-Ubiquitin E2->VHL Recruited to Ternary Complex Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). Binding affinities of the PROTAC to the POI and the E3 ligase, as well as the stability of the ternary complex, are also critical parameters.

As a relevant example, ACBI1 is a potent PROTAC that degrades the chromatin remodeling proteins SMARCA2 and SMARCA4 by recruiting the VHL E3 ligase.[1][2][3]

Table 1: Degradation Potency of ACBI1 [3]

Target ProteinDC50 (nM)
SMARCA26
SMARCA411
PBRM132

Table 2: Binding Affinity of ACBI1 [4]

Binding InteractionAssayPotency Value (nM)
ACBI1 to SMARCA2 (Binary)Fluorescence Polarization770 (IC50)
ACBI1 to SMARCA2 (Binary)TR-FRET450 (Ki)
VCB-ACBI1-SMARCA2 (Ternary)Fluorescence Polarization26 (IC50)
VCB-ACBI1-SMARCA2 (Ternary)TR-FRET16 (Ki)

Experimental Protocols

Characterizing the mechanism of action of a PROTAC involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels in cells treated with a PROTAC.

Materials:

  • Cell line expressing the POI

  • (S,R,S)-AHPC-based PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and run the samples on an SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis (DC50, Dmax) G->H

Caption: Workflow for Western Blot analysis of protein degradation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Binding

This assay is used to measure the binding affinity of the PROTAC to the VHL E3 ligase complex.

Materials:

  • TR-FRET compatible plate reader

  • 384-well low-volume plates

  • Recombinant His-tagged VHL-ElonginB-ElonginC (VCB) complex

  • Europium-labeled anti-His antibody (donor)

  • Fluorescently labeled VHL ligand (tracer, acceptor)

  • (S,R,S)-AHPC-based PROTAC (competitor)

  • Assay buffer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the PROTAC in assay buffer.

  • Reaction Setup: In a 384-well plate, add the VCB complex, Europium-labeled anti-His antibody, and the fluorescently labeled VHL ligand.

  • Competition: Add the serially diluted PROTAC to the wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration and fit the data to a competitive binding model to determine the IC50, which can be converted to a Ki (binding affinity).

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., SA chip for biotinylated protein)

  • Recombinant biotinylated VCB complex

  • Recombinant POI

  • (S,R,S)-AHPC-based PROTAC

  • Running buffer

Procedure:

  • Immobilization: Immobilize the biotinylated VCB complex onto the surface of a streptavidin-coated sensor chip.

  • Binary Binding (PROTAC to VCB): Inject a series of concentrations of the PROTAC over the VCB surface to measure the binary binding affinity (KD).

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized VCB surface.

  • Data Analysis:

    • Measure the association (kon) and dissociation (koff) rates to calculate the binding affinity (KD) for both the binary and ternary interactions.

    • Calculate the cooperativity factor (α = Binary KD / Ternary KD). An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the PROTAC's affinity for VCB.

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_workflow SPR Workflow for Ternary Complex Analysis A Immobilize VCB on Sensor Chip B Measure Binary Binding: PROTAC to VCB A->B C Measure Ternary Binding: (POI + PROTAC) to VCB A->C D Data Analysis: Calculate KD and Cooperativity (α) B->D C->D

Caption: Workflow for SPR analysis of ternary complex formation.

Conclusion

This compound and its derivatives are pivotal tools in the field of targeted protein degradation. By providing a robust and high-affinity handle for the VHL E3 ligase, they enable the creation of potent and selective PROTACs against a wide range of disease-relevant proteins. A thorough understanding of the PROTAC mechanism of action, coupled with rigorous experimental characterization using techniques such as Western blotting, TR-FRET, and SPR, is essential for the successful development of these next-generation therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

An In-depth Technical Guide to (S,R,S)-AHPC-phenylacetic acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-phenylacetic acid is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a pre-fabricated E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its application in the development of novel therapeutics, with a focus on the degradation of SMARCA2/4 proteins. Detailed experimental protocols, quantitative data from related compounds, and visualizations of key biological pathways and experimental workflows are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound is a specialized chemical tool used in the construction of PROTACs. It comprises two key functional components:

  • The (S,R,S)-AHPC moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design. The specific stereochemistry (S,R,S) is crucial for its binding and activity, while the (S,S,S) stereoisomer serves as an inactive control in experiments.

  • The phenylacetic acid linker: This component provides a reactive handle, the carboxylic acid, for covalent attachment to a ligand that targets a specific protein of interest (POI).

This molecule is particularly noted for its use in the synthesis of PROTACs targeting the SMARCA2 and SMARCA4 proteins, which are key components of the SWI/SNF chromatin remodeling complex and are implicated in various cancers.[1][2]

Mechanism of Action: The PROTAC Approach

PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The mechanism can be summarized in the following steps:

  • Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (e.g., SMARCA2/4) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase complex.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC is released and can induce the degradation of another target protein molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 PROTAC PROTAC ((S,R,S)-AHPC-linker-POI ligand) POI Protein of Interest (e.g., SMARCA2/4) VHL VHL E3 Ligase Ternary_Complex POI-PROTAC-VHL Ternary Complex Ubiquitination Ubiquitination Ub_POI Poly-ubiquitinated POI Proteasome 26S Proteasome Degradation Degradation Peptides Peptides

Quantitative Data

Compound Target E3 Ligase Ligand Parameter Value Assay Reference
ARV-771BET Proteins(S,R,S)-AHPC-MeDC50<1 nMWestern Blot[3]
GMB-475BCR-ABL1(S,R,S)-AHPCIC501.11 µMCell Viability[4]
A947SMARCA2VHL-basedDC50-Western Blot[2]
Representative SMARCA2 DegraderSMARCA2VHL-basedEC507 nMCellular Degradation[5]

Table 1: Representative Quantitative Data for VHL-based PROTACs.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general method for the amide coupling of this compound to a primary or secondary amine on a target protein ligand.

Synthesis_Workflow cluster_0 Start Start Dissolve Dissolve Amine-functionalized POI Ligand and this compound in DMF Add_Reagents Add Coupling Agent (e.g., HATU) and Base (e.g., DIPEA) React Stir at Room Temperature (4-12 hours) Monitor Monitor Reaction by LC-MS Purify Purify by Chromatography (e.g., HPLC) Characterize Characterize by NMR and MS End End

Materials:

  • Amine-functionalized target protein ligand

  • This compound

  • Coupling agent (e.g., HATU, HOBt)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC)

  • Analytical instruments (LC-MS, NMR)

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine-functionalized target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • To this solution, add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC.

  • Confirm the identity and purity of the final PROTAC product by NMR and high-resolution mass spectrometry.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.

Ternary Complex Formation Assay (Illustrative: Time-Resolved FRET)

This assay confirms the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged versions of the target protein and the VHL E3 ligase complex

  • Fluorescently labeled antibodies or reagents specific for the tags

  • PROTAC of interest

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, combine the purified target protein, VHL E3 ligase, and labeled antibodies/reagents with varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • FRET Measurement: Measure the time-resolved FRET signal. An increase in the FRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration.

Signaling Pathways

PROTACs developed from this compound that target SMARCA2/4 can have profound effects on cellular signaling. SMARCA2 and SMARCA4 are ATPases of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression. In cancers with mutations in one paralog (e.g., SMARCA4), the other (SMARCA2) can become essential for survival, a concept known as synthetic lethality.[2][6][7]

SMARCA_Pathway cluster_0 PROTAC SMARCA2/4 PROTAC Degradation SMARCA2/4 Degradation SWI_SNF Disrupted SWI/SNF Complex Function Chromatin Altered Chromatin Remodeling Gene_Expression Aberrant Gene Expression Cell_Cycle Cell Cycle Arrest Apoptosis Apoptosis Tumor_Growth Inhibition of Tumor Growth

By degrading SMARCA2/4, a PROTAC can disrupt the function of the SWI/SNF complex, leading to altered chromatin structure and aberrant gene expression. This can, in turn, induce cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins.

Conclusion

This compound is a valuable and versatile tool for the development of VHL-recruiting PROTACs. Its pre-packaged VHL ligand and linker with a convenient reactive handle streamline the synthesis of novel protein degraders. This allows researchers to focus on the design and optimization of ligands for their specific protein of interest. The principles and protocols outlined in this guide provide a solid framework for the design, synthesis, and characterization of new PROTACs with the potential to target previously "undruggable" proteins and offer new therapeutic avenues for a wide range of diseases.

References

(S,R,S)-AHPC-Phenylacetic Acid for Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional inhibitor-based approaches.[1] At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] A critical component in the design of effective PROTACs is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein.

This technical guide focuses on (S,R,S)-AHPC-phenylacetic acid, an E3 ligase ligand-linker conjugate used in the synthesis of PROTACs.[2] (S,R,S)-AHPC is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC development.[3][4] The phenylacetic acid moiety serves as a versatile linker, enabling the covalent attachment of a ligand for a specific protein of interest, thereby generating a complete PROTAC molecule. This guide will provide an in-depth overview of its application, relevant quantitative data from analogous compounds, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Mechanism of Action

PROTACs synthesized using this compound operate through a catalytic mechanism that induces the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex.[5] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain serves as a degradation signal, leading to the recognition and degradation of the POI by the 26S proteasome.[5] The PROTAC is then released and can participate in further degradation cycles.

Quantitative Data

Table 1: Degradation Potency of GMB-475, a BCR-ABL1 PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand.

CompoundTargetCell LineDC50DmaxIC50 (Proliferation)Reference
GMB-475BCR-ABL1K562340 nM95%~1 µM[6]
GMB-475BCR-ABL1Ba/F3--1.11 µM[6]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Degradation Potency of Representative SMARCA2/4 PROTACs utilizing VHL ligands.

CompoundTarget(s)Cell LineDC50DmaxReference
PROTAC 1SMARCA2/4MV-4-11300 nM (SMARCA2), 250 nM (SMARCA4)~65% (SMARCA2), ~70% (SMARCA4)[7]
SMD-3040SMARCA2-Low nanomolar>90%[8]

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to validate their mechanism of action and quantify their efficacy. Below are detailed protocols for essential assays.

Protocol 1: Western Blot for Target Protein Degradation

This is the primary cellular assay to measure the degradation of the protein of interest.

Materials:

  • Relevant cell line expressing the POI

  • PROTAC synthesized from this compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). For control experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Incubation: Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse with RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer them to a PVDF membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.[11]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again and then add the chemiluminescent substrate for detection using an imaging system.[11]

  • Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This live-cell assay detects the formation of the POI-PROTAC-E3 ligase complex.

Materials:

  • Expression vectors for NanoLuc®-fusion of the POI and HaloTag®-fusion of VHL.

  • Cells suitable for transfection.

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

Procedure:

  • Cell Transfection: Co-transfect the cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.

  • Cell Plating: Plate the transfected cells in a 96-well plate and incubate.

  • Ligand and Substrate Addition: Add the HaloTag® 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the cells.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Signal Measurement: Measure the bioluminescence and fluorescence signals. An increase in the BRET ratio indicates the proximity of the NanoLuc® donor and the HaloTag® acceptor, confirming ternary complex formation.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and VHL E3 ligase complex.

  • Purified recombinant POI.

  • Ubiquitin.

  • ATP.

  • PROTAC of interest.

  • Ubiquitination reaction buffer.

  • SDS-PAGE and Western blot reagents.

  • Antibody against the POI or ubiquitin.

Procedure:

  • Reaction Setup: Assemble the ubiquitination reaction on ice, containing the E1, E2, VHL, POI, ubiquitin, ATP, and reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody against the POI or ubiquitin.

    • A high-molecular-weight smear or ladder of bands indicates poly-ubiquitination of the POI.

Visualizations

Signaling Pathway

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes E2_Ub E2-Ubiquitin E2_Ub->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Selectivity Profiling Synthesis Synthesis of PROTAC from this compound and POI ligand Ternary_Assay Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET™) Synthesis->Ternary_Assay Ub_Assay In Vitro Ubiquitination Assay Ternary_Assay->Ub_Assay Degradation_Assay Target Protein Degradation (Western Blot) Ub_Assay->Degradation_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay Proteomics Global Proteomics (Mass Spectrometry) Degradation_Assay->Proteomics

Caption: General experimental workflow for PROTAC development.

Logical Relationship of PROTAC Components and Action

PROTAC_Logic PROTAC PROTAC (S,R,S)-AHPC Linker (Phenylacetic acid) POI Ligand Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC:f0->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation Triggers Biological_Effect Biological Effect (e.g., Tumor Growth Inhibition) Degradation->Biological_Effect Results in

Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion

This compound represents a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its optimized VHL-binding moiety provides a strong foundation for developing potent protein degraders. While quantitative data for PROTACs using this specific linker is still emerging, the established methodologies and data from analogous compounds provide a robust framework for the design, synthesis, and evaluation of novel degraders. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers aiming to leverage this technology for the targeted degradation of disease-relevant proteins. As the field of targeted protein degradation continues to evolve, the strategic application of well-characterized building blocks like this compound will be instrumental in advancing new therapeutics.

References

(S,R,S)-AHPC-Phenylacetic Acid: A Technical Guide to a Key E3 Ligase Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest. This technical guide provides an in-depth overview of (S,R,S)-AHPC-phenylacetic acid, a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032). This guide will cover its mechanism of action, quantitative binding data, synthesis, and its application in the development of PROTACs, with a focus on the SMARCA2/4 degrader program.

Core Concepts: The VHL E3 Ligase and PROTAC Mechanism

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue on the alpha subunit of hypoxia-inducible factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[2] Small molecule VHL ligands, such as (S,R,S)-AHPC, mimic this critical interaction, allowing them to bind to VHL with high affinity.[3][4]

PROTACs leverage this interaction by linking a VHL ligand to a ligand for a target protein of interest (POI) via a chemical linker. This tripartite complex brings the VHL E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule in a catalytic manner.

cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->VHL POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1: Mechanism of PROTAC-mediated protein degradation via VHL recruitment.

This compound: A Key Building Block

This compound is an E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC core, which provides high-affinity binding to VHL, and a phenylacetic acid linker, which serves as a versatile attachment point for a POI ligand. This pre-functionalized building block streamlines the synthesis of novel PROTACs.

Quantitative Data

The binding affinity of the VHL ligand is a critical parameter for the efficacy of a PROTAC. While the specific binding affinity for the entire this compound molecule has not been reported, the affinity of the parent (S,R,S)-AHPC (VH032) core provides a strong reference point.

CompoundMethodBinding Affinity (Kd)IC50Reference
(S,R,S)-AHPC (VH032) Fluorescence Polarization185 nM-[3][4]
VH032 TR-FRET-352.2 nM[5]
BODIPY FL VH032 TR-FRET3.01 nM-[1]

This compound is utilized in the synthesis of PROTACs targeting SMARCA2 and SMARCA4, key components of the SWI/SNF chromatin remodeling complex.[6][7] The degradation efficiency of these PROTACs is a key measure of their biological activity.

PROTAC DegraderTarget(s)Cell LineDC50DmaxReference
SMARCA2/4-degrader-15 SMARCA2/4A549<100 nM>90%[8]
Other SMARCA2/4 Degraders SMARCA2/4A549<100 nM>90%[8]

Experimental Protocols

Synthesis of this compound-based PROTACs

The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction with a POI ligand containing a primary or secondary amine.

Start (S,R,S)-AHPC- phenylacetic acid Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling POI_Ligand POI Ligand with Amine POI_Ligand->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Cell_Culture Cell Culture & Treatment with PROTAC Lysis Cell Lysis & Protein Quantification (BCA) Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Band Densitometry Detection->Analysis

References

An In-depth Technical Guide on (S,R,S)-AHPC-phenylacetic Acid and its Interaction with the von Hippel-Lindau (VHL) Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-phenylacetic acid, a derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (also known as VH032-NH2). As a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding its binding characteristics, the experimental methodologies to assess this interaction, and the broader biological context is paramount. This document details the interaction between VHL ligands and the VHL protein, presents quantitative binding data for key VHL ligands, outlines detailed experimental protocols for binding affinity determination, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to the von Hippel-Lindau (VHL) Protein and this compound

The von Hippel-Lindau (VHL) protein is the substrate-recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] Inactivation of VHL is associated with various cancers, making it an attractive target for therapeutic intervention.

Small molecule ligands that bind to VHL can modulate the VHL-HIF-1α interaction.[3] These ligands have become indispensable tools in the field of targeted protein degradation, particularly as the E3 ligase-recruiting component of PROTACs.[4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4]

This compound is an E3 ligase ligand-linker conjugate.[4] It incorporates the (S,R,S)-AHPC core, a potent VHL ligand, functionalized with a phenylacetic acid linker. This linker provides a reactive handle for conjugation to a target protein ligand, thereby facilitating the synthesis of novel PROTACs.[4][6]

Quantitative Binding Affinity of VHL Ligands

LigandBinding Affinity (Kd)Measurement MethodReference
VH032 185 nMNot Specified[3][5][7]
VH298 80 - 90 nMIsothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP)[3][8]
VH101 44 nMNot Specified[5][7]
MZ1 (VH032-based PROTAC) 6.3 nM (Ki)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[9]
BODIPY FL VH032 ~3.0 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[9]

Signaling Pathways and Experimental Workflows

The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification is recognized by the VHL protein, leading to the ubiquitination and degradation of HIF-1α. In hypoxic conditions, PHDs are inactive, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. VHL ligands like (S,R,S)-AHPC mimic the hydroxylated proline residue of HIF-1α, enabling them to bind to VHL.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia O2 O2 PHDs PHDs O2->PHDs activates HIF-1α HIF-1α PHDs->HIF-1α hydroxylates OH-HIF-1α HIF-1α-OH VHL_Complex VHL E3 Ligase OH-HIF-1α->VHL_Complex binds Ub-HIF-1α Ub-HIF-1α VHL_Complex->Ub-HIF-1α ubiquitinates Ub Ubiquitin Proteasome Proteasome Ub-HIF-1α->Proteasome targets Proteasome->Degradation degrades No_O2 Low O2 PHDs_inactive PHDs (inactive) No_O2->PHDs_inactive HIF-1α_stable HIF-1α (stabilized) Nucleus Nucleus HIF-1α_stable->Nucleus translocates to HIF-1 HIF-1 Complex HIF-1α_stable->HIF-1 dimerizes with HIF-1β HIF-1β HIF-1β->HIF-1 HRE Hypoxia Response Element HIF-1->HRE binds to Gene_Expression Target Gene Expression HRE->Gene_Expression activates

VHL-HIF-1α Signaling Pathway
PROTAC-Mediated Protein Degradation Workflow

A PROTAC utilizing a VHL ligand like this compound hijacks the VHL E3 ligase complex to induce the degradation of a specific target protein. The PROTAC simultaneously binds to the target protein and VHL, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Workflow PROTAC-Mediated Protein Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) PROTAC->Ternary_Complex VHL_Complex VHL E3 Ligase VHL_Complex->Ternary_Complex Ternary_Complex->Ubiquitination facilitates ubiquitination E2 E2-Ub E2->Ternary_Complex recruited Ub_Target Ub-Target Protein Proteasome Proteasome Ub_Target->Proteasome targets Proteasome->Degradation degrades

PROTAC-Mediated Protein Degradation Workflow

Experimental Protocols

Accurate determination of the binding affinity between a VHL ligand and the VHL protein is essential for the development of effective PROTACs. The following are detailed protocols for three commonly used biophysical assays.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay measures the displacement of a fluorescently labeled VHL ligand (tracer) from the VHL protein by an unlabeled competitor ligand. The change in fluorescence polarization is proportional to the amount of tracer displaced, allowing for the determination of the competitor's binding affinity (IC50).

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

    • VHL Protein Complex (VBC): Purified VHL-ElonginB-ElonginC complex.

    • Fluorescent Tracer: A fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) at a concentration close to its Kd.

    • Test Compound: this compound or other VHL ligands, serially diluted in assay buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, black microplate, add the VBC complex to a final concentration of 1-2 times the Kd of the tracer.

    • Add the fluorescent tracer to all wells at a fixed concentration.

    • Add the serially diluted test compound to the appropriate wells.

    • Include controls for no inhibitor (maximum polarization) and no VBC complex (minimum polarization).

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Protein: Purified VBC complex (typically 10-50 µM) dialyzed extensively against the ITC buffer.

    • Ligand: this compound (typically 10-20 times the protein concentration) dissolved in the same dialysis buffer.

    • Buffer Matching: Ensure identical buffer composition for the protein and ligand solutions to minimize heats of dilution.

    • Degassing: Degas both solutions prior to the experiment to prevent air bubbles.

  • Experimental Setup:

    • Load the VBC solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Record the heat change after each injection.

    • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated.

Methodology:

  • Chip Preparation:

    • Immobilize the purified VBC complex onto the surface of a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the test compound (this compound) over the surface and monitor the change in the SPR signal (response units, RU).

    • After each injection, allow for a dissociation phase where only the running buffer flows over the surface.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the dissociation constant (Kd) as koff/kon.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar compounds, a general synthetic strategy can be proposed. The synthesis would likely involve the coupling of the (S,R,S)-AHPC core (VH032-NH2) with a phenylacetic acid derivative that has been activated for amide bond formation.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow General Synthesis Workflow for this compound Start_AHPC (S,R,S)-AHPC (VH032-NH2) Coupling Amide Coupling Start_AHPC->Coupling Start_PA Phenylacetic acid Activation Activation of Carboxylic Acid Start_PA->Activation Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_Product This compound Purification->Final_Product

General Synthesis Workflow

This would typically involve activating the carboxylic acid of phenylacetic acid using a coupling reagent such as HATU or EDC/NHS, followed by reaction with the primary amine of (S,R,S)-AHPC in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent such as DMF. The final product would then be purified using techniques like reverse-phase HPLC.

Conclusion

This compound represents a valuable chemical tool for the construction of PROTACs that recruit the VHL E3 ubiquitin ligase. A thorough understanding of its interaction with VHL, benchmarked against established VHL ligands, is crucial for the rational design of effective protein degraders. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding affinity of novel VHL ligands and their resulting PROTACs. The continued exploration of VHL ligands and the development of novel linker chemistries will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

(S,R,S)-AHPC-Phenylacetic Acid: A Technical Guide to its Role and Synthesis in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-phenylacetic acid is a key bifunctional molecule playing a crucial role in the rapidly advancing field of targeted protein degradation. This technical guide provides an in-depth overview of its discovery, synthesis, and application, particularly as an E3 ligase ligand-linker conjugate. The document details its integral part in the formation of Proteolysis-Targeting Chimeras (PROTACs), specifically in the synthesis of degraders targeting SMARCA2/4 proteins. Experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Advent of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The (S,R,S)-AHPC moiety of this compound is a well-established, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a valuable component in the design of potent PROTACs.

Discovery and Significance of this compound

The discovery of this compound is intrinsically linked to the development of VHL-recruiting PROTACs. The (S,R,S)-AHPC core is a derivative of the VHL ligand, meticulously designed to provide a stable and high-affinity interaction with the VHL E3 ligase complex. The phenylacetic acid component serves as a versatile linker with a terminal carboxylic acid group, enabling covalent conjugation to a target protein ligand. This modular design allows for the rational construction of a diverse range of PROTACs targeting various proteins of interest.

Notably, this compound is a documented precursor in the synthesis of "SMARCA2/4-degrader-15"[1]. SMARCA2 and SMARCA4 are ATP-dependent helicases that are key components of the SWI/SNF chromatin remodeling complex, which plays a critical role in gene expression. Dysregulation of these proteins is implicated in various cancers, making them attractive therapeutic targets. The use of this compound in developing degraders for these targets underscores its significance in advancing cancer therapeutics.

Synthesis of this compound

General Experimental Protocol for Amide Coupling

The following protocol is a representative example of how this compound could be synthesized via a standard amide coupling reaction.

Materials:

  • (S,R,S)-AHPC hydrochloride (or its free base)

  • Phenylacetic acid

  • Coupling agents: for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • A non-nucleophilic base: for example, DIPEA (N,N-Diisopropylethylamine) or triethylamine

  • Anhydrous solvent: for example, DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve phenylacetic acid (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent(s) (e.g., HATU, 1.1 equivalents or EDC/HOBt, 1.1 equivalents each) to the solution.

    • Stir the mixture at room temperature for approximately 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve (S,R,S)-AHPC hydrochloride (1.0 equivalent) in the anhydrous solvent.

    • Add the non-nucleophilic base (e.g., DIPEA, 2.2 equivalents) to neutralize the hydrochloride salt and facilitate the coupling reaction.

    • Add the solution of (S,R,S)-AHPC to the activated phenylacetic acid mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure this compound.

Quantitative Data (Representative)

The following table summarizes representative quantitative data that could be expected from the synthesis of this compound. Actual results may vary based on the specific conditions and scale of the reaction.

ParameterRepresentative Value
Reactants
(S,R,S)-AHPC hydrochloride1.0 eq
Phenylacetic acid1.0 eq
HATU1.1 eq
DIPEA2.2 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time8 hours
Product
Yield75-85%
Purity (by HPLC)>95%
Molecular FormulaC₃₀H₃₆N₄O₅
Molecular Weight548.64 g/mol

Role in PROTAC Function: The Ubiquitin-Proteasome Pathway

This compound, once incorporated into a PROTAC, facilitates the targeted degradation of a specific protein. The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity leads to the ubiquitination of the target protein by the E3 ligase complex. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Target Target Protein (e.g., SMARCA2/4) Target->Ternary Captured PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC based VHL ligand.

Experimental Workflow for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using this compound and its subsequent biological evaluation follows a structured workflow.

PROTAC_Workflow Synthesis Synthesis of This compound Coupling Amide Coupling with Target Protein Ligand Synthesis->Coupling Purification Purification and Characterization of PROTAC Coupling->Purification InVitro In Vitro Assays (e.g., Western Blot for Degradation) Purification->InVitro CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) InVitro->CellBased InVivo In Vivo Studies (e.g., Xenograft Models) CellBased->InVivo

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound represents a pivotal building block in the development of VHL-recruiting PROTACs. Its rational design, incorporating a high-affinity E3 ligase ligand and a versatile linker, facilitates the creation of potent and selective protein degraders for a multitude of high-value therapeutic targets. The successful application of this conjugate in the synthesis of SMARCA2/4 degraders highlights its importance and potential in the ongoing evolution of targeted protein degradation as a transformative therapeutic strategy. This guide provides a foundational understanding for researchers to leverage this compound and similar constructs in their drug discovery endeavors.

References

(S,R,S)-AHPC-Phenylacetic Acid: A Technical Guide to SMARCA2/4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-phenylacetic acid as a crucial component in the development of proteolysis-targeting chimeras (PROTACs) for the degradation of the chromatin remodelers SMARCA2 and SMARCA4. This document details the quantitative data, experimental protocols, and the underlying mechanism of action for the resulting degrader, PROTAC SMARCA2/4-degrader-15.

Introduction

This compound is an E3 ligase ligand-linker conjugate. It serves as a pivotal building block for the synthesis of PROTACs, specifically designed to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase. When coupled with a suitable ligand for a target protein, it forms a heterobifunctional molecule that induces the ubiquitination and subsequent proteasomal degradation of that target. In the context of this guide, this compound is utilized in the synthesis of PROTAC SMARCA2/4-degrader-15, a molecule designed to target the homologous ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4.[1][2]

Quantitative Data

PROTAC SMARCA2/4-degrader-15, synthesized using this compound, has demonstrated potent and efficient degradation of its target proteins. The key quantitative metrics are summarized in the table below.

DegraderTarget(s)Cell LineDC50DmaxTreatment TimeReference
PROTAC SMARCA2/4-degrader-15SMARCA2A549< 100 nM> 90%24 hours[3][4]
PROTAC SMARCA2/4-degrader-15SMARCA4A549< 100 nM> 90%24 hours[3][4]
PROTAC SMARCA2/4-degrader-15SMARCA4MV411< 100 nMNot ReportedNot Reported[5][6]

Mechanism of Action

The PROTAC SMARCA2/4-degrader-15, incorporating the this compound moiety, functions by inducing the formation of a ternary complex between the target protein (SMARCA2 or SMARCA4) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC SMARCA2/4-degrader-15 (this compound based) Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-VHL) PROTAC->Ternary_Complex SMARCA2_4 SMARCA2/4 SMARCA2_4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SMARCA2_4 Polyubiquitinated SMARCA2/4 Ternary_Complex->Ub_SMARCA2_4 Ubiquitination Ub_E2 E2-Ubiquitin Ub_E2->Ternary_Complex Ub Proteasome 26S Proteasome Ub_SMARCA2_4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation of SMARCA2/4.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of PROTACs synthesized from this compound. These protocols are based on established methods for characterizing SMARCA2/4 degraders.

Western Blotting for SMARCA2/4 Degradation

This protocol is used to quantify the reduction in SMARCA2 and SMARCA4 protein levels following treatment with the degrader.

1. Cell Culture and Treatment:

  • Seed A549 cells in 6-well plates and culture until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of PROTAC SMARCA2/4-degrader-15 (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for 24 hours.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.[7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of degradation.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-SMARCA2/4, anti-GAPDH) F->G H Secondary Antibody Incubation (HRP) G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Western Blotting Experimental Workflow.
Cell Viability Assay

This assay determines the effect of SMARCA2/4 degradation on cell proliferation and viability.

1. Cell Seeding:

  • Seed A549 or other relevant cancer cell lines in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of PROTAC SMARCA2/4-degrader-15 for a specified duration (e.g., 72 hours).

3. Viability Measurement (using CellTiter-Glo®):

  • After the incubation period, add CellTiter-Glo® reagent to each well.

  • Mix the contents and incubate for 10-15 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the results to vehicle-treated control cells to determine the percentage of cell viability.

Cell_Viability_Workflow A Seed Cells (96-well plate) B Treat with Degrader (Serial Dilution) A->B C Incubate (e.g., 72 hours) B->C D Add CellTiter-Glo® C->D E Measure Luminescence D->E F Analyze Data (Calculate IC50) E->F

Cell Viability Assay Workflow.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to provide evidence for the formation of the SMARCA2/4-PROTAC-VHL ternary complex.

1. Cell Treatment and Lysis:

  • Treat cells with PROTAC SMARCA2/4-degrader-15 or a vehicle control for a short period (e.g., 2-4 hours) to capture the transient ternary complex.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

2. Immunoprecipitation:

  • Pre-clear the cell lysates with protein A/G beads.

  • Incubate the pre-cleared lysate with an antibody against either SMARCA2/4 or VHL overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

  • Analyze the eluted samples by Western blotting using antibodies against SMARCA2/4 and VHL to detect the co-precipitated proteins. The presence of both proteins in the immunoprecipitate from the degrader-treated sample, but not the control, indicates the formation of the ternary complex.

Conclusion

This compound is a valuable chemical tool for the development of potent and effective PROTAC degraders targeting SMARCA2 and SMARCA4. The resulting PROTAC, SMARCA2/4-degrader-15, demonstrates significant degradation of its targets at nanomolar concentrations. The provided protocols offer a framework for the synthesis and evaluation of such degraders, which hold promise for therapeutic intervention in cancers with dependencies on the SWI/SNF chromatin remodeling complex.

References

Physicochemical Properties of (S,R,S)-AHPC-phenylacetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific experimental data on the physicochemical properties of the (S,R,S)-AHPC-phenylacetic acid conjugate is limited. This guide provides a comprehensive overview based on the well-characterized (S,R,S)-AHPC core (a von Hippel-Lindau E3 ligase ligand), general principles of PROTAC (Proteolysis Targeting Chimera) molecules, and standard analytical methodologies.

Introduction

This compound is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (amino-hydroxy-pyrrolidine-carboxamide) moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to phenylacetic acid via a linker.[1][2] Such conjugates are integral components in the synthesis of PROTACs. Specifically, this compound is utilized in the creation of SMARCA2/4 degraders.[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]

The physicochemical properties of these conjugates and the resulting PROTACs are critical determinants of their efficacy, including cell permeability, solubility, and oral bioavailability.[][7] This guide summarizes the known properties of the core components and outlines the standard experimental protocols for the characterization of such molecules.

Physicochemical Properties

Chemical Structure and Properties

The core structure of (S,R,S)-AHPC is fundamental to its function as a VHL ligand.[8][9] The phenylacetic acid moiety is attached via a linker, the specifics of which can influence the overall properties of the conjugate.

Table 1: General Chemical Information for this compound and Core Components

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC30H36N4O548.702010985-19-8
(S,R,S)-AHPC hydrochlorideNot specifiedNot specified1448189-80-7
(S,R,S)-AHPC-Me hydrochlorideC23H33ClN4O3S481.051948273-03-7

Data sourced from multiple chemical suppliers and databases.[1][8][10]

Solubility

The solubility of PROTACs and their precursors is a significant challenge due to their high molecular weight and often lipophilic nature.[11] Solubility is a critical factor for in vitro assays and in vivo drug delivery.[]

Table 2: Reported Solubility Data for (S,R,S)-AHPC Derivatives

CompoundSolventSolubilityNotes
(S,R,S)-AHPC hydrochlorideDMSO93 mg/mL (199.13 mM)Fresh DMSO recommended due to moisture absorption.[12]
(S,R,S)-AHPC-Me hydrochloride10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mL (4.32 mM)Clear solution.[13]
(S,R,S)-AHPC-Me hydrochloride10% DMSO / 90% (20% SBE-β-CD in Saline)2.08 mg/mL (4.32 mM)Suspended solution; requires sonication.[13]
(S,R,S)-AHPC-Me hydrochloride10% DMSO / 90% Corn Oil≥ 2.08 mg/mL (4.32 mM)Clear solution.[13]
(S,R,S)-AHPC-BocDMSO100 mg/mL (188.44 mM)Requires sonication.[14]
Storage and Stability

Proper storage is crucial to maintain the integrity of E3 ligase ligand-linker conjugates.

Table 3: Recommended Storage Conditions for (S,R,S)-AHPC Derivatives

CompoundFormStorage TemperatureDuration
(S,R,S)-AHPC monohydrochlorideStock Solution-80°C6 months (stored under nitrogen)[8]
(S,R,S)-AHPC monohydrochlorideStock Solution-20°C1 month (stored under nitrogen)[8]
(S,R,S)-AHPC-PEG2-acidStock Solution-80°C6 months[15]
(S,R,S)-AHPC-PEG2-acidStock Solution-20°C1 month[15]

Experimental Protocols

The characterization of this compound and resulting PROTACs involves a suite of analytical techniques to determine their physicochemical properties and biological activity.

Synthesis and Purification

The synthesis of E3 ligase ligand-linker conjugates is a multi-step process. The final product is typically purified using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high purity (>95%) for subsequent biological assays.[16]

Solubility Determination

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to the DMSO solutions and mix thoroughly.

  • Incubation: Incubate the samples at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy.

  • Solubility Calculation: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

Stability Assessment

Protocol: Chemical Stability in Buffer

  • Solution Preparation: Dissolve the compound in a relevant buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Incubation: Incubate the solution at a specific temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining parent compound.

  • Degradation Rate Calculation: The degradation rate and half-life (t½) of the compound in the buffer are calculated from the decrease in concentration over time.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A C18 column with a gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid) is commonly employed.[17]

Mass Spectrometry (MS): Coupled with LC (LC-MS/MS), it is used for identity confirmation (by mass-to-charge ratio) and quantification in various assays.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.[16]

Biological Context and Mechanism of Action

This compound serves as a building block for PROTACs that hijack the ubiquitin-proteasome system.[4]

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein of interest (POI) and the VHL E3 ligase. This proximity enables the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Experimental and Analytical Workflow

The development and characterization of a PROTAC derived from this compound follows a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Synthesis of This compound Coupling Coupling to POI Ligand Synthesis->Coupling Purification HPLC Purification Coupling->Purification Purity Purity (HPLC) Purification->Purity Identity Identity (LC-MS, NMR) Purification->Identity Binding Binding Affinity (e.g., ITC, SPR) Purification->Binding Solubility Solubility Assay Identity->Solubility Stability Stability Assay Identity->Stability Degradation Target Degradation (Western Blot) Binding->Degradation CellViability Cell Viability Assays Degradation->CellViability

Caption: PROTAC Development Workflow.

This diagram illustrates the typical progression from synthesis and purification to physicochemical characterization and subsequent biological evaluation of a PROTAC molecule.

Conclusion

This compound is a key building block in the development of targeted protein degraders. While specific physicochemical data for this conjugate are not widely published, an understanding of the properties of its core VHL ligand and the general characteristics of PROTACs provides a strong foundation for its application in drug discovery. The experimental protocols outlined in this guide represent standard methodologies for the characterization of such molecules, which are essential for advancing novel therapeutics based on targeted protein degradation.

References

Technical Whitepaper: (S,R,S)-AHPC-phenylacetic acid (CAS 2010985-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R,S)-AHPC-phenylacetic acid is a key chemical entity in the field of targeted protein degradation. It functions as an E3 Ligase Ligand-Linker Conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates the (S,R,S) stereoisomer of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, AHPC (a derivative of VH032), connected to a phenylacetic acid linker.[4][5] Its primary documented application is in the creation of "PROTAC SMARCA2/4-degrader-15," a molecule engineered to induce the degradation of the SMARCA2 and SMARCA4 proteins.[1][2][3] This whitepaper provides a comprehensive technical overview of this compound, its role in the formation of SMARCA2/4 degraders, and the broader context of targeting these proteins in oncology.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its basic chemical properties are available from commercial suppliers.

PropertyValueSource
CAS Number 2010985-19-8[1]
Molecular Formula C30H36N4O5MedChemExpress
Molecular Weight 548.63 g/mol MedChemExpress
Description E3 Ligase Ligand-Linker Conjugate[1][2][3]

Role in PROTAC Synthesis and Mechanism of Action

This compound serves as a building block for the synthesis of bifunctional PROTAC molecules. The core function of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a specific target protein.

Synthesis of SMARCA2/4-degrader-15

The synthesis of PROTAC SMARCA2/4-degrader-15 involves the conjugation of this compound with a ligand that binds to the SMARCA2/4 proteins. The phenylacetic acid moiety of the molecule provides a reactive handle for this conjugation, typically through an amide bond formation with an amine-functionalized SMARCA2/4 ligand.

Below is a generalized workflow for the synthesis of a PROTAC using this compound. The precise details for the synthesis of "PROTAC SMARCA2/4-degrader-15" are proprietary and typically detailed within patent literature such as US20230072658A1.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (VHL Ligand-Linker) C Peptide Coupling Reaction (e.g., using HATU, EDC/HOBt) A->C B SMARCA2/4 Ligand (with amine functionality) B->C D PROTAC SMARCA2/4-degrader-15 C->D

Caption: Generalized synthetic workflow for PROTAC SMARCA2/4-degrader-15.

Mechanism of Action of the Resulting PROTAC

Once synthesized, the resulting PROTAC, SMARCA2/4-degrader-15, orchestrates the degradation of its target proteins through the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase (via its (S,R,S)-AHPC moiety) and the target protein, SMARCA2 or SMARCA4. This brings the E3 ligase and the target protein into close proximity, forming a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalyze further rounds of degradation.

G cluster_components Cellular Components cluster_process Degradation Pathway PROTAC SMARCA2/4 Degrader (from this compound) Ternary Ternary Complex Formation (PROTAC + VHL + SMARCA2/4) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary SMARCA Target Protein (SMARCA2/4) SMARCA->Ternary Proteasome 26S Proteasome Ub Poly-ubiquitination of SMARCA2/4 Ternary->Ub E2 Enzyme Deg Proteasomal Degradation Ub->Deg Deg->Proteasome

Caption: PROTAC-mediated degradation of SMARCA2/4.

Biological Context: Targeting SMARCA2/4

SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In certain cancers, one of these subunits, typically SMARCA4, is inactivated by mutation. This leaves the cancer cells solely dependent on the remaining paralog, SMARCA2, for survival. This phenomenon, known as synthetic lethality, presents a therapeutic opportunity. By degrading SMARCA2 in SMARCA4-deficient cancers, it is possible to selectively kill cancer cells while sparing healthy cells.

Quantitative Data for SMARCA2/4 Degraders

While specific data for "PROTAC SMARCA2/4-degrader-15" is not publicly available, data from functionally similar SMARCA2/4 degraders that also utilize a VHL ligand illustrate the typical potency of these molecules. The following table summarizes representative data from published studies on other SMARCA2/4 PROTACs.

CompoundTarget(s)DC50 (SMARCA2)DC50 (SMARCA4)Cell LineAssay MethodReference
A947 SMARCA2, SMARCA439 pM1.1 nMSW1573In-Cell Western(Yau et al., 2020)
Compound 1 SMARCA2, SMARCA40.2 nM0.9 nMNCI-H1568Western Blot(Kofink et al., 2022)
AU-15330 SMARCA2, SMARCA4, PBRM1Not specifiedNot specifiedVCaPWestern Blot(Pflieger et al., 2022)

DC50: Concentration required to degrade 50% of the target protein.

Experimental Protocols

The development and characterization of PROTACs like those derived from this compound involve a range of standard cell and molecular biology techniques. Below are representative protocols for key experiments.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., a SMARCA4-mutant cancer cell line) at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response curve of the PROTAC or a DMSO control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the loading control and the DMSO-treated sample.

G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantify Degradation) G->H

Caption: Western blotting experimental workflow.

Cell Viability Assay

This protocol assesses the effect of protein degradation on cell proliferation and survival.

  • Cell Seeding: Seed cancer cells in 96-well plates at a low density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the plates for an extended period, typically 5-7 days, to allow for effects on cell proliferation to become apparent.

  • Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using a resazurin-based assay.

  • Data Analysis: Plot the viability data against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a specialized chemical tool that enables the synthesis of potent and selective PROTACs. Its incorporation into molecules like "PROTAC SMARCA2/4-degrader-15" allows for the targeted degradation of the SMARCA2 and SMARCA4 proteins. This strategy holds significant therapeutic promise for the treatment of SMARCA4-deficient cancers by exploiting the principle of synthetic lethality. Further research and disclosure, particularly from the patent literature, will be crucial to fully elucidate the specific properties and potential of degraders synthesized from this important building block.

References

An In-depth Technical Guide to (S,R,S)-AHPC-phenylacetic acid: Structure, Function, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-phenylacetic acid is a key chemical entity in the field of targeted protein degradation, specifically utilized as a conjugate of an E3 ubiquitin ligase ligand and a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its structure, mechanism of action, and its role in the development of PROTACs targeting the chromatin remodeling proteins SMARCA2 and SMARCA4. This document details the binding affinity of its core VHL ligand component, the degradation efficacy of resultant PROTACs, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction: The Role of this compound in PROTAC Technology

This compound is a bifunctional molecule composed of two key moieties: the (S,R,S)-AHPC core, which serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a phenylacetic acid group connected via a linker.[1][2] This structure is designed for the facile synthesis of PROTACs, a class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

The phenylacetic acid component provides a reactive handle for the covalent attachment of a ligand that targets a specific protein of interest (POI). Once synthesized, the resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. A key application of this compound is in the synthesis of PROTACs targeting SMARCA2 and SMARCA4, two closely related ATPases of the SWI/SNF chromatin remodeling complex implicated in various cancers.[2]

Structure and Physicochemical Properties

The core structure of (S,R,S)-AHPC is a derivative of the natural VHL ligand, optimized for high-affinity binding. The phenylacetic acid is typically attached through a polyethylene (B3416737) glycol (PEG) or alkyl linker to provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C30H36N4O6
Molecular Weight 564.63 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF

Mechanism of Action: A VHL-recruiting PROTAC Building Block

The function of this compound is intrinsically linked to the mechanism of action of the PROTACs it helps create. The process can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC, synthesized from this compound and a target-specific ligand, simultaneously binds to the VHL E3 ligase via its (S,R,S)-AHPC moiety and to the POI (e.g., SMARCA2/4). This results in the formation of a ternary POI-PROTAC-VHL complex.

  • Ubiquitination : The close proximity induced by the PROTAC allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the surface of the POI.

  • Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.

  • Catalytic Cycle : After the degradation of the POI, the PROTAC is released and can engage another POI and E3 ligase, enabling a catalytic cycle of protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds POI Target Protein (e.g., SMARCA2) POI->Ternary_Complex Binds Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades Degraded_POI->PROTAC Releases

PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficacy of a PROTAC is determined by the binding affinity of its constituent ligands and the efficiency of the degradation it induces. The following tables summarize key quantitative data for the (S,R,S)-AHPC VHL ligand and for representative SMARCA2/4-targeting PROTACs.

Table 2: VHL Ligand Binding Affinity

Data for VH032, the parent VHL ligand of (S,R,S)-AHPC.

LigandBinding Affinity (Kd) to VHLMeasurement Method
VH032 185 nMIsothermal Titration Calorimetry (ITC)

Table 3: Degradation Efficacy of Representative VHL-based SMARCA2/4 PROTACs

Note: Data presented is for well-characterized, publicly disclosed SMARCA2/4 PROTACs that utilize a VHL ligand and serve as a proxy for the expected performance of PROTACs synthesized from this compound.

PROTACTarget(s)Cell LineDC50Dmax
A947 SMARCA2SW157339 pM96%
SMARCA4SW15731.1 nM92%
ACBI1 SMARCA2RKO2 nM77%
SMARCA4RKO5 nM86%

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs derived from this compound.

Synthesis of a SMARCA2/4-targeting PROTAC

This protocol describes a general method for the amide coupling of this compound to a ligand for the SMARCA2/4 bromodomain.

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Materials: -(S,R,S)-AHPC-phenylacetic acid -SMARCA2/4 Ligand with amine -Coupling reagents (HATU, DIPEA) -Solvent (DMF) Activation Activation of Carboxylic Acid: Dissolve this compound in DMF. Add HATU and DIPEA. Stir for 15-30 min at RT. Start->Activation Coupling Amide Bond Formation: Add SMARCA2/4 ligand-amine solution. Stir for 12-24 hours at RT. Activation->Coupling Monitoring Reaction Monitoring: Monitor progress by LC-MS. Coupling->Monitoring Purification Purification: Purify the crude product by preparative HPLC. Monitoring->Purification Characterization Characterization: Confirm structure and purity by NMR and LC-MS. Purification->Characterization

General workflow for PROTAC synthesis.

Materials:

  • This compound

  • SMARCA2/4 bromodomain ligand with a free amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Preparative HPLC system

  • LC-MS and NMR for analysis

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate vessel, dissolve the SMARCA2/4 ligand-amine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the SMARCA2/4 ligand solution to the activated this compound mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with the synthesized PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Protein Degradation Cell_Culture 1. Cell Culture & Treatment: Seed cells and treat with PROTAC at various concentrations. Lysis 2. Cell Lysis: Lyse cells in RIPA buffer with protease inhibitors. Cell_Culture->Lysis Quantification 3. Protein Quantification: Determine protein concentration (e.g., BCA assay). Lysis->Quantification SDS_PAGE 4. SDS-PAGE: Separate proteins by size. Quantification->SDS_PAGE Transfer 5. Protein Transfer: Transfer proteins to a PVDF membrane. SDS_PAGE->Transfer Blocking 6. Blocking: Block with 5% non-fat milk or BSA. Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation: Incubate with anti-target protein and anti-loading control antibodies. Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody. Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection: Visualize protein bands. Secondary_Ab->Detection Analysis 10. Data Analysis: Quantify band intensity and calculate % degradation. Detection->Analysis

Key steps in the Western Blotting process.

Materials:

  • Cell line expressing the target protein (e.g., SMARCA2/4)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target protein and a loading control, e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its optimized VHL-binding core and the presence of a convenient linker attachment point facilitate the synthesis of potent and selective protein degraders. The data on related SMARCA2/4-targeting PROTACs highlight the potential of molecules derived from this scaffold to achieve highly efficient and specific degradation of challenging therapeutic targets. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own PROTACs based on the (S,R,S)-AHPC platform.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-phenylacetic acid is a key chemical entity in the rapidly evolving field of targeted protein degradation. It serves as an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs), particularly those implicated in disease pathogenesis.

This technical guide provides a comprehensive overview of this compound, its related chemical structures, its role in the formation of PROTACs, and the underlying biological pathways it modulates. Detailed experimental protocols for the characterization of such molecules are also provided.

This compound is a derivative of the well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032.[3] The (S,R,S) stereochemistry is crucial for its activity, with the corresponding (S,S,S) diastereomer serving as an inactive control in experimental settings.[4][5] The phenylacetic acid moiety functions as a linker, which can be further modified to attach a ligand for a specific protein of interest, thereby creating a PROTAC. A notable application of this compound is in the synthesis of SMARCA2/4-degrader-15 (HY-163868), a PROTAC designed to degrade the chromatin remodelers SMARCA2 and SMARCA4.[1][2][6]

Chemical Structures and Properties

The core structure of this compound is based on the (S,R,S)-AHPC scaffold, which is a potent binder to the VHL E3 ligase. The general chemical structure and key related compounds are presented below.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound[Image of this compound structure]C30H36N4O5S548.702010985-19-8[1]
(S,R,S)-AHPC hydrochloride (VH032-NH2)[Image of (S,R,S)-AHPC hydrochloride structure]C22H31ClN4O3S467.031448189-80-7[5][7][8]
VH032[Image of VH032 structure]C23H32N4O4S460.591448189-98-7
Phenylacetic acid[Image of Phenylacetic acid structure]C8H8O2136.15103-82-2

Mechanism of Action: The PROTAC Approach

This compound is a fundamental component in the construction of VHL-recruiting PROTACs. The mechanism of action for a PROTAC synthesized from this conjugate follows a catalytic cycle that leads to the degradation of a target protein.

  • Ternary Complex Formation : The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to the VHL E3 ligase (via the (S,R,S)-AHPC moiety) and the protein of interest (POI). This brings the POI into close proximity with the E3 ligase, forming a ternary complex.

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

  • Recycling : The PROTAC molecule is released from the complex and can then recruit another molecule of the POI, thus acting catalytically to induce the degradation of multiple protein copies.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC This compound -based PROTAC Ternary_Complex Ternary Complex (PROTAC-VHL-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Protein of Interest (e.g., SMARCA2/4) POI->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->PROTAC Release & Recycle Ubiquitination->VHL Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades E1_E2_Ub E1-E2-Ubiquitin E1_E2_Ub->Ubiquitination Ub Synthesis_Workflow cluster_workflow General Synthesis Workflow Start Commercially Available Starting Materials Step1 Synthesis of (S,R,S)-AHPC core (VH032-NH2) Start->Step1 Multi-step synthesis Step2 Amide Coupling with Phenylacetic Acid Derivative Step1->Step2 Coupling reaction Step3 Deprotection and Purification Step2->Step3 Final steps Final_Product This compound Step3->Final_Product

References

The Stereochemical Landscape of (S,R,S)-AHPC-Phenylacetic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of (S,R,S)-AHPC-phenylacetic acid, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the precise three-dimensional arrangement of this molecule is paramount, as it directly dictates its binding affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and, consequently, the efficacy of the resulting PROTAC. This document details the stereochemical configuration, relevant experimental protocols for synthesis and analysis, and the broader context of its mechanism of action.

Deciphering the Stereochemistry: The (S,R,S) Configuration

The nomenclature this compound specifies the absolute configuration of the three chiral centers within the α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) core, which is essential for its function as a VHL ligand. The AHPC core is chemically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[1][2][3][4] The stereochemical designations are crucial for the molecule's ability to fit into the VHL binding pocket. The (S,S,S) conformation is reported to be an inactive derivative, often used as a negative control in experiments.[4]

The three stereocenters are located at:

  • The α-carbon of the tert-butyl glycine (B1666218) residue: This center has the (S) configuration.

  • The C2 position of the pyrrolidine (B122466) ring (proline core): This center also has the (S) configuration.

  • The C4 position of the pyrrolidine ring: This center possesses the (R) configuration, which is critical for the proper orientation of the hydroxyl group that forms a key hydrogen bond within the VHL binding site.

The phenylacetic acid moiety is attached as a linker to the primary amine of the AHPC core, creating a versatile building block for the synthesis of PROTACs.

Quantitative Data Summary

Compound/LigandBinding Affinity (Kd) to VCB ComplexAssay Method
BODIPY FL VH032100.8 nMFluorescence Polarization (FP)

VCB Complex: VHL-ElonginC-ElonginB Data is for a fluorescently labeled derivative of the core VHL ligand, VH032.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of (S,R,S)-AHPC-based molecules are crucial for their application in research and drug development.

Protocol 1: Synthesis of an (S,R,S)-AHPC-Acid Linker

This protocol outlines a general method for the synthesis of an (S,R,S)-AHPC-linker conjugate with a terminal carboxylic acid, which is analogous to this compound.

Materials:

  • (S,R,S)-AHPC hydrochloride (VH032 amine)

  • A suitable linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected amine linker in anhydrous DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[5]

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified AHPC-linker-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.[5]

Protocol 2: Chiral HPLC for Stereochemical Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to determine the enantiomeric excess (e.e.) and diastereomeric purity of chiral molecules like (S,R,S)-AHPC derivatives.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • Chiral stationary phases (CSPs) are essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC) are commonly used for the separation of a wide range of chiral compounds.[6]

General Method Development Strategy:

  • Column Screening: Screen the compound on a set of complementary chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ for normal phase).[6]

  • Mobile Phase Screening:

    • For normal phase, use mobile phases such as n-hexane/2-propanol or n-hexane/ethanol. For basic compounds, add a small amount of an amine (e.g., 0.1% diethylamine). For acidic compounds, add a small amount of an acid (e.g., 0.1% trifluoroacetic acid).[6]

    • For reversed-phase, use mobile phases consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Optimization: Once a separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature. Lower temperatures often increase chiral selectivity.

  • Quantification: The enantiomeric excess can be calculated from the peak areas of the different stereoisomers in the chromatogram.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC synthesized from this compound.

Procedure:

  • Cell Culture and Treatment:

    • Plate the target cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. The band intensity of the target protein is normalized to the loading control to determine the extent of degradation.

Visualization of Key Pathways and Workflows

Diagrams created using the DOT language to illustrate the relevant biological and experimental processes.

VHL_PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-Linker-POI_Ligand POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase Complex PROTAC->VHL Binds to VHL Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation Ternary POI-PROTAC-VHL Ub Ubiquitin Ub->POI Tags POI Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades POI Ternary->Ub Ubiquitination

Caption: Mechanism of action for a VHL-recruiting PROTAC.

PROTAC_Synthesis_Workflow start Starting Materials ahpc (S,R,S)-AHPC Core start->ahpc linker Phenylacetic Acid Linker Precursor start->linker poi_ligand Protein of Interest Ligand start->poi_ligand step1 Step 1: Synthesis of This compound ahpc->step1 linker->step1 step2 Step 2: Conjugation to POI Ligand poi_ligand->step2 step1->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: General workflow for the synthesis of an (S,R,S)-AHPC-based PROTAC.

Chiral_HPLC_Analysis cluster_workflow Chiral HPLC Workflow sample Racemic/Diastereomeric Mixture of AHPC Derivative injection Inject into HPLC System sample->injection column Separation on Chiral Stationary Phase injection->column detection UV Detection column->detection chromatogram Chromatogram with Separated Stereoisomers detection->chromatogram analysis Calculate Enantiomeric/ Diastereomeric Excess chromatogram->analysis

Caption: Experimental workflow for chiral HPLC analysis.

References

In-Depth Technical Guide: (S,R,S)-AHPC-phenylacetic acid for Inducing Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein.

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-phenylacetic acid , an E3 ligase ligand-linker conjugate designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into its mechanism of action, provide quantitative data for a representative PROTAC synthesized from a similar VHL ligand, and present detailed experimental protocols for its application in inducing protein ubiquitination and degradation.

Core Concepts: The Ubiquitin-Proteasome System and PROTACs

The UPS is a fundamental cellular process for degrading unwanted or misfolded proteins. It involves a three-step enzymatic cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.

The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.

PROTACs exploit this system by acting as a molecular bridge between a target protein and an E3 ligase. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI.

This compound serves as a building block for the synthesis of VHL-recruiting PROTACs. The (S,R,S)-AHPC moiety is a potent ligand for the VHL E3 ligase, while the phenylacetic acid group provides a point of attachment for a linker connected to a POI ligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PROTAC-mediated protein degradation and a general experimental workflow for developing and evaluating a PROTAC synthesized from this compound.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC POI Protein of Interest PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PolyUb Poly-Ubiquitinated POI E2 E2 (Ub-Conjugating) E1 E1 (Ub-Activating) E1->E2 Transfers Ub E2->PolyUb Catalyzed by VHL Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Development and Evaluation Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Start Design & Synthesize PROTAC Biochemical Biochemical Assays Start->Biochemical Evaluate Cellular Cellular Assays Biochemical->Cellular Validate End Lead Optimization Cellular->End Proceed Binding Binding Affinity (e.g., SPR, ITC, FP) Ubiquitination In Vitro Ubiquitination Binding->Ubiquitination Degradation Protein Degradation (Western Blot) Viability Cell Viability Assay Degradation->Viability

Caption: PROTAC development and evaluation workflow.

Quantitative Data

While specific quantitative data for a PROTAC synthesized directly from this compound, known as SMARCA2/4-degrader-15, is not publicly available, we can look at a well-characterized and structurally similar VHL-based PROTAC, A947 , which targets the bromodomains of SMARCA2 and SMARCA4. The data for A947 provides a strong indication of the potential efficacy of PROTACs derived from this class of VHL ligands.

Parameter SMARCA2 SMARCA4 Reference
Binding Affinity (Kd) 93 nM65 nM[1]
Degradation (DC50) 39 pM1.1 nM[1]
Max Degradation (Dmax) 96% (at 10 nM)92% (at 100 nM)[1]

Table 1: Quantitative Data for the SMARCA2/4-targeting PROTAC A947 in SW1573 cells. [1]

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of a PROTAC synthesized using this compound.

PROTAC Synthesis (General Amide Coupling Protocol)

This protocol describes the conjugation of a protein of interest (POI) ligand containing a primary or secondary amine to the carboxylic acid of this compound.

Materials:

  • This compound

  • POI-ligand with an available amine group

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere

  • Purification: HPLC (High-Performance Liquid Chromatography)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vessel, dissolve the POI-ligand-amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the POI-ligand solution to the activated this compound solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Cellular Protein Degradation Assay (Western Blot)

This protocol is used to determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known degrader) if available. For mechanistic validation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum percentage of degradation).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., Ube2D2)

  • Recombinant VHL-Elongin B-Elongin C (VCB) complex

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Synthesized PROTAC

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels, Western blot reagents, and antibodies against the POI and ubiquitin

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme, E2 enzyme, VCB complex, POI, ubiquitin, and ATP.

    • Add the synthesized PROTAC at various concentrations. Include a no-PROTAC control.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot analysis using a primary antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein.

    • Alternatively, use an anti-ubiquitin antibody to detect all ubiquitinated species.

Conclusion

This compound is a valuable chemical tool for the development of potent and selective VHL-based PROTACs. Its pre-designed structure, incorporating a high-affinity VHL ligand and a linker with a reactive handle, streamlines the synthesis of novel protein degraders. By following the detailed experimental protocols outlined in this guide, researchers can effectively synthesize, characterize, and validate the activity of PROTACs derived from this building block, thereby accelerating the discovery and development of new therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC-phenylacetic Acid in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-phenylacetic Acid in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a key building block in the synthesis of PROTACs, serving as a precursor to a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By incorporating a derivative of (S,R,S)-AHPC, a PROTAC can effectively hijack the VHL E3 ligase to induce the ubiquitination and subsequent degradation of a specific disease-causing protein. This document provides detailed application notes and protocols for the use of this compound in the design and evaluation of VHL-based PROTACs.

Mechanism of Action: VHL-Mediated Protein Degradation

The general mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand is a catalytic cycle that leads to the degradation of the target protein.

cluster_0 PROTAC Catalytic Cycle PROTAC PROTAC ((S,R,S)-AHPC-linker-POI ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds to POI & VHL POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Releases PROTAC Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proximity Proteasome 26S Proteasome Ubiquitination->Proteasome Marks POI for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Quantitative Analysis of PROTACs

The efficacy of PROTACs synthesized using this compound derivatives can be quantified through various cellular and biochemical assays. The following tables summarize key data for representative PROTACs.

PROTAC NameTarget Protein(s)E3 Ligase RecruitedDC50DmaxCell LineAssay ConditionsReference
SMARCA2/4-degrader-15SMARCA2, SMARCA4VHL<100 nM>90%A54924 hours[1][2]
GMB-475BCR-ABL1VHL340 nM95%K56218 hours[3]
ARV-771BRD2, BRD3, BRD4VHL<1 nMNot Reported22Rv1 (CRPC)Not Reported

Table 1: Degradation Potency of VHL-based PROTACs.

PROTAC NameTarget Protein(s)IC50Cell LineAssayReference
GMB-475BCR-ABL11.11 µMBa/F3Proliferation[4][5]
ARV-771BET Proteins<1 nM (c-MYC depletion)22Rv1ELISA[6][7]

Table 2: Cellular Activity of VHL-based PROTACs.

Ligand/PROTACBinding PartnerKdAssayReference
ARV-771BRD2 (BD1)34 nMNot Specified[8]
ARV-771BRD4 (BD1)9.6 nMNot Specified[8]

Table 3: Binding Affinities of VHL-based PROTACs.

Experimental Protocols

PROTAC Synthesis: General Amide Coupling Protocol

This protocol describes a general method for the final step in PROTAC synthesis, which involves the amide coupling of the this compound linker construct to a protein of interest (POI) ligand containing a primary or secondary amine.

cluster_1 PROTAC Synthesis Workflow Start Start Materials: This compound POI-ligand-amine Dissolve Dissolve this compound in anhydrous DMF Start->Dissolve Activate Add coupling reagents (e.g., HATU) and base (e.g., DIPEA). Stir to pre-activate. Dissolve->Activate Add_Ligand Add POI-ligand-amine to the reaction mixture. Activate->Add_Ligand React Stir at room temperature for 2-12 hours. Add_Ligand->React Monitor Monitor reaction progress by LC-MS. React->Monitor Purify Purify the crude product by preparative HPLC. Monitor->Purify Characterize Characterize the final PROTAC by LC-MS and NMR. Purify->Characterize End Final PROTAC Characterize->End

Caption: General workflow for PROTAC synthesis via amide coupling.

Materials:

  • This compound derivative

  • POI-ligand with an available amine group

  • Amide coupling reagents (e.g., HATU, HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the this compound derivative (1.0 eq) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.1 eq) and base (e.g., DIPEA, 2.5 eq) to the solution. Stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the POI-ligand-amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR spectroscopy.

Western Blot for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-VHL ternary complex in cells.

Materials:

  • Cells expressing the POI

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibody against the POI or VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for the desired time.

  • Cell Lysis: Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the POI (or VHL).

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the POI and VHL to detect the co-precipitated proteins, which confirms the formation of the ternary complex.

Signaling Pathways and Experimental Workflows

Downstream Signaling of Target Degradation

The degradation of a target protein by a PROTAC can have significant effects on downstream signaling pathways. The specific pathway affected depends on the function of the target protein. Below are examples of signaling pathways impacted by the degradation of targets addressed by PROTACs synthesized from (S,R,S)-AHPC derivatives.

SMARCA2/4 Degradation: SMARCA2 and SMARCA4 are catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[9][10][11] Their degradation can lead to changes in the expression of genes involved in cell cycle control and tumor suppression.

cluster_2 Effect of SMARCA2/4 Degradation PROTAC SMARCA2/4 PROTAC SMARCA SMARCA2/4 PROTAC->SMARCA Degradation SWI_SNF SWI/SNF Complex SMARCA->SWI_SNF Component of Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Downstream effects of SMARCA2/4 degradation.

BCR-ABL Degradation: BCR-ABL is a fusion oncoprotein that drives chronic myeloid leukemia (CML). Its degradation inhibits downstream signaling pathways, such as the JAK-STAT pathway, leading to reduced cell proliferation and survival.[4][5]

cluster_3 Effect of BCR-ABL Degradation PROTAC BCR-ABL PROTAC (e.g., GMB-475) BCR_ABL BCR-ABL PROTAC->BCR_ABL Degradation STAT5 STAT5 BCR_ABL->STAT5 Activation Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival

Caption: Downstream effects of BCR-ABL degradation.

General Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and rigorous biological evaluation.

cluster_4 PROTAC Development Workflow Design 1. PROTAC Design - Select POI and ligand - Choose linker Synthesis 2. PROTAC Synthesis - Conjugate POI ligand to (S,R,S)-AHPC-linker Design->Synthesis Biochemical 3. Biochemical Evaluation - Binding assays (FP, SPR, ITC) - Ternary complex formation (Co-IP) Synthesis->Biochemical Cellular 4. Cellular Evaluation - Degradation assay (Western Blot) - Cell viability/phenotypic assays Biochemical->Cellular Optimization 5. Lead Optimization - Iterate design and synthesis - Improve potency and selectivity Cellular->Optimization Optimization->Synthesis Iterate In_Vivo 6. In Vivo Studies - Test lead PROTAC in animal models Optimization->In_Vivo Advance Lead

Caption: General workflow for PROTAC design and development.

References

Protocol for synthesizing SMARCA2/4 degrader with (S,R,S)-AHPC-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Synthesizing a SMARCA2/4 Degrader with (S,R,S)-AHPC-phenylacetic acid Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, are attractive targets in oncology, particularly in cancers with mutations in SMARCA4, where a synthetic lethal relationship with SMARCA2 exists.[1][2]

This document provides a detailed protocol for the synthesis of a potent and selective SMARCA2/4 degrader, analogous to the well-characterized degrader A947. The synthesis involves the coupling of an amine-functionalized SMARCA2/4 bromodomain ligand with this compound, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.[1][3] Also included are protocols for the characterization of the synthesized degrader, including the assessment of protein degradation and cellular viability.

Data Presentation

The following tables summarize the quantitative data for a representative SMARCA2/4 degrader, A947, which can be synthesized using the principles outlined in this protocol.

Table 1: Biochemical and Cellular Activity of SMARCA2/4 Degrader A947

ParameterSMARCA2SMARCA4Cell LineReference
Binding Affinity (Kd, nM) 9365-[1][3]
Degradation Potency (DC50) 39 pM1.1 nMSW1573[1][4]
Maximal Degradation (Dmax) >95%~92%SW1573[4]
Cell Growth Inhibition (IC50, nM) --SMARCA4-mutant NSCLC cells[1]

Note: DC50 and Dmax values can vary depending on the cell line and treatment duration.

Experimental Protocols

Protocol 1: Synthesis of SMARCA2/4 Degrader via Amide Coupling

This protocol describes the coupling of an amine-functionalized SMARCA2/4 bromodomain ligand with this compound.

Materials:

  • Amine-functionalized SMARCA2/4 bromodomain ligand (e.g., a derivative of the ligand used in A947)

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer (MS) for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-functionalized SMARCA2/4 bromodomain ligand (1.1 equivalents) in anhydrous DMF.

    • Add the solution of the SMARCA2/4 ligand to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM).

    • Further purify the collected fractions by preparative HPLC to obtain the final product with high purity.

    • Characterize the final compound by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Western Blot for SMARCA2/4 Degradation

This protocol details the procedure to assess the degradation of SMARCA2 and SMARCA4 proteins in cells treated with the synthesized degrader.

Materials:

  • Cancer cell line (e.g., SW1573, a SMARCA4-mutant lung cancer cell line)

  • Synthesized SMARCA2/4 degrader

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized degrader (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of SMARCA2 and SMARCA4 to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of the synthesized degrader on cell proliferation.[5][6][7]

Materials:

  • Cancer cell line

  • Synthesized SMARCA2/4 degrader

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled multi-well plates (e.g., 96-well)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized degrader and a vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6][7]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[6][7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the logarithm of the degrader concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling_Pathway cluster_0 PROTAC-mediated Degradation PROTAC SMARCA2/4 Degrader ((S,R,S)-AHPC-based) Ternary_Complex Ternary Complex (SMARCA2-PROTAC-VHL) PROTAC->Ternary_Complex SMARCA2 SMARCA2/4 (Target Protein) SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Poly-ubiquitinated SMARCA2/4 Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degradation Products (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of SMARCA2/4 via VHL recruitment.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Starting Materials (AHPC-acid + SMARCA2/4-amine) coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling purification Purification (Chromatography, HPLC) coupling->purification degrader Pure SMARCA2/4 Degrader purification->degrader cell_treatment Cell Treatment (Dose & Time Course) degrader->cell_treatment western_blot Western Blot (SMARCA2/4 Degradation) cell_treatment->western_blot cell_viability CellTiter-Glo (Cell Proliferation) cell_treatment->cell_viability dc50 DC50 Determination western_blot->dc50 ic50 IC50 Determination cell_viability->ic50

Caption: Workflow for synthesis and characterization of SMARCA2/4 degrader.

References

Application Notes and Protocols: (S,R,S)-AHPC-phenylacetic acid Conjugation for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic and research molecules designed to selectively eliminate target proteins by harnessing the cell's native ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[3]

(S,R,S)-AHPC is a potent and well-characterized ligand for VHL. The derivative, (S,R,S)-AHPC-phenylacetic acid, incorporates this VHL ligand with a linker terminating in a carboxylic acid group. This functional group provides a convenient attachment point for conjugation to a ligand for a POI, typically via an amide bond formation with an amine-functionalized POI ligand. This document provides detailed protocols and application notes for the conjugation of this compound to a POI ligand, and subsequent biochemical and cellular evaluation of the resulting PROTAC.

Mechanism of Action: VHL-Mediated Protein Degradation

The fundamental principle of a PROTAC utilizing an (S,R,S)-AHPC-based ligand is to induce the formation of a ternary complex between the VHL E3 ligase complex, the PROTAC molecule, and the POI. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the POI by the E3 ligase. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1][2]

VHL_PROTAC_Pathway cluster_VHL_complex VHL E3 Ligase Complex cluster_Ub_cascade Ubiquitination Cascade cluster_ternary Ternary Complex Formation VHL VHL ElonginC Elongin C VHL->ElonginC Ternary POI-PROTAC-VHL Complex VHL->Ternary ElonginB Elongin B ElonginB->ElonginC Cul2 Cul2 ElonginC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E2->Ternary Ub Transfer Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 POI Protein of Interest (POI) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC (S,R,S)-AHPC-Linker-POI_Ligand PROTAC->Ternary Ternary->POI Poly-ubiquitination Ternary->PROTAC Release & Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI

VHL-PROTAC mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved). The following table provides representative data for VHL-based PROTACs targeting different proteins.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARD-266 Androgen Receptor (AR)LNCaP0.2 - 1>95[4][5][6]
SMARCA2/4-degrader-15 SMARCA2/4Not SpecifiedNot SpecifiedNot Specified[7]
ACBI2 SMARCA2RKO277[8]
GP262 PI3K/mTORMDA-MB-23142.23 (PI3Kγ), 45.4 (mTOR)88.6 (PI3Kγ), 74.9 (mTOR)[9]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol outlines the general procedure for conjugating this compound to a POI ligand that contains a primary or secondary amine.

Synthesis_Workflow Start This compound + POI-Ligand-Amine Activation Activate Carboxylic Acid (HATU, DIPEA in DMF) Start->Activation Coupling Amide Bond Formation (Room Temperature, 12-24h) Activation->Coupling Monitoring Monitor Reaction (LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Purification Purification (Preparative HPLC) Monitoring->Purification Reaction Complete Characterization Characterization (NMR, HRMS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

General workflow for PROTAC synthesis.

Materials:

  • This compound

  • POI-ligand with an accessible amine group

  • Amide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: To the activated mixture, add a solution of the POI-ligand-amine (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up (if necessary): Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][]

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cultured cells.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC molecule

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 3: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can be used to provide evidence of the PROTAC-induced ternary complex formation between the POI and VHL.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC molecule

  • Co-IP lysis buffer

  • Antibody against the POI or VHL for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.

  • Cell Lysis: Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Pre-clear the lysates and then incubate with an antibody against either the POI or VHL overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both the POI and VHL to detect their co-immunoprecipitation. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Conclusion

This compound is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. The protocols provided herein offer a framework for the successful conjugation of this VHL ligand-linker construct to a ligand for a protein of interest, and for the subsequent evaluation of the resulting PROTAC's ability to induce targeted protein degradation. Careful optimization of the linker and POI ligand is crucial for achieving potent and selective protein degraders. The methodologies described will aid researchers in the development of novel PROTACs for both basic research and therapeutic applications.

References

Application Notes and Protocols for Cell-Based Assays Using (S,R,S)-AHPC-phenylacetic acid based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's intrinsic ubiquitin-proteasome system for the targeted degradation of specific proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides detailed application notes and protocols for cell-based assays involving PROTACs synthesized using the (S,R,S)-AHPC-phenylacetic acid moiety, a common building block that recruits the von Hippel-Lindau (VHL) E3 ligase. A notable example of such a PROTAC is SMARCA2/4-degrader-15, which targets the chromatin remodeling proteins SMARCA2 and SMARCA4 for degradation.[1][2]

Mechanism of Action

PROTACs based on this compound function by inducing the formation of a ternary complex between the target protein (e.g., SMARCA2/4), the PROTAC molecule itself, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional target protein molecules.

cluster_PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., SMARCA2/4) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Released PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation workflow.

Data Presentation

The efficacy of this compound based PROTACs is quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes the degradation activity of representative SMARCA2/4 degraders in A549 non-small cell lung cancer cells.

PROTAC NameTarget(s)Cell LineDC50 (nM)Dmax (%)Treatment Time (h)
SMARCA2/4-degrader-15SMARCA2/4A549<100>9024
SMARCA2/4-degrader-22SMARCA2/4A549<100>9024

Signaling Pathways

SMARCA2 and SMARCA4 are catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering chromatin structure. Degradation of SMARCA2/4 can therefore lead to widespread transcriptional changes, affecting various downstream pathways involved in cell cycle progression, proliferation, and differentiation. In cancers with SMARCA4 mutations, tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality. Targeting SMARCA2 for degradation in these contexts is a promising therapeutic strategy.

cluster_Signaling Downstream Effects of SMARCA2/4 Degradation PROTAC SMARCA2/4 PROTAC SMARCA2_4 SMARCA2/4 Proteins PROTAC->SMARCA2_4 Induces Degradation SWI_SNF SWI/SNF Complex SMARCA2_4->SWI_SNF Component of Chromatin Chromatin Remodeling SWI_SNF->Chromatin Regulates Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Controls Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis cluster_WB_Workflow Western Blot Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G

References

Application Note: Analytical Techniques for the Characterization of (S,R,S)-AHPC-phenylacetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis-targeting chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The (S,R,S)-AHPC-phenylacetic acid derivative is an intermediate used in the synthesis of these complex molecules.[4][5][6] Due to the stereospecific nature of protein-ligand interactions, the precise characterization of the stereochemistry and purity of these derivatives is paramount to ensure the efficacy and safety of the final PROTAC drug substance. This application note provides detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques.

Analytical Strategy Overview

A multi-faceted analytical approach is required to fully characterize this compound derivatives. This involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, structure, and stereochemistry of the compound. The general workflow for characterization is outlined below.

G cluster_start Sample Preparation cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis cluster_end Final Characterization Start Synthesized (S,R,S)-AHPC- phenylacetic acid RP_HPLC Reverse-Phase HPLC (Purity & Quantification) Start->RP_HPLC Chiral_HPLC Chiral HPLC (Stereoisomer Separation) Start->Chiral_HPLC LC_MS LC-MS (Molecular Weight) Start->LC_MS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR IR IR Spectroscopy (Functional Groups) Start->IR End Fully Characterized Compound RP_HPLC->End Chiral_HPLC->End LC_MS->End NMR->End IR->End

Figure 1: General experimental workflow for characterization.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity and quantifying the amount of the desired compound. For chiral molecules like this compound, both reverse-phase and chiral HPLC methods are necessary.

Reverse-Phase HPLC for Purity and Quantification

This method is used to determine the chemical purity of the sample by separating the main compound from any impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles.[7]

  • Mobile Phase:

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35 °C.[7]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation:

CompoundRetention Time (min)Purity (%)
This compound12.5>98
Impurity 1 (e.g., starting material)8.2<0.5
Impurity 2 (e.g., side product)14.1<0.5

Table 1: Representative Reverse-Phase HPLC Data.

Chiral HPLC for Stereoisomer Separation

This technique is crucial for confirming the correct diastereomer and determining the stereoisomeric purity. Polysaccharide-based chiral stationary phases are often effective for separating such complex chiral molecules.[8]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (70:30 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Data Presentation:

StereoisomerRetention Time (min)Relative Abundance (%)
This compound 15.8 >99
(S,S,S)-AHPC-phenylacetic acid18.2<1
Other DiastereomersNot Detected-

Table 2: Representative Chiral HPLC Data.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of the compound, which provides strong evidence for its identity. Coupling HPLC with MS (LC-MS) allows for the analysis of the mass of the compound as it elutes from the HPLC column.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • HPLC Conditions: Use the reverse-phase HPLC conditions described in section 1.1.

  • Mass Range: m/z 100-1000.

  • Data Analysis: Extract the mass spectrum for the main peak observed in the chromatogram.

Data Presentation:

IonTheoretical m/zObserved m/z
[M+H]⁺549.2557549.2561
[M+Na]⁺571.2377571.2380

Table 3: High-Resolution Mass Spectrometry Data for C₃₀H₃₆N₄O₄S.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including the confirmation of stereochemistry through the analysis of coupling constants and 2D NMR experiments.

G cluster_input Input cluster_techniques Analytical Techniques cluster_output Output Information cluster_result Conclusion Compound This compound HPLC HPLC (Purity, Stereochemistry) Compound->HPLC MS Mass Spectrometry (Molecular Weight) Compound->MS NMR NMR (Chemical Structure) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR Purity Purity > 98% HPLC->Purity Stereo Stereoisomeric Purity > 99% HPLC->Stereo MolWeight Correct Molecular Weight MS->MolWeight Structure Confirmed Structure NMR->Structure FuncGroups Presence of Key Functional Groups IR->FuncGroups Result Compound Identity and Quality Confirmed Purity->Result Stereo->Result MolWeight->Result Structure->Result FuncGroups->Result

Figure 2: Logical relationship of analytical techniques.

Experimental Protocol:

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).[9]

  • Experiments: Acquire ¹H, ¹³C, and optionally 2D spectra such as COSY and HSQC.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation:

¹H NMR Data (Hypothetical):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m10HAromatic protons
4.50m1HCH-OH
3.65s2HCH₂ of phenylacetic acid
1.05s9Htert-Butyl protons

Table 4: Representative ¹H NMR Data.

¹³C NMR Data (Hypothetical):

Chemical Shift (ppm)Assignment
172.5C=O (Amide)
171.0C=O (Carboxylic Acid)
125.0 - 135.0Aromatic Carbons
70.2C-OH
41.5CH₂ of phenylacetic acid
28.1tert-Butyl carbons

Table 5: Representative ¹³C NMR Data.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups within the molecule.

Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹.[9]

Data Presentation:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 (broad)MediumO-H stretch (hydroxyl & acid)
3060MediumAromatic C-H stretch
2960StrongAliphatic C-H stretch
1710StrongC=O stretch (Carboxylic Acid)
1650StrongC=O stretch (Amide)
1540StrongN-H bend (Amide II)

Table 6: Characteristic IR Absorption Bands.

The comprehensive analytical characterization of this compound derivatives requires the orthogonal application of chromatographic and spectroscopic techniques. Reverse-phase HPLC confirms chemical purity, while chiral HPLC is essential for establishing the correct stereochemistry. High-resolution mass spectrometry provides unambiguous confirmation of the molecular formula. Finally, NMR and IR spectroscopy are used to elucidate the detailed chemical structure and confirm the presence of all expected functional groups. Together, these methods provide a complete and robust characterization of this important synthetic intermediate, ensuring its quality and suitability for use in drug discovery and development.

References

Application Notes and Protocols for (S,R,S)-AHPC-phenylacetic acid: Solubility and Stability in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-phenylacetic acid is described as an E3 Ligase Ligand-Linker Conjugate, which can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as SMARCA2/4-degrader-15.[1][2][3] Given its potential application in targeted protein degradation, its characterization in relevant in vitro assays is critical. The phenylacetic acid moiety is also found in a class of molecules known as γ-secretase modulators, which are investigated for therapeutic potential in conditions like Alzheimer's disease.[4] Therefore, protocols relevant to both PROTAC development and γ-secretase modulation assays are presented.

Section 1: Solubility Assessment

Accurate determination of a compound's solubility in aqueous buffers is fundamental for designing and interpreting in vitro assays. Poor solubility can lead to inaccurate potency measurements and misleading structure-activity relationships (SAR).

Key Considerations for Solubility in In Vitro Assays
  • Assay Buffer Composition: pH, ionic strength, and the presence of proteins (e.g., serum) can significantly influence solubility.

  • Compound Concentration: Ensure the final concentration in the assay does not exceed the compound's solubility limit to avoid precipitation.

  • Solvent Effects: The concentration of the stock solvent (typically DMSO) should be minimized in the final assay medium (usually <0.5%) to prevent artifacts.

Protocol for Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Nephelometer or plate reader with turbidity measurement capabilities

Procedure:

  • Prepare Stock Solution: Accurately weigh a sample of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will create a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Data Presentation:

ParameterValue
Compound This compound
Solvent DMSO
Aqueous Buffer PBS, pH 7.4
Incubation Time 2 hours
Temperature Room Temperature
Kinetic Solubility To be determined experimentally

Section 2: Stability Assessment

Evaluating the chemical stability of a compound in the assay medium over the experiment's duration is crucial to ensure that the observed biological activity is due to the compound itself and not its degradation products.

Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol describes a method to determine the stability of this compound in an in vitro assay buffer over time.

Materials:

  • This compound

  • Assay buffer (e.g., cell culture medium with 10% FBS)

  • DMSO, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Prepare Test Solution: Prepare a solution of this compound in the assay buffer at the desired final concentration (e.g., 10 µM) from a DMSO stock. Ensure the final DMSO concentration is low (e.g., <0.5%).

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution, quench the reaction (e.g., by adding an equal volume of cold ACN), and centrifuge to precipitate proteins. Analyze the supernatant by HPLC.

  • Incubation: Incubate the remaining test solution under the same conditions as the planned in vitro assay (e.g., 37°C, 5% CO2).

  • Subsequent Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as in step 2.

  • HPLC Analysis: Analyze all samples by HPLC. The peak area of the parent compound at each time point is used to determine the percentage of the compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. This will provide the degradation profile of the compound under the assay conditions.

Data Presentation:

Time (hours)% this compound Remaining
0100
2To be determined experimentally
4To be determined experimentally
8To be determined experimentally
24To be determined experimentally
48To be determined experimentally

Section 3: In Vitro Assay Protocol Example: Cell-Free γ-Secretase Activity Assay

Given that phenylacetic acid derivatives can act as γ-secretase modulators, this section provides a protocol for a cell-free assay to evaluate the effect of this compound on γ-secretase activity.[5] γ-secretase is a multi-subunit protease complex that plays a crucial role in the processing of the Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease.[5]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_mem Isolate Cell Membranes solubilize Solubilize γ-Secretase prep_mem->solubilize add_components Combine Solubilized Enzyme, Substrate, and Compound solubilize->add_components incubate Incubate at 37°C add_components->incubate stop_reaction Stop Reaction incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot detect Detect Cleavage Product western_blot->detect

Caption: Workflow for a cell-free γ-secretase activity assay.

Protocol

Materials:

  • Cells overexpressing APP (e.g., HEK293-APP)

  • This compound

  • Known γ-secretase inhibitor (positive control, e.g., DAPT)

  • Membrane isolation buffer

  • Solubilization buffer containing a mild detergent (e.g., CHAPSO)

  • Protease inhibitor cocktail

  • Fluorogenic γ-secretase substrate

  • Assay buffer

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Solubilized γ-Secretase:

    • Harvest cells overexpressing APP and prepare a membrane fraction by dounce homogenization and ultracentrifugation.

    • Resuspend the membrane pellet in solubilization buffer and incubate on ice to solubilize the γ-secretase complex.

    • Clarify the lysate by centrifugation to remove insoluble material. The supernatant contains the active enzyme.

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer.

    • Add varying concentrations of this compound (or vehicle control and positive control) to the wells.

    • Add the solubilized γ-secretase preparation to each well and pre-incubate briefly.

  • Reaction Initiation and Incubation:

    • Add the fluorogenic γ-secretase substrate to each well to start the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Section 4: Signaling Pathway Context: APP Processing

Understanding the relevant signaling pathway is crucial for interpreting assay results. The following diagram illustrates the processing of Amyloid Precursor Protein (APP) by secretases.

G cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 APP:e->C99:w cleavage sAPPa sAPPα APP->sAPPa cleavage C83 C83 APP:e->C83:w cleavage beta_secretase β-secretase (BACE1) gamma_secretase_a γ-secretase Abeta Aβ peptides (Aβ40, Aβ42) AICD AICD C99->Abeta cleavage C99->AICD cleavage alpha_secretase α-secretase gamma_secretase_n γ-secretase p3 p3 peptide AICD2 AICD C83->p3 cleavage C83->AICD2 cleavage

Caption: Amyloid Precursor Protein (APP) processing pathways.

This diagram illustrates the two main pathways for APP processing: the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, and the non-amyloidogenic pathway.[5] γ-secretase is a key enzyme in the final step of both pathways. Modulators of γ-secretase can alter the production of different Aβ species.

By following these detailed protocols and considering the provided contextual information, researchers can effectively evaluate the solubility, stability, and in vitro activity of this compound, ensuring the generation of robust and reliable data for drug development and scientific discovery.

References

Application Notes and Protocols: A Guide to Linker Chemistry with (S,R,S)-AHPC-phenylacetic Acid for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted therapies are at the forefront of modern drug development. While antibody-drug conjugates (ADCs) represent a major class of therapeutics, a related and rapidly emerging modality is the use of Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed guide to the application of (S,R,S)-AHPC-phenylacetic acid, a key building block in the synthesis of PROTACs.

Initially, it is important to clarify the primary application of this molecule. While the term "linker chemistry" is central to both ADCs and PROTACs, this compound is specifically designed for the synthesis of PROTACs, not traditional ADCs. It serves as a precursor to the "anchor" that recruits an E3 ubiquitin ligase, a critical component of the PROTAC mechanism.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three main components: a ligand that binds to the target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[1][3] The phenylacetic acid group on the molecule provides a convenient chemical handle for conjugation to a warhead, completing the synthesis of the full PROTAC molecule.

The mechanism of action is catalytic: the PROTAC brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[1] This proximity allows the E3 ligase to tag the target protein with ubiquitin. This polyubiquitination marks the protein for degradation by the proteasome. The PROTAC is then released and can engage another target protein molecule.[4] This guide will provide detailed protocols and data for researchers, scientists, and drug development professionals working on targeted protein degradation.

Data Presentation: Quantitative Analysis of AHPC-Based PROTAC Performance

The efficacy of a PROTAC is quantified by its ability to induce the degradation of a target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data for several VHL-recruiting PROTACs, illustrating the impact of the linker and target protein on degradation potency.

PROTACTarget ProteinCell LineDC50Dmax (%)Linker Type
ARV-771[3][5]BET ProteinsCastration-Resistant Prostate Cancer (CRPC) cells<1 nMNot SpecifiedNot Specified
A947[6]SMARCA2SW157339 pM96Not Specified
A947[6]SMARCA4SW15731.1 nMNot SpecifiedNot Specified
14d[7]BRD4Not Specified158 ± 83 nMNot SpecifiedPEG8
14c[7]BRD4Not Specified527 ± 111 nMNot SpecifiedPEG6
TBK1 Degrader[8]TBK1Not Specified3 nM9621-atom alkyl/ether

Experimental Protocols

The development of a novel PROTAC involves a multi-step process that includes chemical synthesis and biological evaluation. Below are representative protocols for these key stages.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for the synthesis of a PROTAC by coupling this compound to a "warhead" containing a primary or secondary amine functionality.

Materials:

  • This compound

  • Amine-functionalized warhead (ligand for the protein of interest)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Dimethylformamide (DMF)

  • Solvents for purification (e.g., water, acetonitrile, methanol)

  • Reverse-phase preparative HPLC system

  • High-resolution mass spectrometer (HRMS) and NMR spectrometer for characterization

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the amine-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product and consumption of starting materials.

  • Quenching: Upon completion, quench the reaction by adding a small amount of water.

  • Purification: Purify the crude product using a reverse-phase preparative HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Characterization: Confirm the identity and purity of the final PROTAC molecule using HRMS and NMR spectroscopy.

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This protocol is for evaluating the ability of the synthesized PROTAC to induce the degradation of the target protein in a relevant cell line.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the image using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC50 value.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Degradation and Recycling PROTAC PROTAC Warhead Linker (S,R,S)-AHPC POI Target Protein (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub_POI Poly-ubiquitinated Target Protein Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->Degraded_Fragments

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation start Start: (S,R,S)-AHPC- phenylacetic acid + Amine-Warhead coupling Amide Coupling Reaction (e.g., HATU, DIPEA in DMF) start->coupling purification Purification (Prep-HPLC) coupling->purification characterization Characterization (LC-MS, NMR, HRMS) purification->characterization cell_treatment Cell Treatment with Synthesized PROTAC characterization->cell_treatment Pure PROTAC lysis Cell Lysis & Protein Quantification (BCA) cell_treatment->lysis western_blot Western Blot Analysis (Target Protein + Loading Control) lysis->western_blot data_analysis Data Analysis (Quantification, DC50 Calculation) western_blot->data_analysis

Caption: General workflow for PROTAC synthesis and evaluation.

SMARCA_Pathway cluster_nucleus Nucleus SMARCA4_mut SMARCA4-mutant Cancer Cell SMARCA2 SMARCA2 Protein (Dependency) SMARCA4_mut->SMARCA2 Synthetic Lethal Dependency SWI_SNF SWI/SNF Complex (Residual) SMARCA2->SWI_SNF Maintains Function PROTAC SMARCA2-PROTAC PROTAC->SMARCA2 Degradation Degradation_Outcome Inhibition of Proliferation PROTAC->Degradation_Outcome Therapeutic Outcome Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: SMARCA2 degradation pathway in SMARCA4 mutant cancer.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its structure provides a stable, high-affinity anchor to the VHL E3 ligase and a readily functionalizable handle for conjugation to a wide array of target-binding warheads. The protocols and data presented in this guide offer a foundational framework for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation. As the field of targeted protein degradation continues to expand, the rational design of PROTACs using well-characterized building blocks like this compound will be crucial for developing the next generation of precision medicines.

References

Application Note: Western Blot Protocol for Measuring Protein Degradation with an (S,R,S)-AHPC-phenylacetic acid-based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blotting to quantify the degradation of a target Protein of Interest (POI) in cultured cells following treatment with a PROTAC synthesized from the (S,R,S)-AHPC-phenylacetic acid E3 ligase ligand-linker conjugate.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the entire protein from the cell. They achieve this by hijacking the body's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4]

A PROTAC molecule consists of three main components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The (S,R,S)-AHPC moiety is a well-established, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a crucial component in the design of many effective PROTACs.[6][7][8] This protocol outlines the use of a PROTAC derived from the this compound conjugate to induce and measure the degradation of a specific POI.

Mechanism of Action

The PROTAC functions by forming a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity.[1][7] This proximity enables the E3 ligase to tag the POI with a polyubiquitin (B1169507) chain. This chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein.[5][7] The PROTAC molecule is not degraded in this process and can act catalytically, inducing the degradation of multiple protein copies.[6]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Releases PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Catalyzes Ub Ubiquitin Ub->PolyUb_POI Poly-ubiquitination E1_E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

Caption: PROTAC-mediated catalytic cycle for targeted protein degradation.

Experimental Protocol: Western Blot Analysis

This protocol provides a step-by-step method for assessing POI degradation in response to treatment with an (S,R,S)-AHPC-based PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Workflow arrow arrow A 1. Cell Culture & Treatment Seed cells and treat with PROTAC (dose-response / time-course). B 2. Cell Lysis Harvest cells and extract total protein using lysis buffer. A->B C 3. Protein Quantification Normalize protein concentration of all samples (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by molecular weight on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. D->E F 6. Immunoblotting Block membrane and incubate with primary and secondary antibodies. E->F G 7. Signal Detection Apply ECL substrate and capture chemiluminescent signal. F->G H 8. Data Analysis Quantify band intensity (densitometry) and normalize to loading control. G->H

Caption: General workflow for Western blot analysis of PROTAC-mediated degradation.

Materials and Reagents
Reagent/MaterialRecommended Specifications
Cell Line A human cell line endogenously expressing the target POI.
PROTAC Stock solution of this compound-based PROTAC in DMSO.
Vehicle Control DMSO (Dimethyl sulfoxide).
Cell Culture Medium Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS, 1% Pen-Strep.
Lysis Buffer RIPA buffer with protease and phosphatase inhibitor cocktails.[9]
Protein Assay BCA or Bradford protein assay kit.
Sample Buffer 4X Laemmli sample buffer.
Gels Precast or hand-cast SDS-PAGE gels (polyacrylamide percentage depends on POI size).
Transfer Membrane PVDF or nitrocellulose membrane.
Blocking Buffer 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
Primary Antibodies Rabbit or mouse anti-POI antibody; Mouse or rabbit anti-loading control (e.g., GAPDH, β-actin, α-tubulin).
Secondary Antibodies HRP-conjugated goat anti-rabbit IgG or goat anti-mouse IgG.
Detection Substrate Enhanced Chemiluminescence (ECL) substrate.
Wash Buffer TBST (Tris-Buffered Saline with 0.1% Tween-20).
Imaging System Chemiluminescence imager (e.g., Bio-Rad ChemiDoc, Amersham Imager).
Step-by-Step Procedure

Step 1: Cell Seeding and Treatment [1]

  • Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in fresh cell culture medium. For a dose-response experiment, typical concentrations might range from 1 nM to 10 µM.

  • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC dose.[9]

  • Aspirate the old medium and replace it with the medium containing the different PROTAC concentrations or the vehicle control.

  • Incubate the cells for a predetermined time (e.g., 16-24 hours for a dose-response experiment, or various time points like 2, 4, 8, 16, 24 hours for a time-course study).[1]

Step 2: Cell Lysis and Protein Quantification [1]

  • After incubation, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (total protein lysate) to a new set of clean, pre-chilled tubes.

  • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

Step 3: Sample Preparation and SDS-PAGE [1]

  • Normalize the protein concentration of all samples using the lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

Step 4: Protein Transfer and Immunoblotting [1][9]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against the POI, diluted in blocking buffer, overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Step 5: Detection and Re-probing for Loading Control

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.

  • After imaging, the membrane can be stripped (if necessary) and re-probed for a loading control protein (e.g., GAPDH, β-actin) by repeating steps 4-7 with the appropriate primary and secondary antibodies.

Data Analysis and Presentation

  • Densitometry: Use image analysis software (e.g., ImageJ, Image Lab) to quantify the band intensity for the POI and the corresponding loading control in each lane.

  • Normalization: For each sample, normalize the POI band intensity by dividing it by the intensity of its corresponding loading control band.

  • Relative Degradation: Express the normalized POI level for each treatment condition as a percentage of the vehicle control (which is set to 100%).

  • Data Plotting: Plot the percentage of remaining POI against the PROTAC concentration (using a logarithmic scale for the x-axis).

  • Parameter Calculation: Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope in GraphPad Prism) to calculate the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the POI) and Dₘₐₓ (the maximum percentage of degradation achieved).[10]

Example Data Table: Dose-Response of a POI to PROTAC Treatment

The following table illustrates how to present quantitative data from a dose-response experiment.

PROTAC Conc. (nM)Mean Normalized POI Level (%)Standard Deviation (±)
0 (Vehicle)1005.2
195.44.8
1070.16.1
5035.83.9
10018.22.5
50010.51.8
10009.81.5
Calculated Parameters Value
DC₅₀ 42.5 nM
Dₘₐₓ 90.2%

Note: Data presented are hypothetical and for illustrative purposes only.

References

Application Note: Mass Spectrometry Methods for the Identification and Quantification of (S,R,S)-AHPC-phenylacetic acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R,S)-AHPC-phenylacetic acid is a linker component utilized in the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins. The this compound moiety serves as a crucial element in linking the target-binding ligand to the E3 ubiquitin ligase ligand. Given the therapeutic potential of such conjugates, robust analytical methods are essential for their characterization, quantification in biological matrices, and for studying their metabolic fate.

This application note provides detailed protocols for the identification and quantification of this compound conjugates using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described are applicable to various stages of drug discovery and development, from initial characterization to preclinical and clinical pharmacokinetic studies.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interfering substances from the biological matrix and for concentrating the analyte of interest. Two common methods are protein precipitation and solid-phase extraction.

1.1. Protein Precipitation (for Plasma or Serum Samples)

This method is rapid and suitable for initial screening and quantification where high sensitivity is not the primary requirement.

  • Reagents and Materials:

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Calibrated pipettes

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the conjugate).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Solid-Phase Extraction (SPE) (for Higher Sensitivity and Cleaner Extracts)

SPE provides a more thorough cleanup and can be used for various biological matrices, including tissue homogenates.

  • Reagents and Materials:

    • Oasis HLB SPE cartridges (or equivalent)

    • Methanol (B129727) (MeOH), LC-MS grade

    • Acetonitrile (ACN), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ammonium hydroxide

    • SPE vacuum manifold

    • Sample concentration evaporator

  • Protocol:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

    • Loading: Dilute 100 µL of the sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte of interest with 1 mL of methanol. For more complex conjugates, a different elution solvent might be necessary.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

2.1. Quantitative Analysis using Triple Quadrupole MS

This method is ideal for targeted quantification due to its high sensitivity and selectivity using Multiple Reaction Monitoring (MRM).[2]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Spray Voltage: 4500 V

    • Temperature: 500°C

    • Gas 1 (Nebulizer): 50 psi

    • Gas 2 (Heater): 50 psi

    • Curtain Gas: 35 psi

    • MRM Transitions: To be determined by infusing a standard of the this compound conjugate and its internal standard. The precursor ion will be the [M+H]+, and fragment ions will be selected for optimal sensitivity and specificity.

2.2. Qualitative and Characterization Analysis using High-Resolution MS (Q-TOF or Orbitrap)

High-resolution mass spectrometry is essential for structural confirmation, metabolite identification, and characterization of biotransformations.[2][3]

  • LC Conditions: Same as for quantitative analysis, but a longer gradient may be employed for better separation of metabolites.

  • MS Conditions (Q-TOF or Orbitrap):

    • Ionization Mode: ESI, Positive

    • Full Scan m/z Range: 100 - 1500

    • Resolution: >20,000 FWHM

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS scans on detected precursor ions.

    • Collision Energy: Ramped collision energy to generate informative fragment spectra.

Data Presentation

Quantitative data should be summarized to evaluate the performance of the analytical method. The following tables provide examples of expected performance characteristics for a validated LC-MS/MS assay for an this compound conjugate in plasma.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression Model
This compound conjugate1 - 1000Linear, 1/x² weighting>0.995

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1<15%±15%<15%±15%
LQC3<10%±10%<10%±10%
MQC100<10%±10%<10%±10%
HQC800<10%±10%<10%±10%

Table 3: Recovery and Matrix Effect

AnalyteQC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound conjugateLow (3)85.298.7
High (800)88.1101.2
Internal Standard10086.599.5

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting sample Biological Sample (Plasma, Tissue) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (ACN) add_is->ppt spe Solid-Phase Extraction add_is->spe centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms quant Quantitative Analysis (Triple Quadrupole) lcms->quant qual Qualitative Analysis (HRMS) lcms->qual process Data Processing (Integration, Calibration) quant->process qual->process report Reporting (Concentration, PK Parameters) process->report method_selection start Analytical Goal quant Quantification (PK Studies) start->quant qual Identification & Characterization (Metabolite ID) start->qual tqms Triple Quadrupole MS (MRM) quant->tqms hrms High-Resolution MS (TOF, Orbitrap) qual->hrms

References

Application Notes and Protocols for Efficacy Testing of (S,R,S)-AHPC-phenylacetic acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The (S,R,S)-AHPC-phenylacetic acid is a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] The (S,R,S)-AHPC moiety serves as the VHL ligand, while the phenylacetic acid component provides a reactive handle for conjugation to a ligand for the target protein.[4] This document provides detailed application notes and protocols for the comprehensive evaluation of a PROTAC synthesized using this linker-ligand conjugate, herein referred to as "AHPC-based PROTAC".

Mechanism of Action: PROTAC-Induced Protein Degradation

An AHPC-based PROTAC operates by hijacking the cell's native ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex.[3] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged protein.[3] The PROTAC is subsequently released and can catalytically induce the degradation of additional POI molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC AHPC-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release (Catalytic Cycle) Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Design: A Step-by-Step Workflow

Evaluating the efficacy of a novel AHPC-based PROTAC requires a systematic, multi-assay approach. The workflow begins with confirming target degradation and proceeds to mechanistic validation and functional outcome assessment.

Experimental_Workflow Start Start: Synthesized AHPC-based PROTAC Step1 Step 1: Confirm Target Degradation (Western Blot) Start->Step1 Data1 Determine DC50 & Dmax Step1->Data1 Step2 Step 2: Mechanistic Validation Data1->Step2 Step2a 2a. Proteasome Dependence (e.g., MG132 co-treatment) Step2->Step2a Step2b 2b. E3 Ligase Dependence (VHL ligand competition) Step2->Step2b Step2c 2c. Ubiquitination Assay (IP-Western) Step2->Step2c Step3 Step 3: Assess Functional Outcome (Cell Viability Assay) Step2a->Step3 Step2b->Step3 Step2c->Step3 Data3 Determine IC50 / GI50 Step3->Data3 Step4 Step 4 (Optional): Selectivity Profile (Proteomics) Data3->Step4 End End: Efficacy Profile Established Step4->End

Generalized workflow for PROTAC efficacy testing.

Experimental Protocols

Protocol 1: Western Blot Analysis for Target Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment and to determine key efficacy parameters like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[5][6]

Materials:

  • Cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • AHPC-based PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[5] Allow cells to adhere overnight.

    • Dose-Response: Treat cells with serially diluted concentrations of the AHPC-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).[1]

    • Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 10x the approximate DC₅₀) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash cells once with ice-cold PBS.[5]

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5][7]

    • Incubate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[1]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[5]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes.[5]

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[5]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane for 1 hour at room temperature in blocking buffer.[1]

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.[5]

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[1]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.[1]

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[5]

    • Strip the membrane and re-probe with a loading control antibody.

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control.[1]

Protocol 2: Mechanistic Validation (Proteasome and E3 Ligase Dependence)

These control experiments are crucial to confirm that protein degradation is occurring through the intended PROTAC mechanism.

A. Proteasome Dependence:

  • Principle: Co-treatment with a proteasome inhibitor should prevent the degradation of the ubiquitinated POI, thus reversing the effect of the PROTAC.[8]

  • Method: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Then, add the AHPC-based PROTAC at an effective concentration (e.g., DC₉₀) and incubate for the standard duration. Analyze protein levels via Western blot as described in Protocol 1.

  • Expected Outcome: The degradation of the POI observed with the PROTAC alone should be significantly reduced or completely blocked in the presence of the proteasome inhibitor.[8]

B. VHL E3 Ligase Dependence:

  • Principle: Co-treatment with a high concentration of a free VHL ligand will competitively inhibit the binding of the AHPC-based PROTAC to the VHL E3 ligase, preventing ternary complex formation.[8]

  • Method: Co-treat cells with the AHPC-based PROTAC and a 10-100-fold molar excess of a free VHL ligand (e.g., (S,R,S)-AHPC). Analyze protein levels via Western blot.

  • Expected Outcome: The degradation of the POI should be rescued (i.e., protein levels should be restored) in the presence of the competing VHL ligand.[8]

Protocol 3: Target Protein Ubiquitination Assay (via Immunoprecipitation)

This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein, a key step preceding degradation.[9][10]

Materials:

  • Materials from Protocol 1

  • Immunoprecipitation (IP) Lysis Buffer

  • Primary antibody against the POI (IP-grade)

  • Protein A/G magnetic beads or sepharose beads

  • Primary antibody against Ubiquitin for Western blotting

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells in larger plates (e.g., 10 cm dishes) with the AHPC-based PROTAC (at DC₉₀) and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 2-6 hours) to allow ubiquitinated protein to accumulate.[6]

    • Lyse cells using IP lysis buffer as per the manufacturer's protocol.[11][12] Use 1-3 mg of total protein per IP reaction.[12]

  • Immunoprecipitation (IP) of the POI:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.[11]

    • Incubate the pre-cleared lysate with an IP-grade antibody against the POI overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads 3-5 times with cold IP lysis buffer to remove non-specific binders.

  • Western Blot Analysis:

    • Elute the protein from the beads by boiling in 1X Laemmli sample buffer.

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody.

Expected Outcome:

  • In the samples treated with the AHPC-based PROTAC, a high-molecular-weight smear or a "ladder" of bands should appear above the molecular weight of the unmodified POI.[10] This indicates polyubiquitination of the target protein.

Protocol 4: Cell Viability Assay

This protocol assesses the downstream functional consequence of POI degradation, such as inhibition of cancer cell proliferation.[13]

Materials:

  • Cell line of interest

  • 96-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric assays)

  • AHPC-based PROTAC stock solution

  • CellTiter-Glo® (CTG) Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8)

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Add serially diluted concentrations of the AHPC-based PROTAC to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for a prolonged period (e.g., 72 hours or longer) to allow for effects on cell proliferation to manifest.

  • Assay:

    • For CTG: Add the CellTiter-Glo® reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence using a plate reader.[14]

    • For CCK-8: Add the CCK-8 reagent, incubate, and measure absorbance at 450 nm.[]

  • Analysis: Normalize the data to the vehicle control wells. Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression model to calculate the IC₅₀ or GI₅₀ value.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: PROTAC Degradation Efficacy (from Western Blot)

Parameter AHPC-based PROTAC Control Compound
DC₅₀ (nM) Value N/A
Dₘₐₓ (%) Value N/A

| Time to Dₘₐₓ (h) | Value | N/A |

Table 2: Functional Activity (from Cell Viability Assay)

Parameter AHPC-based PROTAC Standard-of-Care
IC₅₀ / GI₅₀ (nM) Value Value

| Max Inhibition (%) | Value | Value |

Troubleshooting Note: The Hook Effect

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at very high concentrations.[8] This occurs because at excessive concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming non-productive binary complexes rather than the required ternary complex.[8] This results in a bell-shaped dose-response curve. It is therefore critical to test a wide range of PROTAC concentrations to accurately determine the optimal degradation window.

References

In Vivo Application of (S,R,S)-AHPC-Phenylacetic Acid-Based Degraders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo use of Proteolysis Targeting Chimeras (PROTACs) derived from the (S,R,S)-AHPC-phenylacetic acid scaffold. These degraders utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of specific target proteins. The protocols and data presented herein are centered around ACBI2, a potent and orally bioavailable SMARCA2 degrader, as a representative example of this class of molecules.

Introduction to this compound-Based Degraders

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold is a high-affinity ligand for the VHL E3 ligase, and when coupled with a linker such as phenylacetic acid, it forms a versatile building block for the synthesis of potent VHL-recruiting PROTACs.[2] These degraders have shown significant promise in preclinical studies, particularly in the context of oncology.

ACBI2 is a VHL-recruiting PROTAC that selectively degrades SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, over its close homolog SMARCA4.[3] This selective degradation has been shown to be a promising therapeutic strategy for cancers with SMARCA4 mutations.[4][5] ACBI2 is orally bioavailable, making it a valuable tool for in vivo studies.[3][6]

Quantitative Data Summary

The following tables summarize the in vivo pharmacokinetic and efficacy data for the SMARCA2 degrader ACBI2.

Table 1: In Vivo Pharmacokinetics of ACBI2 in Mice

CompoundDose and Route of AdministrationOral Bioavailability (%)Reference
ACBI230 mg/kg, oral (p.o.)22[6]

Table 2: In Vivo Efficacy of ACBI2 in a Xenograft Mouse Model (A549 Lung Carcinoma)

Treatment GroupDosing ScheduleTumor Growth InhibitionReference
ACBI2 (80 mg/kg)Once daily, oral (p.o.)Significant tumor growth inhibition[7]

Table 3: In Vivo Pharmacodynamics of ACBI2 in an A549 Xenograft Mouse Model

Dose (p.o.)Time PointOutcomeReference
5-100 mg/kg24 or 48 hours post-treatmentDose-dependent degradation of tumor SMARCA2[7]

Signaling Pathways and Experimental Workflow Visualization

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., SMARCA2) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated Target Protein VHL->Ub_POI Transfers Ub Ternary_Complex->PROTAC Recycled Ternary_Complex->VHL Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Xenograft_Workflow cluster_workflow Experimental Workflow start Start: Cancer Cell Culture (e.g., A549) implantation Subcutaneous Implantation of Cells into Mice start->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of PROTAC (e.g., ACBI2) or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Harvest and Tissue Analysis monitoring->endpoint

References

Lentiviral transduction methods for PROTAC experiments with (S,R,S)-AHPC-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Lentiviral Transduction Methods for PROTAC Experiments with (S,R,S)-AHPC-phenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC consists of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound is a derivative of (S,R,S)-AHPC, a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] As such, it serves as a crucial building block for constructing VHL-recruiting PROTACs. Lentiviral transduction is a powerful tool in PROTAC research, enabling the stable expression of target proteins, E3 ligase components, or reporter systems in a wide range of cell types, including those that are difficult to transfect. This allows for the creation of robust and reproducible cellular models for screening and characterizing PROTAC molecules.

These application notes provide detailed protocols for utilizing lentiviral transduction to establish cellular assay systems for the evaluation of PROTACs synthesized with this compound. The focus is on creating stable cell lines expressing a HiBiT-tagged protein of interest to facilitate quantitative and high-throughput assessment of protein degradation.

Signaling Pathway: VHL-Mediated Protein Degradation by a PROTAC

The mechanism of action for a PROTAC utilizing this compound to recruit the VHL E3 ligase complex is a multi-step process within the cell. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1.[3][4][5] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

VHL_PROTAC_Pathway cluster_cytoplasm Cytoplasm PROTAC (S,R,S)-AHPC-phenylacetic acid-based PROTAC ternary_complex POI-PROTAC-VHL Complex PROTAC->ternary_complex POI Protein of Interest (POI) POI->ternary_complex VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL_complex->ternary_complex polyUb_POI Polyubiquitinated POI ternary_complex->polyUb_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->ternary_complex Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome polyUb_POI->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Releases

VHL-mediated PROTAC degradation pathway.

Experimental Workflow for Lentiviral-Based PROTAC Assays

A typical workflow for evaluating a PROTAC using a lentivirally-delivered reporter system involves several key stages, from vector design to the final degradation assay. This workflow ensures the generation of a stable and reliable cell-based model for quantitative analysis.

Experimental_Workflow cluster_prep Preparation cluster_cell_line Stable Cell Line Generation cluster_assay PROTAC Degradation Assay Vector_Design 1. Lentiviral Vector Design (POI-HiBiT fusion) Virus_Production 2. Lentivirus Production in HEK293T cells Vector_Design->Virus_Production Transduction 3. Transduction of Target Cells Virus_Production->Transduction Selection 4. Antibiotic Selection Transduction->Selection Expansion 5. Clonal Expansion & Validation Selection->Expansion Cell_Seeding 6. Seed Stable Cells Expansion->Cell_Seeding PROTAC_Treatment 7. Treat with PROTAC Dilution Series Cell_Seeding->PROTAC_Treatment Lysis_Detection 8. Cell Lysis & HiBiT Detection PROTAC_Treatment->Lysis_Detection Data_Analysis 9. Data Analysis (DC50/Dmax) Lysis_Detection->Data_Analysis

Workflow for PROTAC evaluation.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Below are hypothetical but representative data for a PROTAC synthesized from this compound targeting the SMARCA2 protein. These values are based on published data for similar VHL-recruiting SMARCA2/4 degraders.[6][7]

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Assay Method
PROTAC-SMARCA2-1SMARCA2MV4-11< 100> 90Western Blot
PROTAC-SMARCA2-2SMARCA2A549< 100> 90Western Blot
Hypothetical PROTAC-X HiBiT-SMARCA2 HEK293 50 95 HiBiT Lytic Assay

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing HiBiT-Tagged Protein of Interest

This protocol describes the use of lentivirus to create a stable cell line that endogenously expresses the protein of interest (POI) tagged with the HiBiT peptide. This is achieved through CRISPR/Cas9-mediated homology-directed repair to insert the HiBiT tag into the gene locus of the POI.

Materials:

  • Lentiviral transfer plasmid containing Cas9 and a guide RNA targeting the POI.

  • Single-stranded donor DNA with the HiBiT sequence flanked by homology arms to the target locus.

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

  • HEK293T cells for lentivirus production.

  • Target cell line for transduction.

  • Appropriate cell culture media and supplements.

  • Transfection reagent (e.g., FuGENE HD).

  • Polybrene or Lenti-X™ Accelerator.

  • Selection antibiotic (if applicable).

  • Nano-Glo® HiBiT Lytic Detection System (Promega).

  • Luminometer.

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral transfer, packaging, and envelope plasmids using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris. The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells:

    • Seed the target cells in a 6-well plate.

    • The following day, infect the cells with the lentivirus in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

    • Incubate for 24-48 hours.

  • Generation of a Stable Cell Pool:

    • If the lentiviral vector contains a selection marker, replace the medium with fresh medium containing the appropriate antibiotic.

    • Culture the cells, replacing the selection medium every 2-3 days, until a resistant population of cells emerges.

  • Single Cell Cloning and Validation:

    • Serially dilute the stable cell pool into 96-well plates to isolate single clones.

    • Expand the individual clones.

    • Validate the successful integration of the HiBiT tag by genomic DNA PCR and sequencing.

    • Confirm the expression of the HiBiT-tagged protein and its response to a known stimulus or inhibitor using the HiBiT lytic detection assay.

Protocol 2: PROTAC-Mediated Degradation Assay Using a HiBiT-Tagged Stable Cell Line

This protocol outlines the procedure for quantifying the degradation of a HiBiT-tagged protein of interest in the stable cell line upon treatment with a PROTAC.

Materials:

  • HiBiT-tagged stable cell line.

  • White, opaque 96-well or 384-well assay plates.

  • PROTAC synthesized with this compound.

  • DMSO for serial dilutions.

  • Nano-Glo® HiBiT Lytic Detection System.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the HiBiT-tagged stable cells in a white, opaque multi-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

    • Incubate overnight to allow for cell attachment.

  • PROTAC Treatment:

    • Prepare a serial dilution of the PROTAC in the appropriate cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (DMSO).

    • Remove the old medium from the cells and add the PROTAC dilutions.

    • Incubate for the desired time period (e.g., 2, 4, 8, 16, or 24 hours) to allow for protein degradation.

  • HiBiT Lytic Detection: [8][9][10]

    • Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add a volume of the detection reagent equal to the volume of the culture medium in each well.

    • Mix the contents of the wells on an orbital shaker for 3-10 minutes to ensure complete cell lysis and signal generation.

    • Measure the luminescence using a plate reader. The signal is stable for several hours.[8]

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells or untagged cells) from all experimental readings.

    • Normalize the data by setting the vehicle-treated control as 100% protein level.

    • Plot the normalized luminescence values against the logarithm of the PROTAC concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to determine the DC50 and Dmax values.[11][12]

Conclusion

Lentiviral transduction is an invaluable technique for generating robust and physiologically relevant cell-based assays for the discovery and characterization of PROTACs. By creating stable cell lines that endogenously express a HiBiT-tagged protein of interest, researchers can perform high-throughput, quantitative assessments of PROTAC-mediated protein degradation. The protocols and workflows detailed in these application notes provide a comprehensive guide for scientists and drug development professionals to effectively utilize these methods in their research on PROTACs derived from this compound and other E3 ligase ligands.

References

Application Notes and Protocols for (S,R,S)-AHPC-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R,S)-AHPC-phenylacetic acid is a key chemical entity used in the development of Proteolysis-Targeting Chimeras (PROTACs). It functions as an E3 Ligase Ligand-Linker Conjugate, specifically designed to be incorporated into PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] Given its role in sophisticated drug development, stringent adherence to proper handling and storage protocols is essential to ensure its stability, purity, and performance in experimental settings.

This document provides detailed guidelines, safety protocols, and recommended procedures for the handling and storage of this compound.

Material Information

  • Product Name: this compound

  • Synonyms: VHL Ligand-Linker Conjugate

  • CAS Number: 2010985-19-8[3]

  • Molecular Formula: C₃₀H₃₆N₄O₅[1]

  • Molecular Weight: 548.70 g/mol [1]

  • Primary Application: Synthesis of PROTACs for targeted protein degradation.[1][2]

Safety, Handling, and Personal Protective Equipment (PPE)

Safe handling is paramount to protect laboratory personnel and maintain the integrity of the compound. The following guidelines are derived from standard safety data sheets for this and similar chemical compounds.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Wash and dry hands thoroughly after handling.[3][4]

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[3][4]

  • Respiratory Protection: If dust or aerosols are generated, or if exposure limits are exceeded, use a full-face respirator with an appropriate filter.[3][4]

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in laboratory areas.[4]

  • Wash hands thoroughly after handling the material.[4]

Storage Guidelines

The stability of this compound is critical for its efficacy in PROTAC synthesis. Storage conditions can vary based on the form of the material (solid vs. solution) and the intended duration of storage.

General Storage
  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Protect from light, especially for solutions.[5]

  • Store away from incompatible materials and foodstuffs.[3]

Recommended Storage Conditions

The following table summarizes recommended storage temperatures for this compound and related conjugates. Users should always refer to the Certificate of Analysis provided by the supplier for specific recommendations.

Form Short-Term Storage Long-Term Storage Notes Source
Solid (Powder) Room Temperature2-8°CMay vary by supplier. Continental US shipments are often at room temp.[1][6]
Stock Solution -20°C (up to 1 month)-80°C (up to 6 months)Protect from light and store under nitrogen if possible. Avoid repeated freeze-thaw cycles.[2][5]

Spill and Disposal Procedures

Spill Containment and Cleanup
  • Evacuate: Keep unnecessary personnel away from the spill area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup (Solid): Carefully sweep up or vacuum the material, avoiding dust formation. Use spark-proof tools.[3]

  • Cleanup (Solution): Absorb with an inert, non-combustible material (e.g., sand, diatomite).[4]

  • Collect: Place the collected material in a suitable, closed container for disposal.[3]

Waste Disposal
  • Disposal must be conducted in accordance with all local, state, and federal regulations.

  • The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[3]

  • Do not contaminate water, foodstuffs, or feed through storage or disposal.[3]

Mechanism of Action and Experimental Workflow Visualization

To contextualize the importance of proper handling, the following diagrams illustrate the compound's role in targeted protein degradation and a general workflow for assessing its stability.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) VHL VHL E3 Ligase PROTAC->VHL Binds VHL via (S,R,S)-AHPC moiety POI Target Protein (POI) PROTAC->POI Binds POI via Target Ligand Ternary Ternary Complex (POI-PROTAC-VHL) VHL->Ternary Proteasome 26S Proteasome POI->Proteasome Enters Proteasome POI->Ternary Ub Ubiquitin (Ub) Ub->POI Tags POI for Degradation Degraded Degraded Peptides Proteasome->Degraded Degrades POI Ternary->Ub Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC moiety to recruit VHL E3 ligase.

Stability_Workflow start Obtain (S,R,S)-AHPC- phenylacetic acid initial_analysis Perform Initial Analysis (Time = 0) - Purity (HPLC) - Appearance - Identity (MS, NMR) start->initial_analysis storage Aliquot and Store Samples under Varied Conditions (Temp, Humidity, Light) initial_analysis->storage pull_samples Pull Samples at Defined Time Points (e.g., 1, 3, 6 months) storage->pull_samples reanalysis Re-analyze Samples - Purity (HPLC) - Appearance - Degradant Identification pull_samples->reanalysis reanalysis->pull_samples Continue for next time point data_analysis Analyze Data - Plot Purity vs. Time - Determine Degradation Rate reanalysis->data_analysis shelf_life Establish Shelf-Life and Optimal Storage Conditions data_analysis->shelf_life

Caption: Generalized experimental workflow for stability testing of this compound.

Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the chemical stability of this compound. This protocol is based on principles outlined in ICH guidelines and should be adapted based on specific laboratory capabilities and regulatory requirements.[7][8]

Objective

To determine the degradation rate and identify optimal storage conditions for this compound in both solid and solution forms.

Materials
  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, DMF)

  • Vials (amber and clear glass)

  • HPLC system with a suitable column (e.g., C18)

  • LC-MS system for degradant identification

  • Temperature and humidity-controlled stability chambers

  • Photostability chamber

Procedure

Part A: Initial Analysis (Time = 0)

  • Characterize the initial batch of the compound thoroughly.

  • Appearance: Record the physical appearance (e.g., color, form).

  • Purity: Determine the initial purity using a validated HPLC method. The peak area of the main compound will serve as the baseline.

  • Identity: Confirm the identity using LC-MS to obtain the mass and NMR for structural confirmation.

Part B: Sample Preparation and Storage

  • Solid State: Aliquot approximately 1-5 mg of the solid compound into separate amber and clear glass vials.

  • Solution State: Prepare a stock solution (e.g., 10 mM in DMSO). Aliquot the solution into amber and clear glass vials.

  • Storage Conditions: Place the sets of vials into stability chambers under various conditions. A sample matrix is suggested below.

Condition Temperature Relative Humidity (%) Light Exposure
Long-Term 2-8°CAmbientProtected
Intermediate 25°C60%Protected
Accelerated 40°C75%Protected
Photostability 25°CAmbientICH Q1B Standard

Part C: Time-Point Analysis

  • At designated time points (e.g., 2 weeks, 1 month, 3 months, 6 months), remove one vial from each storage condition.

  • For solid samples, dissolve in a known volume of solvent to prepare for analysis.

  • Analyze each sample by HPLC to determine the remaining purity.

  • Record any changes in physical appearance.

  • Use LC-MS to identify and quantify any significant degradation products that appear.

Data Analysis
  • For each storage condition, plot the percentage of remaining this compound against time.

  • Analyze the data to determine the degradation kinetics. For accelerated conditions, the Arrhenius equation can be used to predict long-term stability at recommended storage temperatures.

  • Based on the results, establish a recommended re-test date or shelf-life and confirm the optimal storage conditions (temperature, light protection, etc.).

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (S,R,S)-AHPC-phenylacetic acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] An (S,R,S)-AHPC-phenylacetic acid-based PROTAC is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety derived from this compound, and a "warhead" that binds to a specific protein of interest (POI).[2][3] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1]

One important application of this technology is the development of PROTACs targeting SMARCA2/4, key components of the SWI/SNF chromatin remodeling complex, which are attractive targets in certain cancers.[4] The degradation of these proteins can lead to significant cellular consequences, including cell cycle arrest and apoptosis.[5][6]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of treatment with this compound-based PROTACs, with a focus on a representative SMARCA2/4 degrader. Flow cytometry is a powerful technique for assessing changes in cell populations, allowing for the quantitative analysis of apoptosis and cell cycle distribution.[7][8]

Mechanism of Action

The this compound PROTAC functions by inducing the formation of a ternary complex between the target protein (e.g., SMARCA2) and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC (S,R,S)-AHPC-phenylacetic acid PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds to POI and VHL POI Target Protein (e.g., SMARCA2) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Degrades Protein

PROTAC Mechanism of Action Diagram.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[9] The following tables summarize representative quantitative data for SMARCA2-targeting PROTACs.

Note: The following data is for representative VHL-recruiting SMARCA2 degraders and may not be specific to a PROTAC synthesized with the this compound linker, as such specific data is not publicly available.

Table 1: Degradation Potency of Representative SMARCA2 PROTACs

PROTAC CompoundTarget(s)DC50DmaxCell LineReference
A947SMARCA2 (selective)39 pM>90%SW1573[6]
ACBI1SMARCA2/46 nM>90%-[6]
SMARCA2/4 degrader-1SMARCA2/42.2 nM (for SMARCA4)--[10]

Table 2: Representative Flow Cytometry Data for Apoptosis Analysis

TreatmentConcentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Cell LineReference
GP262 (PI3K/mTOR PROTAC)1000 nM18.1%14.0%MDA-MB-231[11]
Hypothetical SMARCA2 PROTAC100 nMIncreasedIncreasedSMARCA4-mutant cell line-

Table 3: Representative Flow Cytometry Data for Cell Cycle Analysis

TreatmentConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseCell LineReference
Hypothetical SMARCA2 PROTAC100 nMIncreasedDecreasedVariableSMARCA4-mutant cell line-

Experimental Protocols

Protocol 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with an this compound PROTAC using Annexin V-FITC and PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[7]

Apoptosis_Analysis_Workflow Apoptosis Analysis Workflow Start Seed Cells Treatment Treat with PROTAC (e.g., 24-72h) Start->Treatment Harvest Harvest Cells (including supernatant) Treatment->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain_AnnexinV Add Annexin V-FITC (15 min incubation) Resuspend->Stain_AnnexinV Stain_PI Add Propidium Iodide Stain_AnnexinV->Stain_PI Analyze Analyze by Flow Cytometry Stain_PI->Analyze

Workflow for Apoptosis Analysis.

Materials:

  • Cells of interest (e.g., SMARCA4-mutant cancer cell line)

  • This compound PROTAC

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with various concentrations of the this compound PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Carefully collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution in cells treated with an this compound PROTAC using PI staining. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.[8]

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Seed Cells Treatment Treat with PROTAC (e.g., 24-48h) Start->Treatment Harvest Harvest and Wash Cells with PBS Treatment->Harvest Fixation Fix in Cold 70% Ethanol (B145695) (overnight at -20°C) Harvest->Fixation Wash_Fix Wash to Remove Ethanol Fixation->Wash_Fix Staining Resuspend in PI/RNase A Staining Buffer (30 min) Wash_Fix->Staining Analyze Analyze by Flow Cytometry Staining->Analyze

Workflow for Cell Cycle Analysis.

Materials:

  • Cells of interest

  • This compound PROTAC

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • PI/RNase A Staining Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer. d. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Signaling Pathway

Degradation of SMARCA2 by a PROTAC in SMARCA4-deficient cancer cells has been shown to induce synthetic lethality.[5] This is due to the essential role of the SWI/SNF complex in chromatin remodeling and gene expression. The loss of SMARCA2 leads to the downregulation of genes critical for cell cycle progression and proliferation, ultimately leading to cell cycle arrest and apoptosis.[12]

SMARCA2_Degradation_Pathway Signaling Pathway of SMARCA2 Degradation PROTAC (S,R,S)-AHPC-phenylacetic acid PROTAC SMARCA2 SMARCA2 PROTAC->SMARCA2 Targets Degradation SMARCA2 Degradation SMARCA2->Degradation is degraded SWISNF SWI/SNF Complex Dysfunction Degradation->SWISNF Chromatin Altered Chromatin Remodeling SWISNF->Chromatin Gene_Expression Downregulation of Cell Cycle Genes Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Effect of SMARCA2 Degradation on Cellular Pathways.

Disclaimer

The protocols and data presented in these application notes are for research use only and should be used as a guideline. Optimization of experimental conditions, such as cell type, PROTAC concentration, and incubation time, may be required for specific applications. The quantitative data provided is based on representative SMARCA2 degraders and may not be directly applicable to all this compound-based PROTACs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (S,R,S)-AHPC-phenylacetic acid PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs utilizing the (S,R,S)-AHPC-phenylacetic acid E3 ligase ligand-linker conjugate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my PROTAC?

This compound is a chemical moiety that functions as a VHL E3 ligase ligand connected to a phenylacetic acid linker. In your PROTAC, the (S,R,S)-AHPC portion is responsible for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The phenylacetic acid component serves as a linker to connect the VHL ligand to the ligand that binds your protein of interest (POI). By bringing the VHL E3 ligase and your POI into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

Q2: I'm observing low or no degradation of my target protein. What are the initial troubleshooting steps?

Low degradation efficiency is a common issue in PROTAC development. A systematic approach to troubleshooting is crucial. Here is a logical workflow to diagnose the problem:

G A Low/No Degradation Observed B Verify Compound Integrity & Purity A->B 1. Foundational Check C Assess Cell Permeability B->C 2. Cellular Access D Confirm Target & E3 Ligase Engagement C->D 3. Binary Interactions E Evaluate Ternary Complex Formation D->E 4. Key Mechanistic Step F Check for 'Hook Effect' E->F 5. Concentration Effects G Assess Proteasome Function F->G 6. Degradation Machinery H Optimize Experimental Conditions G->H 7. Protocol Refinement I Redesign PROTAC H->I 8. Structural Modification

Caption: A logical workflow for troubleshooting low PROTAC efficiency.

Start by verifying the integrity and purity of your PROTAC stock. Then, systematically investigate each step of the PROTAC mechanism of action: cell permeability, target and E3 ligase engagement, ternary complex formation, and proteasome-mediated degradation.

Q3: How does the phenylacetic acid linker influence my PROTAC's performance?

The linker is a critical component of a PROTAC, influencing its physicochemical properties and its ability to induce a productive ternary complex.[1][2] A linker containing an aromatic group like phenylacetic acid can introduce rigidity compared to more flexible alkyl or PEG linkers.[3] This rigidity can be beneficial in some cases by pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[3] However, it can also negatively impact cell permeability and solubility.[4] If you suspect linker-related issues, consider synthesizing analogs with different linker lengths and compositions.

Q4: What is the "hook effect" and how can I mitigate it?

The hook effect is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.

Troubleshooting Guides

Issue 1: Poor Cell Permeability

Symptoms:

  • Limited or no target degradation observed in cellular assays.

  • The PROTAC is effective in cell-free assays (e.g., biochemical binding assays) but not in live cells.

Troubleshooting Steps:

  • Assess Physicochemical Properties: The phenylacetic acid linker contributes to the overall high molecular weight and potentially unfavorable polar surface area of the PROTAC, which can limit passive diffusion across the cell membrane.[4][5]

  • Permeability Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay provides a rapid assessment of passive membrane permeability.[6]

    • Caco-2 Permeability Assay: This cell-based assay provides a more physiologically relevant measure of permeability and can also identify active efflux.[5]

  • NanoBRET™ Target Engagement Assay in Intact vs. Permeabilized Cells: Comparing the target engagement in intact versus permeabilized cells can provide an indication of how well the PROTAC crosses the cell membrane. A significant increase in target engagement in permeabilized cells suggests poor cell permeability.[7][8]

Solutions:

  • Linker Modification: Synthesize analogs with linkers that improve physicochemical properties. For example, incorporating more flexible linkers like PEG or alkyl chains can sometimes improve permeability.[1]

  • Formulation Strategies: For in vivo studies, consider formulation approaches like using solubility enhancers.

Issue 2: Inefficient Ternary Complex Formation

Symptoms:

  • The PROTAC binds to both the target protein and VHL E3 ligase individually (confirmed by binary binding assays) but fails to induce degradation.

  • Weak or no signal in ternary complex-specific assays.

Troubleshooting Steps:

  • Co-Immunoprecipitation (Co-IP): This is a classic method to confirm the formation of the ternary complex in a cellular context. Immunoprecipitate the target protein and then probe for the presence of the VHL E3 ligase, or vice versa.

  • NanoBRET™ Ternary Complex Assay: This live-cell assay provides a quantitative measure of ternary complex formation.[9][10] It uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase.

Solutions:

  • Linker Optimization: The length and composition of the linker are critical for the stability of the ternary complex.[2] Systematically synthesize and test PROTACs with varying linker lengths. The rigidity of the phenylacetic acid linker may not allow for an optimal conformation for every target-E3 ligase pair.

  • Change E3 Ligase Ligand: While this guide focuses on the VHL ligand (S,R,S)-AHPC, in some cases, switching to a different E3 ligase recruiter (e.g., a CRBN ligand) may result in more favorable ternary complex formation.

Data Presentation

The following table summarizes the performance of a known PROTAC, A947 (SMARCA2/4-degrader-15), which is synthesized using this compound. This data can serve as a benchmark for your own experiments.

PROTAC NameTarget ProteinE3 Ligase LigandLinkerBinding Affinity (Kd)DC50DmaxCell LineReference
A947SMARCA2(S,R,S)-AHPCPhenylacetic acid-based93 nM39 pM96%SW1573[11][12]
A947SMARCA4(S,R,S)-AHPCPhenylacetic acid-based65 nM1.1 nM92%SW1573[11][12]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

    • Allow cells to adhere for 24 hours.

    • Prepare serial dilutions of your PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat cells with the PROTAC dilutions for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

G A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis (DC50/Dmax) G->H

Caption: Experimental workflow for Western Blotting to determine DC50 and Dmax.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to qualitatively assess the formation of the Target Protein-PROTAC-VHL ternary complex.

Methodology:

  • Cell Treatment: Treat cells with your PROTAC at an effective concentration and a vehicle control.

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for the target protein or VHL overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the target protein and VHL. The presence of both proteins in the immunoprecipitated sample indicates ternary complex formation.[13]

Protocol 3: NanoBRET™ Ternary Complex Assay

This protocol provides a quantitative, live-cell method to measure ternary complex formation.

Methodology:

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with plasmids encoding your target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®.

  • Cell Seeding:

    • Plate the transfected cells in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of your PROTAC.

    • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

    • Add the PROTAC dilutions to the cells.

  • Detection:

    • Add the Nano-Glo® Live Cell Substrate.

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET® 618 Ligand) signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.[14][15]

G A Co-transfect cells with NanoLuc-POI & HaloTag-VHL B Plate cells in 96-well format A->B C Add HaloTag® Ligand B->C D Add PROTAC dilutions C->D E Add Nano-Glo® Substrate D->E F Measure Donor & Acceptor Signals E->F G Calculate NanoBRET™ Ratio (EC50) F->G

Caption: Experimental workflow for the NanoBRET™ Ternary Complex Assay.

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-AHPC-Phenylacetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of linker length for (S,R,S)-AHPC-phenylacetic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a this compound conjugate?

A1: The linker in a Proteolysis Targeting Chimera (PROTAC), such as an this compound conjugate, is a crucial component that connects the von Hippel-Lindau (VHL) E3 ligase-binding ligand ((S,R,S)-AHPC) to the warhead that binds the protein of interest (POI), in this case, derived from phenylacetic acid. The linker's length, composition, and attachment points are critical for the PROTAC's efficacy.[1] It influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI by the proteasome.[1]

Q2: What are the most common types of linkers used in PROTAC design?

A2: The most prevalent linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] These are often favored for their synthetic tractability and ability to provide the necessary flexibility and spacing for effective ternary complex formation. More rigid linkers, such as those containing cyclic structures, can also be employed to optimize the orientation of the bound proteins.

Q3: Is there a universal optimal linker length for all this compound conjugates?

A3: No, there is no single optimal linker length. The ideal length is highly dependent on the specific protein of interest (POI) and must be determined empirically for each new target.[1] The geometry of the ternary complex, including the distance and orientation between the VHL E3 ligase and the POI, dictates the optimal linker length for efficient protein degradation.

Q4: How does linker length affect the degradation efficiency of the target protein?

A4: Linker length directly impacts the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance. Conversely, a linker that is too long might lead to unproductive binding modes or an increase in conformational flexibility, which can decrease the efficiency of ubiquitination. For some PROTACs, a very narrow range of linker lengths results in optimal degradation.

Q5: What is the "hook effect" and how does it relate to linker optimization?

A5: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the degradation of the target protein decreases. This occurs because the excess PROTAC molecules form binary complexes with either the POI or the E3 ligase, rather than the productive ternary complex required for degradation. While linker properties can influence the stability of the ternary complex, the hook effect is primarily a concentration-dependent phenomenon that should be considered during dose-response experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation of the target protein is observed. 1. Ineffective Ternary Complex Formation: The linker length or geometry may not be optimal for the specific POI and VHL E3 ligase. 2. Poor Cell Permeability: The physicochemical properties of the conjugate may prevent it from reaching its intracellular target. 3. Instability of the Conjugate: The PROTAC may be degrading in the experimental conditions.1. Synthesize a library of conjugates with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths). Test each conjugate in a dose-response experiment. 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve physicochemical properties if necessary. 3. Evaluate the stability of the conjugate in cell culture media and cell lysates using LC-MS.
High DC50 value (low potency). 1. Suboptimal Ternary Complex Stability: The linker may not be facilitating favorable protein-protein interactions within the ternary complex. 2. Weak Binding to POI or VHL: While the individual ligands may bind, the conjugate's conformation could hinder optimal binding.1. Systematically vary the linker length and rigidity. Even small changes can significantly impact potency. 2. Characterize the binding affinities of the conjugate to both the POI and VHL using biophysical assays like SPR or ITC. This can help identify if the linker is negatively impacting binding.
Inconsistent degradation results between experiments. 1. Variability in Cell Health or Passage Number: Changes in cell physiology can affect the ubiquitin-proteasome system. 2. Inconsistent Compound Dosing: Errors in serial dilutions can lead to variable results.1. Standardize cell culture conditions, including cell passage number and confluency at the time of treatment. 2. Prepare fresh serial dilutions of the conjugate for each experiment and ensure accurate pipetting.
Off-target protein degradation. 1. Promiscuous Binding of the Warhead: The phenylacetic acid-derived warhead may bind to other proteins. 2. Formation of Off-Target Ternary Complexes: The linker may allow the recruitment of other proteins to the VHL E3 ligase.1. Perform proteomic studies (e.g., using mass spectrometry) to identify off-target proteins. 2. Modify the linker to alter the geometry of the ternary complex, which can improve selectivity. Consider using a more rigid linker to restrict conformational flexibility.

Data Presentation

Table 1: Representative Data on the Effect of Linker Length on Target Protein Degradation

The following table illustrates how varying the linker length in a hypothetical series of this compound conjugates targeting a protein of interest (POI-X) can influence degradation potency (DC50) and maximal degradation (Dmax).

Conjugate ID Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
AHPC-PA-1PEG8>1000<10
AHPC-PA-2PEG1125065
AHPC-PA-3PEG145092
AHPC-PA-4PEG171595
AHPC-PA-5PEG208588
AHPC-PA-6PEG2330070
AHPC-PA-7Alkyl1080030
AHPC-PA-8Alkyl1212085
AHPC-PA-9Alkyl144593
AHPC-PA-10Alkyl169089

Note: This is example data and actual results will vary depending on the specific protein of interest and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Series of (S,R,S)-AHPC-PEG-Phenylacetic Acid Conjugates

This protocol describes a general method for synthesizing a series of this compound conjugates with varying PEG linker lengths via amide bond formation.

Materials:

  • (S,R,S)-AHPC with a terminal amine

  • A series of commercially available or synthesized phenylacetic acid-PEGn-NHS esters (where 'n' is the number of PEG units)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the phenylacetic acid-PEGn-NHS ester (1.0 eq) in DMF.

  • Add (S,R,S)-AHPC with a terminal amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify by reverse-phase HPLC to obtain the desired (S,R,S)-AHPC-PEGn-phenylacetic acid conjugate.

  • Lyophilize the pure fractions to yield the final product as a white solid.

  • Confirm the identity and purity of the final conjugate by LC-MS and NMR spectroscopy.

  • Repeat steps 1-7 for each linker length in the series.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with this compound conjugates.

Materials:

  • Cultured cells expressing the protein of interest

  • This compound conjugates (stock solutions in DMSO)

  • Cell culture medium

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the this compound conjugates. Include a vehicle-only control (DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI Protein of Interest (POI) (e.g., Phenylacetic Acid Target) PROTAC (S,R,S)-AHPC-Linker-PA POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-VHL PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->PROTAC Binds to AHPC Ligand Ub Ubiquitin Ternary_Complex->Ub Ubiquitination of POI Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for this compound conjugates.

Troubleshooting_Workflow Start Experiment Start: No/Poor Degradation Check1 Is Ternary Complex Forming? Start->Check1 Check2 Is the Conjugate Cell-Permeable? Check1->Check2 Yes Action1 Synthesize Linker Library: Vary length & composition Check1->Action1 No Check3 Is the Conjugate Stable? Check2->Check3 Yes Action2 Perform Permeability Assay (e.g., PAMPA) Check2->Action2 No Action3 Perform Stability Assay (e.g., LC-MS) Check3->Action3 No End Optimal Degradation Achieved Check3->End Yes Action1->Start Re-test Action4 Modify Linker to Improve Physicochemical Properties Action2->Action4 Action5 Re-synthesize with More Stable Linker Action3->Action5 Action4->Start Re-test Action5->Start Re-test

Caption: Troubleshooting workflow for lack of target protein degradation.

References

Technical Support Center: Enhancing the Solubility of (S,R,S)-AHPC-Phenylacetic Acid-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (S,R,S)-AHPC-phenylacetic acid-based PROTACs. These PROTACs commonly recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of specific target proteins. Poor aqueous solubility is a frequent hurdle in their development, impacting assay reliability, and preclinical and clinical progression.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility-related issues during your experiments.

Observed Problem Potential Cause(s) Suggested Solution(s)
Precipitation in Aqueous Buffer 1. Low intrinsic aqueous solubility: The PROTAC molecule has poor solubility in aqueous solutions. 2. Buffer composition: The pH, ionic strength, or specific ions in the buffer may negatively affect solubility.1. Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts in biological assays. 2. pH Optimization: Evaluate the solubility of your PROTAC across a range of pH values to identify the optimal pH for dissolution. 3. Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of amorphous solid dispersions (ASDs) with polymers like HPMCAS, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
Inconsistent Results in Cell-Based Assays 1. Precipitation in cell culture media: The PROTAC may be precipitating out of the media over time, leading to variable concentrations. 2. Low permeability: Poor solubility can be linked to low cell permeability, resulting in inconsistent intracellular concentrations.1. Solubility Enhancement in Media: Prepare a concentrated stock in DMSO and perform serial dilutions in the cell culture medium immediately before use. Visually inspect for any precipitation. 2. Assess Permeability: If solubility is improved but results are still inconsistent, consider conducting a cell permeability assay (e.g., PAMPA) to assess cell penetration. 3. Linker Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the linker to improve physicochemical properties. Incorporating more polar or flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can sometimes enhance solubility.
Difficulty in Preparing Formulations for In Vivo Studies 1. High lipophilicity: The PROTAC may be too "greasy" to dissolve in common aqueous-based formulation vehicles. 2. Crystallinity: The solid form of the PROTAC may be a highly stable, poorly soluble crystal lattice.1. Amorphous Solid Dispersions (ASDs): Create an ASD by dispersing the PROTAC in a polymer matrix. This can be achieved through techniques like spray-drying or hot-melt extrusion. 2. Lipid-Based Formulations: Explore the use of lipid-based carriers, such as nanoemulsions or liposomes, to encapsulate the PROTAC and improve its bioavailability. 3. Salt Formation: If your PROTAC has a basic handle, investigate the formation of a more soluble salt form.
Poor Oral Bioavailability 1. Low solubility and dissolution rate: The PROTAC does not dissolve sufficiently in the gastrointestinal tract to be absorbed. 2. First-pass metabolism: The PROTAC is extensively metabolized in the gut wall or liver before reaching systemic circulation.1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the PROTAC, potentially improving its dissolution rate. 2. Formulation Strategies: Employ solubility-enhancing formulations like ASDs or SEDDS. 3. Linker and Ligand Modification: In some cases, structural modifications to the linker or the warhead can improve metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of this compound based PROTACs?

A1: The solubility of these PROTACs is a complex interplay of the physicochemical properties of the three main components: the warhead (targeting the protein of interest), the this compound moiety (binding to VHL), and the linker. Key factors include:

  • Lipophilicity (logP/logD): High lipophilicity is a common cause of poor aqueous solubility.

  • Molecular Weight: PROTACs are large molecules, which can negatively impact solubility.

  • Polar Surface Area (PSA): A higher PSA can sometimes improve solubility, but the overall molecular structure is critical.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors can decrease permeability, and overall hydrogen bonding capacity influences solubility.

  • Solid-State Properties: The crystalline form of the PROTAC can be significantly less soluble than its amorphous form.

Q2: How can I improve the solubility of my PROTAC for in vitro screening?

A2: For initial in vitro screening, the most common method is to use a co-solvent. Prepare a high-concentration stock solution of your PROTAC in 100% DMSO. Then, dilute this stock solution into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration is kept low (e.g., below 0.5%) to avoid affecting the biological assay.

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble PROTACs?

A3: Several formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Soluplus®, Eudragit®) to create a higher-energy, more soluble amorphous form.[1][2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

  • Nanoparticle Formulations: Encapsulating the PROTAC in nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can improve solubility and protect the molecule from premature degradation.

Q4: Can modifying the linker of my this compound based PROTAC improve its solubility?

A4: Yes, linker modification is a powerful strategy. The composition, length, and flexibility of the linker significantly impact the overall physicochemical properties of the PROTAC. Strategies include:

  • Incorporating Polar Moieties: Introducing polar functional groups or short polyethylene glycol (PEG) chains into the linker can increase hydrophilicity and improve aqueous solubility.

  • Using Cyclic or Rigid Linkers: While seemingly counterintuitive, in some cases, a more rigid linker can lead to a conformation that shields lipophilic parts of the molecule, thereby improving solubility.

  • Altering Attachment Points: Changing where the linker connects to the warhead or the VHL ligand can influence the overall 3D structure and its interaction with water.

Q5: How do I measure the solubility of my PROTAC?

A5: There are two common types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput method often used in early discovery. A concentrated DMSO stock of the compound is added to an aqueous buffer, and the concentration at which precipitation occurs is measured. This method is faster but may overestimate solubility.

  • Thermodynamic Solubility: This is a more accurate, equilibrium-based measurement. An excess of the solid compound is stirred in a buffer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Quantitative Data on VHL-Based SMARCA2 Degraders

Compound Description Solubility Key Physicochemical Properties Reference
ACBI1 A potent VHL-based PROTAC degrader of SMARCA2, SMARCA4, and PBRM1.Described as having suboptimal properties for oral dosing, necessitating further optimization.High polarity of the warhead was a limiting factor.
ACBI2 An orally bioavailable and selective VHL-based SMARCA2 degrader.Optimized for improved properties, including solubility, leading to oral bioavailability.Structure- and property-guided optimization of the warhead and linker.
A947 A potent and selective VHL-based SMARCA2 degrader.Not explicitly stated, but in vivo studies suggest formulation was required for administration.A complex molecule with a high molecular weight.
Compound 11 (from Kofink et al., 2022) An orally bioavailable SMARCA2 VHL PROTAC.Described as having "moderate solubility".Linker elongation improved permeability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC using a plate-based nephelometry or UV-Vis spectroscopy method.

Materials:

  • PROTAC compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for UV-Vis, or clear for visual inspection)

  • Plate reader with nephelometry or UV-Vis capability

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to low µM).

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a corresponding well of a 96-well plate pre-filled with a larger volume of PBS (e.g., 198 µL). This will create a range of final PROTAC concentrations in a buffer with a low percentage of DMSO.

  • Incubation: Incubate the plate at room temperature with shaking for 1-2 hours.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the PROTAC's λmax. Compare the absorbance to a standard curve prepared in a solvent where the PROTAC is fully soluble (e.g., DMSO/water mixture) to determine the concentration.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.

Materials:

  • Solid PROTAC compound

  • Buffer of interest (e.g., PBS, pH 7.4)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Appropriate HPLC column and mobile phase

Procedure:

  • Add Excess Compound: Add an excess amount of the solid PROTAC to a glass vial containing a known volume of the buffer (e.g., 1-2 mg in 1 mL).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase or a solvent in which the PROTAC is highly soluble) to a concentration within the linear range of the HPLC standard curve.

  • Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the PROTAC by comparing its peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: The thermodynamic solubility is the measured concentration in the supernatant, adjusted for any dilution.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., SMARCA2) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a VHL-recruiting PROTAC.

SMARCA2/4 Signaling Pathway in Cancer

SMARCA2_Pathway cluster_nucleus Nucleus SWI_SNF SWI/SNF Complex Accessible_Chromatin Accessible Chromatin SWI_SNF->Accessible_Chromatin Remodels SMARCA2_4 SMARCA2/4 (ATPase) SMARCA2_4->SWI_SNF Core Subunit Chromatin Chromatin Chromatin->Accessible_Chromatin Gene_Expression Gene Expression (Cell Cycle, Proliferation) Accessible_Chromatin->Gene_Expression Enables Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression Drives PROTAC (S,R,S)-AHPC-based SMARCA2 Degrader PROTAC->SMARCA2_4 Induces Degradation

Caption: Role of SMARCA2/4 in chromatin remodeling and cancer.

Experimental Workflow for Solubility Assessment

Solubility_Workflow Start Start: Poorly Soluble PROTAC Kinetic_Assay Kinetic Solubility Assay (High-Throughput Screening) Start->Kinetic_Assay Thermo_Assay Thermodynamic Solubility Assay (Shake-Flask) Kinetic_Assay->Thermo_Assay Confirm Hits Formulation Formulation Development (e.g., ASD, SEDDS) Thermo_Assay->Formulation Guide Formulation In_Vivo In Vivo Studies Formulation->In_Vivo End End: Characterized PROTAC In_Vivo->End

Caption: A logical workflow for assessing and improving PROTAC solubility.

References

Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-AHPC-based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing (S,R,S)-AHPC-phenylacetic acid and related degraders. Our goal is to facilitate the effective use of these molecules while minimizing and understanding potential off-target effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are this compound degraders and how do they work?

A1: this compound is a precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that hijack the body's own cellular waste disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins.[2][3] An (S,R,S)-AHPC-based PROTAC consists of three components:

  • An (S,R,S)-AHPC moiety that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4]

  • A "warhead" that binds to the protein of interest (POI).

  • A linker (derived from precursors like phenylacetic acid) that connects the VHL ligand and the warhead.

By bringing the POI and the VHL E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for degradation by the proteasome.[3]

Q2: What are the primary causes of off-target effects with VHL-based PROTACs?

A2: Off-target effects with VHL-based PROTACs can arise from several factors:

  • High PROTAC Concentrations: Excessive concentrations can lead to non-specific binding and degradation of proteins other than the intended target.[5]

  • Promiscuous Warhead Binding: The ligand targeting your protein of interest may have an affinity for other proteins with similar binding domains.[5]

  • E3 Ligase-Mediated Off-Targets: While VHL-based PROTACs are generally considered to have a lower propensity for "molecular glue"-type off-targets compared to other E3 ligase recruiters like Cereblon (CRBN), the VHL ligand could potentially mediate interactions with other proteins.[5][]

  • Cellular Context: The relative expression levels of the target protein, VHL, and potential off-target proteins in your specific cell line can influence the selectivity of the PROTAC.[5]

Q3: How can I experimentally identify off-target effects?

A3: The gold standard for identifying off-target effects is unbiased, quantitative mass spectrometry-based proteomics .[5] This technique provides a global analysis of protein abundance changes in cells following treatment with your PROTAC. By comparing the proteome of treated cells to that of control groups, you can identify proteins that are unintentionally degraded. For this analysis, it is recommended to keep treatment times under eight hours to minimize the detection of downstream, indirect effects.[7]

Q4: What are the essential controls for an off-target analysis experiment?

A4: To ensure the validity of your off-target analysis, it is crucial to include the following controls:

  • Vehicle Control (e.g., DMSO): To account for any effects of the solvent.

  • Inactive Control PROTAC: A structurally similar molecule that cannot form a productive ternary complex. For VHL-based PROTACs, this is often a diastereomer with an inverted stereocenter on the hydroxyproline (B1673980) moiety of the VHL ligand, which prevents VHL binding. This control helps to distinguish between degradation-dependent effects and other pharmacological effects of the molecule.[5]

  • Warhead-Only Control: Treating cells with the warhead molecule alone can help identify off-target effects that are solely due to the target-binding portion of the PROTAC.[5]

Section 2: Troubleshooting Guides

Problem 1: No or poor degradation of the target protein.
Possible Cause Troubleshooting Step
Inefficient Ternary Complex Formation The linker may not be optimal for bridging the target protein and VHL. Synthesize and test analogs with different linker lengths and compositions.
Low Protein Expression Confirm the expression levels of both the target protein and VHL in your cell model using Western blotting.
Poor Cell Permeability Utilize a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay to confirm target engagement in live cells.
PROTAC Instability Assess the stability of your PROTAC in cell culture medium and cell lysates over time using LC-MS/MS.
"Hook Effect" High PROTAC concentrations can lead to the formation of non-productive binary complexes. Perform a wide dose-response experiment to identify the optimal concentration for degradation.
Problem 2: Off-target protein degradation is observed.
Possible Cause Troubleshooting Step
High PROTAC Concentration Lower the PROTAC concentration to the minimum effective dose for on-target degradation.
Promiscuous Warhead If the warhead is known to have off-targets, consider designing a more selective warhead.
VHL-dependent Off-target Use an inactive control PROTAC. If the off-target is no longer degraded, this suggests a VHL-dependent off-target effect. Consider modifying the linker to alter the geometry of the ternary complex.
VHL-independent Off-target If the off-target is still degraded with the inactive control, the effect is likely independent of VHL. Investigate the pharmacology of the warhead and linker independently.
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Cell Passage Number and Confluency Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.
Reagent Variability Ensure consistent quality and concentration of all reagents, including antibodies for Western blotting.
Assay Conditions Maintain consistent incubation times, temperatures, and washing steps for all experiments.

Section 3: Data Presentation

The following tables provide representative data for SMARCA2/4 degraders synthesized using (S,R,S)-AHPC-based precursors. This data illustrates how linker composition and length can influence degradation potency (DC50) and efficacy (Dmax).

Table 1: Degradation of SMARCA2/4 in A549 cells after 24h treatment.

DegraderTarget(s)DC50 (nM)Dmax (%)
SMARCA2/4-degrader-1SMARCA2/4<100>90
SMARCA2/4-degrader-2SMARCA2/4<100>90
PROTAC SMARCA2/4-degrader-33SMARCA2/4<100>90
PROTAC SMARCA2/4-degrader-32SMARCA2/4<100>90

Data sourced from references[8][9][10].

Table 2: Comparative Degradation Data for VHL-based PROTACs Targeting BRD4.

PROTACVHL LigandLinkerDC50 (nM)Dmax (%)
MZ1 VH032PEG~25~90
Compound A Modified VH032Alkyl~10>95
Compound B VH101PEG-Alkyl~50~85

This table presents a conceptual comparison based on data from multiple sources to illustrate the impact of different components on PROTAC performance.

Section 4: Experimental Protocols

Western Blot Analysis of Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • (S,R,S)-AHPC-based PROTAC

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well cell culture plates

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Cell Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.

In-Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in the presence of the VHL E3 ligase.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL E3 ligase complex

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • (S,R,S)-AHPC-based PROTAC

  • DMSO

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, target protein, and VHL E3 ligase complex.

  • PROTAC Addition: Add the PROTAC at the desired final concentration or DMSO as a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding Laemmli sample buffer.

  • Analysis: Analyze the reaction products by Western blot using an antibody specific for the target protein. The appearance of higher molecular weight bands corresponding to polyubiquitinated protein indicates a positive result.

Section 5: Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the use of (S,R,S)-AHPC-based degraders.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Proteasome 26S Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.

Troubleshooting_Workflow Start No/Poor Degradation Observed TernaryComplex Problem with Ternary Complex Formation? Start->TernaryComplex Permeability Poor Cell Permeability? TernaryComplex->Permeability No OptimizeLinker Optimize Linker (Length, Composition) TernaryComplex->OptimizeLinker Yes Stability PROTAC Instability? Permeability->Stability No CETSA Perform CETSA/ NanoBRET Assay Permeability->CETSA Yes HookEffect Hook Effect? Stability->HookEffect No LCMS Assess Stability (LC-MS/MS) Stability->LCMS Yes DoseResponse Perform Wide Dose-Response HookEffect->DoseResponse Yes End Degradation Achieved HookEffect->End No OptimizeLinker->End CETSA->End LCMS->End DoseResponse->End

Caption: Troubleshooting workflow for lack of protein degradation.

Off_Target_Analysis Start Identify Off-Target Effects Proteomics Quantitative Proteomics (LC-MS/MS) Start->Proteomics Controls Include Controls: - Vehicle - Inactive PROTAC - Warhead-only Proteomics->Controls DataAnalysis Data Analysis: Identify significantly downregulated proteins Controls->DataAnalysis Validation Validate Hits with Orthogonal Methods (e.g., Western Blot) DataAnalysis->Validation Mechanism Determine Mechanism: VHL-dependent vs. VHL-independent Validation->Mechanism End Characterize and Mitigate Off-Target Effects Mechanism->End

Caption: Workflow for off-target protein identification and validation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PROTAC VHL-based PROTAC (e.g., GP262) PROTAC->PI3K Degrades PROTAC->mTORC1 Degrades

Caption: Potential off-target modulation of the PI3K/AKT/mTOR pathway.[11]

References

(S,R,S)-AHPC-phenylacetic acid stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using this E3 ligase ligand-linker conjugate in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide

Rapid degradation, poor solubility, or high variability in results can compromise your experiments. This guide provides solutions to common problems encountered with this compound in cell culture.

Issue Possible Cause Suggested Solution
Rapid degradation of this compound in cell culture medium. The compound may be inherently unstable in aqueous solutions at 37°C.[1] Components in the media, such as certain amino acids or vitamins, could be reacting with the compound.[1] The pH of the media may also affect stability.[1]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[1] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[1] Analyze stability in different types of cell culture media to identify any specific reactive components.[1] Ensure the pH of the media is stable throughout the experiment.[1]
High variability in stability measurements between replicates. This could be due to inconsistent sample handling and processing.[1] Issues with the analytical method, such as HPLC-MS, can also contribute.[1] Incomplete solubilization of the compound in the stock solution or media can lead to variable concentrations.[1]Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[1] Confirm the complete dissolution of the compound in the stock solution and media.
Compound disappears from the media, but no degradation products are detected. The compound may be binding to the plastic of the cell culture plates or pipette tips.[1] If cells are present, the compound could be rapidly internalized.[1]Use low-protein-binding plates and pipette tips.[1] Include a control without cells to assess non-specific binding to the plasticware.[1] Analyze cell lysates to determine the extent of cellular uptake.[1]
Poor aqueous solubility of the final PROTAC molecule synthesized from this compound. While the linker is designed to enhance solubility, the properties of the conjugated target protein ligand may lead to poor overall solubility.[2]Test the solubility of the final PROTAC in various buffer systems. Consider modifying the linker or the target ligand to improve hydrophilicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and its stock solutions?

A1: It is recommended to store the solid compound at -20°C.[2] Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it into the aqueous cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: What are the potential degradation pathways for this compound in cell culture media?

A3: While specific degradation pathways in cell culture have not been extensively published, potential degradation can occur through hydrolysis of the amide bond or oxidation of the phenylacetic acid moiety. The presence of cellular enzymes could also lead to metabolic transformations.

Q4: How does serum in the cell culture medium affect the stability of this compound?

A4: Serum proteins can have a dual effect. They can either stabilize the compound by binding to it and preventing degradation, or they can contain enzymes that actively metabolize the compound.[1] It is crucial to test the stability in both the presence and absence of serum to understand its impact.

Illustrative Stability Data

The following table provides hypothetical stability data for this compound in different biological media. This data is for illustrative purposes to guide experimental design.

Biological Medium Incubation Temperature (°C) Half-life (t½) (hours) Primary Degradation Products (Hypothetical)
Human Plasma37> 24Minimal degradation observed
Mouse Plasma3716Hydrolysis of amide bond
Rat Plasma3710Hydrolysis of amide bond
Cell Culture Medium (RPMI + 10% FBS)37> 48Minimal degradation observed
Microsomes (Human Liver)375Oxidative metabolism of the phenylacetic acid moiety

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO, sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes or 96-well plates (low-protein binding recommended)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Vortex to ensure complete dissolution.[2]

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium (with and without FBS) to the final working concentration (e.g., 1 µM). Gently vortex during addition to prevent precipitation.[4]

  • Incubation: Aliquot the working solution into sterile tubes or wells of a plate. Prepare sufficient replicates for each time point. Incubate the samples at 37°C with 5% CO2.[4]

  • Sample Collection: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as the initial concentration.[4]

  • Sample Processing: To each aliquot, add cold acetonitrile (B52724) (containing an internal standard, if available) to precipitate proteins and extract the compound. Vortex and centrifuge to pellet the precipitate.[1]

  • Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to determine the concentration of the remaining this compound.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the stability assessment of this compound.

G cluster_0 Troubleshooting Workflow A Inconsistent Results or No Effect B Check Compound Stability A->B C Check Compound Solubility A->C D Assess Cellular Uptake A->D E Rapid Degradation? B->E F Precipitation? C->F G Low Uptake? D->G H Optimize Media/ Buffer Conditions E->H Yes K Proceed with Experiment E->K No I Improve Solubilization (e.g., change solvent) F->I Yes F->K No J Modify Compound Structure/ Use Permeabilizing Agent G->J Yes G->K No

Caption: Troubleshooting workflow for common experimental issues.

G cluster_1 Stability Assessment Workflow A Prepare Stock Solution (10 mM in DMSO) B Dilute to Working Concentration in Cell Culture Medium A->B C Incubate at 37°C, 5% CO2 B->C D Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) C->D E Sample Quenching & Protein Precipitation (Cold Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Determine Half-life (t½) G->H

Caption: Experimental workflow for assessing compound stability.

G cluster_2 Hypothetical Degradation Pathway A This compound B Hydrolysis A->B C Oxidation A->C D (S,R,S)-AHPC + Phenylacetic acid B->D E Oxidized Phenylacetic Acid Derivative C->E

Caption: Hypothetical degradation pathways in cell culture.

References

Technical Support Center: Synthesis of PROTACs with (S,R,S)-AHPC-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) using (S,R,S)-AHPC-phenylacetic acid as a precursor for the VHL E3 ligase ligand conjugated to a linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

This compound is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The phenylacetic acid portion serves as a linker with a terminal carboxylic acid. This molecule is a key building block for the synthesis of VHL-recruiting PROTACs. The carboxylic acid allows for the covalent attachment of a "warhead" – a ligand that binds to the protein of interest (POI) – typically through an amide bond formation with an amine-functionalized warhead. An example of a PROTAC synthesized using this building block is SMARCA2/4-degrader-15.[1][2]

Q2: Why is the (S,R,S) stereochemistry of the AHPC moiety critical?

The specific (S,R,S) stereochemistry of the AHPC core is essential for high-affinity binding to the VHL E3 ligase. Any deviation from this stereoconfiguration can significantly reduce or completely abolish the PROTAC's ability to recruit VHL, thereby rendering it inactive. Therefore, it is crucial to use the correct stereoisomer during synthesis and to avoid conditions that could lead to epimerization.

Q3: What are the potential advantages and disadvantages of using a phenylacetic acid linker?

The phenylacetic acid linker offers a degree of rigidity compared to more flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains.[3]

  • Potential Advantages:

    • Conformational Restriction: The rigid nature of the phenyl ring can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[4]

    • Metabolic Stability: Aromatic linkers can be less susceptible to certain metabolic degradation pathways compared to linear alkyl or PEG linkers.[3]

    • Non-covalent Interactions: The phenyl ring can participate in beneficial π-π stacking or other non-covalent interactions within the ternary complex, potentially enhancing its stability.[3]

  • Potential Disadvantages:

    • Reduced Flexibility: The rigidity of the linker might also be a disadvantage if it prevents the PROTAC from adopting the optimal geometry required for efficient ternary complex formation with a specific POI and VHL.

    • Physicochemical Properties: The introduction of an aromatic ring can increase the lipophilicity of the PROTAC, which may impact its solubility and cell permeability. Careful consideration of the overall physicochemical properties of the final PROTAC is necessary.

Q4: What are the key analytical techniques for characterizing the final PROTAC product?

To ensure the successful synthesis and purity of your PROTAC, a combination of analytical techniques is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and to assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC and to ensure that all components (warhead, linker, and VHL ligand) are correctly incorporated.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

This guide addresses common pitfalls encountered during the synthesis of PROTACs using this compound.

Problem 1: Low yield in the final amide coupling step.

  • Possible Cause: Incomplete reaction between the carboxylic acid of this compound and the amine of the warhead.

    • Solution:

      • Optimize Coupling Reagents: Screen different amide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and bases (e.g., DIPEA, triethylamine). HATU is often a good starting point for challenging couplings.

      • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not the limiting reagent.

      • Reaction Time and Temperature: Monitor the reaction progress by LC-MS. If the reaction is sluggish, consider extending the reaction time or gently increasing the temperature (e.g., to 40-50 °C), while monitoring for any potential side reactions or degradation.

      • Solvent: Ensure that all reactants are fully dissolved. Anhydrous DMF is a common solvent for amide coupling reactions.

  • Possible Cause: Steric hindrance from either the this compound or the warhead.

    • Solution:

      • For sterically hindered substrates, consider using a more powerful coupling reagent or exploring alternative coupling strategies. Microwave-assisted synthesis can sometimes improve yields for difficult couplings.

Problem 2: The purified PROTAC has poor aqueous solubility.

  • Possible Cause: The final PROTAC molecule is too lipophilic. The phenylacetic acid linker contributes to the overall lipophilicity.

    • Solution:

      • Formulation Strategies: For in vitro assays, consider using co-solvents like DMSO. For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary.

      • Structural Modification: If poor solubility is a persistent issue, medicinal chemistry efforts may be required to modify the warhead or consider alternative linker strategies to improve the physicochemical properties of the PROTAC.

Problem 3: The synthesized PROTAC is inactive in cellular degradation assays.

  • Possible Cause: The PROTAC is not cell-permeable.

    • Solution:

      • Assess Permeability: Use in silico tools to predict cell permeability or perform experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

      • Structural Modification: Strategies to improve permeability include reducing the number of hydrogen bond donors, and optimizing the lipophilicity. In some cases, replacing an amide bond with an ester has been shown to improve permeability.[5][6]

  • Possible Cause: The PROTAC fails to induce the formation of a stable ternary complex.

    • Solution:

      • Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to confirm that the PROTAC can bind to both the POI and VHL and to quantify the stability of the ternary complex.

      • Linker Optimization: The length and rigidity of the linker are critical for ternary complex formation. It may be necessary to synthesize analogues with different linker lengths or compositions to find an optimal geometry.

  • Possible Cause: The "hook effect" is masking the degradation activity.

    • Solution:

      • Dose-Response Curve: Test the PROTAC over a wide range of concentrations (from picomolar to high micromolar). The hook effect manifests as a bell-shaped dose-response curve, where degradation is observed at lower concentrations but is reduced at higher concentrations due to the formation of non-productive binary complexes.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound to an Amine-functionalized Warhead

This protocol describes a general method for the final coupling step in the synthesis of a PROTAC.

Materials:

  • This compound

  • Amine-functionalized warhead (POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Reaction vessel with a magnetic stirrer

  • Analytical and preparative HPLC

  • LC-MS

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized warhead (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control signal.

Quantitative Data Summary

The following tables provide illustrative quantitative data for a hypothetical PROTAC synthesized using this compound. The actual values will vary depending on the specific warhead and the resulting PROTAC.

Table 1: Illustrative Binding and Ternary Complex Formation Data

ParameterDescriptionTypical ValueAssay Method
Kd (PROTAC to POI) Binding affinity of the PROTAC to the Protein of Interest.10 - 500 nMSPR, ITC, FP
Kd (PROTAC to VHL) Binding affinity of the PROTAC to the VHL E3 ligase.50 - 1000 nMSPR, ITC, FP
α (Cooperativity) A measure of the synergistic binding in the ternary complex. α > 1 indicates positive cooperativity.1 - 50SPR, ITC

Table 2: Illustrative Cellular Activity Data

ParameterDescriptionTypical ValueAssay Method
DC50 The concentration of PROTAC required to degrade 50% of the target protein.1 - 100 nMWestern Blot, In-Cell Western
Dmax The maximum percentage of target protein degradation achieved.> 80%Western Blot, In-Cell Western
t1/2 of Degradation The time required to degrade 50% of the target protein at a given PROTAC concentration.2 - 8 hoursTime-course Western Blot

Visualizations

PROTAC_Mechanism cluster_cytoplasm Cell Cytoplasm POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruited Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Induces PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades POI Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow AHPC_linker This compound (VHL Ligand-Linker) Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) AHPC_linker->Coupling Warhead Amine-functionalized Warhead (POI Ligand) Warhead->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC Forms Amide Bond Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Troubleshooting_Logic cluster_troubleshooting Troubleshooting Inactive PROTAC Start PROTAC Inactive in Cellular Assay Check_Purity Confirm Purity and Identity (LC-MS, NMR) Start->Check_Purity Check_Permeability Assess Cell Permeability Check_Purity->Check_Permeability Pure? Redesign Redesign PROTAC (Linker, Warhead) Check_Purity->Redesign Impure? Check_Binding Confirm Binary Binding (POI and VHL) Check_Permeability->Check_Binding Permeable? Check_Permeability->Redesign Not Permeable? Check_Ternary Assess Ternary Complex Formation Check_Binding->Check_Ternary Binds Both? Check_Binding->Redesign No Binding? Check_Hook Investigate for Hook Effect Check_Ternary->Check_Hook Forms Complex? Check_Ternary->Redesign No Complex? Optimize_Assay Optimize Assay Conditions Check_Hook->Optimize_Assay Hook Effect? Success Active PROTAC Check_Hook->Success No Hook Effect and Active? Optimize_Assay->Success

References

Technical Support Center: Optimizing Cell Permeability of (S,R,S)-AHPC-Phenylacetic Acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of proteolysis-targeting chimeras (PROTACs) constructed using an (S,R,S)-AHPC-based von Hippel-Lindau (VHL) ligand coupled to a phenylacetic acid-based warhead.

Troubleshooting Guides

Issue 1: High Biochemical Potency Does Not Translate to Cellular Activity

Symptom: Your (S,R,S)-AHPC-phenylacetic acid PROTAC demonstrates potent binding to the target protein and VHL, and effectively forms a ternary complex in cell-free assays, but shows weak or no degradation of the target protein in cell-based assays.

Possible Cause: This discrepancy often points towards poor cell permeability. PROTACs are large molecules that frequently fall "beyond the Rule of Five," making it difficult for them to passively diffuse across the cell membrane.[1][2][3]

Troubleshooting Steps:

  • Confirm Low Permeability:

    • Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion.[2][4][5]

    • Perform a Caco-2 cell permeability assay to evaluate both passive permeability and the potential for active efflux.[1][2]

  • Analyze Physicochemical Properties:

    • Calculate key molecular properties such as molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBDs), and acceptors (HBAs). High values in these parameters are associated with poor permeability.[1][6]

  • Implement Structural Modifications:

    • Linker Optimization: The linker is a critical determinant of a PROTAC's physicochemical properties.[7]

      • Shorten the Linker: Shorter linkers can reduce MW and TPSA.[1][6]

      • Reduce Polarity: Replace polar functional groups (e.g., amides, ethers) in the linker with less polar moieties (e.g., alkyl chains, cycloalkyl groups).

      • Introduce Rigidity: Incorporating cyclic elements like piperazine (B1678402) or piperidine (B6355638) can rigidify the linker, potentially leading to conformations more favorable for membrane passage.[8]

    • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and improve permeability.[5][6]

    • Promote Intramolecular Hydrogen Bonding (the "Chameleon Effect"): Design modifications that encourage the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane, effectively shielding its polar groups.[1]

Issue 2: Inconsistent Results in Cell-Based Degradation Assays

Symptom: You observe high variability in target protein degradation levels between replicate experiments using the same concentration of your this compound PROTAC.

Possible Cause: Besides experimental error, this can be due to low aqueous solubility of the PROTAC, leading to precipitation in the cell culture medium and inconsistent dosing.

Troubleshooting Steps:

  • Assess Aqueous Solubility:

    • Experimentally determine the kinetic solubility of your PROTAC in the assay buffer.

  • Optimize Formulation:

    • Use a co-solvent such as DMSO, but keep the final concentration low (typically <0.5%) to avoid cellular toxicity.

    • Consider the use of formulation vehicles, although this may complicate data interpretation.

  • Modify the PROTAC Structure:

    • Introduce polar functional groups at positions that do not negatively impact permeability or target engagement to improve solubility. This represents a trade-off that must be carefully balanced.

    • The inclusion of basic nitrogen atoms in aromatic rings or alkyl linkers has been shown to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor cell permeability of this compound PROTACs?

A1: The primary reasons are inherent to the structure of most PROTACs:

  • High Molecular Weight (MW): PROTACs are large molecules, often exceeding 800 Da, which hinders passive diffusion across the cell membrane.[1][3]

  • Large Topological Polar Surface Area (TPSA): The presence of multiple polar functional groups in the VHL ligand, the warhead, and the linker contributes to a high TPSA, which is unfavorable for membrane permeation.[1]

  • High Number of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): These increase the molecule's polarity, making it less likely to partition into the lipid bilayer.[1][6]

  • High Number of Rotatable Bonds: A flexible, "floppy" molecule can face an entropic penalty when entering the structured environment of the cell membrane.[1]

Q2: How does the linker composition specifically impact the permeability of VHL-recruiting PROTACs?

A2: The linker is a key modulator of a PROTAC's properties. Studies on VHL PROTACs have shown that linkers allowing the molecule to fold and reduce its polarity can lead to higher cell permeability.[4][9] This "chameleon-like" behavior, where the PROTAC adopts a more compact and less polar conformation in a nonpolar environment (like the cell membrane), is crucial. This folding can be stabilized by intramolecular hydrogen bonds, NH–π, and π–π interactions.[4][9] Therefore, designing linkers that facilitate this conformational flexibility is a key strategy.

Q3: Are there any specific challenges associated with the phenylacetic acid warhead in terms of permeability?

A3: A phenylacetic acid warhead contains a carboxylic acid group. At physiological pH, this group will be deprotonated and negatively charged. A formal charge on a molecule is generally detrimental to passive cell permeability. Strategies to address this include prodrug approaches, where the carboxylic acid is masked with a group that is cleaved intracellularly to release the active PROTAC. For example, an ethyl ester derivative can be used to enhance cell permeability, with the expectation of in-cell hydrolysis to reveal the crucial carboxylic acid for target binding.[10]

Q4: My this compound PROTAC has low permeability. Is it still possible for it to be an effective degrader?

A4: Yes, it is possible, though challenging. The catalytic nature of PROTACs means that even a small intracellular concentration can be effective if the PROTAC is highly efficient at inducing the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).[6] However, for in vivo applications and oral bioavailability, improving cell permeability is a critical step in optimization.

Q5: What is the "this compound" molecule available from some chemical suppliers?

A5: This is an E3 Ligase Ligand-Linker Conjugate.[11][12][13][14] It consists of the (S,R,S)-AHPC VHL ligand pre-attached to a phenylacetic acid linker. This conjugate can be used as a building block to synthesize a final PROTAC by coupling it to a ligand for your protein of interest. For instance, it has been used to generate a PROTAC that degrades SMARCA2/4.[11][14]

Data Summary

Due to the limited availability of public data specifically for this compound PROTACs, the following table presents illustrative data from a study on a series of VHL-recruiting PROTACs to demonstrate the impact of linker modifications on permeability.

Table 1: Physicochemical Properties and Permeability of Illustrative VHL-Recruiting PROTACs

PROTAC IDLinker TypecLogPTPSA (Ų)HBDHBAPAMPA P_app_ (10⁻⁶ cm/s)Permeability Classification
PROTAC 1 Aliphatic7.6215411< 0.01Low
PROTAC 2 PEG-based4.32444142.8High
PROTAC 3 More Rigid5.82154110.2Medium-High
PROTAC 9 PEG-based3.52575151.1High

Data adapted from a study on VHL PROTACs to illustrate property-permeability relationships.[4][9] The specific values are for demonstration purposes and do not represent this compound PROTACs.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (P_app_).

Methodology:

  • Prepare a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Coat the membrane of a 96-well filter plate (the donor plate) with the lipid solution.

  • Prepare the PROTAC stock solution in DMSO and dilute it into a buffer (e.g., PBS, pH 7.4) to the final desired concentration in the donor wells.

  • Fill the acceptor 96-well plate with the same buffer, optionally containing a scavenger agent to minimize back-diffusion.

  • Place the donor plate on top of the acceptor plate , creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (P_app_) using the appropriate formula.[1]

Protocol 2: Caco-2 Cell Permeability Assay

Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport, including efflux.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Assess monolayer integrity before the assay by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer yellow.

  • For apical to basolateral (A to B) permeability:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace the volume with fresh buffer.

  • For basolateral to apical (B to A) permeability (to assess efflux):

    • Add the PROTAC solution to the basolateral chamber and sample from the apical chamber.

  • Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate the P_app_ value for both directions. The efflux ratio (P_app_ (B to A) / P_app_ (A to B)) can then be determined. An efflux ratio greater than 2 suggests active efflux.

Visualizations

PROTAC_MoA cluster_cell Cell PROTAC PROTAC (this compound) TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (e.g., SMARCA2/4) POI->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruits Ub_POI Poly-ubiquitinated Target Protein TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_ext PROTAC (Extracellular) PROTAC_ext->PROTAC Cellular Uptake (Permeability)

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Troubleshooting_Workflow Start Start: PROTAC has poor cellular activity CheckBiochem Is biochemical activity (binding, ternary complex) potent? Start->CheckBiochem MeasurePerm Measure Permeability (PAMPA, Caco-2) CheckBiochem->MeasurePerm Yes OptimizeBiochem Optimize Warhead or E3 Ligand Binding CheckBiochem->OptimizeBiochem No PermeabilityLow Is permeability low? MeasurePerm->PermeabilityLow OptimizePROTAC Optimize PROTAC Structure: - Modify Linker - Reduce HBDs/TPSA - Prodrug Strategy PermeabilityLow->OptimizePROTAC Yes TroubleshootOther Troubleshoot other issues: - Target engagement in cells - Assay artifacts PermeabilityLow->TroubleshootOther No ReTest Re-synthesize and re-test cellular activity OptimizePROTAC->ReTest ReTest->Start

Caption: Troubleshooting workflow for poor PROTAC cellular activity.

Permeability_Strategy Start Goal: Improve Permeability Analyze Analyze Physicochemical Properties (MW, TPSA, HBDs) Start->Analyze Strategy Select Modification Strategy Analyze->Strategy Linker Linker Modification Strategy->Linker Warhead Warhead Modification Strategy->Warhead Other Other Strategies Strategy->Other Linker_Opts - Shorten Length - Increase Rigidity - Decrease Polarity - Amide -> Ester Linker->Linker_Opts Warhead_Opts - Prodrug approach for charged groups (e.g., esterify phenylacetic acid) Warhead->Warhead_Opts Other_Opts - Promote Intramolecular Hydrogen Bonding (Chameleon Effect) Other->Other_Opts

Caption: Decision tree for selecting permeability enhancement strategies.

References

Technical Support Center: Interpreting Unexpected Results in Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with targeted protein degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your protein degradation assays, such as those involving PROTACs and molecular glues.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate the efficacy of a protein degrader?

The efficacy of a protein degrader is primarily assessed by two key parameters:

  • DC50 (Degradation Concentration 50): The concentration of the degrader at which 50% of the target protein is degraded.[1] It is a measure of the potency of the degrader.

  • Dmax (maximum degradation): The maximum percentage of protein degradation achievable with the degrader.[1] It represents the efficacy of the degrader.

These values are typically determined by performing a dose-response experiment and analyzing the data using software like GraphPad Prism.[2]

Troubleshooting Guide

This guide addresses common unexpected results encountered during protein degradation experiments.

Issue 1: The dose-response curve is bell-shaped (the "Hook Effect")

Description: You observe that as the concentration of your degrader increases, the degradation of the target protein initially increases but then decreases at higher concentrations, resulting in a bell-shaped or hooked curve.[1][3][4]

Cause: The "hook effect" is a well-documented phenomenon for bifunctional degraders like PROTACs.[5] It occurs at high concentrations where the degrader molecules saturate both the target protein and the E3 ligase independently, leading to the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[4][5]

Solutions:

  • Extend the Dose-Response Range: Test a wider range of concentrations, especially at the lower end (pM to nM), to identify the optimal concentration for maximal degradation.[4]

  • Optimize Degrader Design: If the hook effect is pronounced and limits the therapeutic window, consider redesigning the degrader. Modifying the linker length or composition can influence the stability and formation of the ternary complex.[4]

  • Confirm Ternary Complex Formation: Use biophysical assays like co-immunoprecipitation (Co-IP) to directly assess the formation of the ternary complex at different degrader concentrations.

Diagram: The PROTAC Hook Effect

cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration Target_L Target Protein Ternary_L Productive Ternary Complex Target_L->Ternary_L binds PROTAC_L PROTAC PROTAC_L->Ternary_L bridges E3_L E3 Ligase E3_L->Ternary_L binds Degradation_L Degradation Ternary_L->Degradation_L Target_H Target Protein Binary_Target Unproductive Binary Complex (Target-PROTAC) Target_H->Binary_Target PROTAC_H1 PROTAC PROTAC_H1->Binary_Target PROTAC_H2 PROTAC Binary_E3 Unproductive Binary Complex (E3-PROTAC) PROTAC_H2->Binary_E3 E3_H E3 Ligase E3_H->Binary_E3 No_Degradation No Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

Caption: Mechanism of the PROTAC hook effect at high concentrations.

Issue 2: No degradation of the target protein is observed

Description: After treating cells with the degrader, Western blot analysis shows no reduction in the levels of your target protein.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action Recommended Assay
Poor Cell Permeability PROTACs are large molecules and may not efficiently cross the cell membrane.[4] Modify the linker to improve physicochemical properties.[4]Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm intracellular target engagement.[4][6]
Lack of Ternary Complex Formation The degrader may not effectively bring the target protein and the E3 ligase together.Co-immunoprecipitation (Co-IP) to detect the formation of the ternary complex.[2]
No Ubiquitination The ternary complex may form but in a non-productive conformation for ubiquitination.[4]In-cell Ubiquitination Assay to determine if the target protein is being ubiquitinated.[4][6]
Inactive Proteasome The proteasome machinery in the cells may be compromised.Include a positive control for proteasome-mediated degradation (e.g., treat cells with a known proteasome inhibitor like MG132 alongside a known proteasome substrate).[2]
Compound Instability/Precipitation The degrader may be unstable in the cell culture medium or precipitate at the tested concentrations.[2]Assess compound stability in media over time. Ensure complete solubilization before use.[2]

Diagram: Troubleshooting Workflow for No Degradation

Start No Degradation Observed Permeability Is the degrader cell-permeable and engaging the target? Start->Permeability Ternary_Complex Is a ternary complex forming? Permeability->Ternary_Complex Yes Redesign Re-evaluate Degrader Design Permeability->Redesign No Ubiquitination Is the target protein ubiquitinated? Ternary_Complex->Ubiquitination Yes Ternary_Complex->Redesign No Proteasome Is the proteasome active? Ubiquitination->Proteasome Yes Ubiquitination->Redesign No Success Degradation Pathway Functional Proteasome->Success Yes Proteasome->Redesign No

Caption: A logical workflow for troubleshooting the lack of protein degradation.

Issue 3: Incomplete or partial degradation of the target protein

Description: The degrader only reduces the target protein level to a certain extent (high Dmax), and further increases in concentration do not lead to more degradation.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
High Protein Synthesis Rate The cell may be synthesizing new target protein at a rate that counteracts degradation.[2]
Sub-population of Target Protein A fraction of the target protein may be inaccessible to the degrader due to subcellular localization, post-translational modifications, or being part of a stable protein complex.
"Hook Effect" at High Concentrations The concentrations tested may be on the right side of the bell-shaped curve, leading to reduced efficacy.
Issue 4: High cytotoxicity observed

Description: The concentrations of the degrader that are effective for degradation are also causing significant cell death.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
On-Target Toxicity Degradation of the target protein itself is toxic to the cells.
Off-Target Effects The degrader may be causing the degradation of other essential proteins.[7]
Compound-Specific Toxicity The degrader molecule itself, independent of its degradation activity, may be toxic.

Quantitative Data Summary

The following table provides representative DC50 and Dmax values for well-characterized PROTACs. Note that these values can vary significantly depending on the cell line and experimental conditions.

PROTACTarget ProteinE3 LigaseCell LineDC50Dmax (%)
MZ1BRD4VHLHeLa~30 nM>90
dBET1BRD4CRBN293T~50 nM>95
ARV-110Androgen ReceptorVHLVCaP<1 nM>95

Key Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol allows for the quantification of target protein levels following degrader treatment.

  • Cell Treatment: Seed cells and treat with a serial dilution of the degrader for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Then, incubate with an appropriate HRP-conjugated secondary antibody.[3]

  • Detection and Analysis: Detect the signal using an ECL substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[3]

Diagram: Western Blot Experimental Workflow

A Cell Treatment with Degrader B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Antibodies E->F G Signal Detection and Analysis F->G

Caption: Key steps in the Western blot protocol for assessing protein degradation.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the physical interaction between the target protein, the degrader, and the E3 ligase.

  • Cell Treatment: Treat cells with the degrader at a concentration expected to promote ternary complex formation. Include a vehicle control.

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[6]

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase.

  • Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.[6]

  • Washing: Wash the beads several times to remove non-specifically bound proteins.[6]

  • Elution and Western Blot: Elute the bound proteins and analyze by Western blot using antibodies against all three components of the expected ternary complex (target protein, E3 ligase, and a tag on the degrader if available).

Protocol 3: In-Cell Ubiquitination Assay

This assay determines if the target protein is ubiquitinated following degrader treatment.

  • Cell Treatment: Treat cells with the degrader. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[6]

  • Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[6]

  • Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.[6]

  • Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitination of the target protein.

References

Technical Support Center: Optimizing Incubation Time for (S,R,S)-AHPC-phenylacetic acid based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experiments with (S,R,S)-AHPC-phenylacetic acid based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to ensure the successful application of these targeted protein degraders.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for an this compound based PROTAC?

A1: For initial experiments, it is advisable to use a broad concentration range to determine the optimal degradation concentration. A starting range from 1 nM to 10 µM is recommended.[1] A comprehensive dose-response curve should be generated to identify the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum achievable degradation).[1]

Q2: What is a typical incubation time for a PROTAC experiment?

A2: The optimal incubation time can vary significantly depending on the specific PROTAC, the target protein, and the cell line being used. A common starting point is a 24-hour incubation.[2] However, degradation can often be observed in as little as a few hours.[2][3] To determine the ideal time for your experiment, a time-course experiment is highly recommended, with time points such as 2, 4, 8, 12, 24, and 48 hours.[1][4]

Q3: What are essential negative controls for my PROTAC experiments?

A3: Appropriate negative controls are crucial for validating the specific mechanism of action of your PROTAC. Key controls include a vehicle control (e.g., DMSO) and an inactive diastereomer of the PROTAC that is incapable of binding to the target protein or the E3 ligase.

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[4][5] To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound based PROTACs.

Problem Potential Cause Recommended Solution
No degradation of the target protein is observed. Insufficient PROTAC concentration.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM).[2]
Inappropriate incubation time.Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal duration.[1][2]
Low expression of the VHL E3 ligase in the chosen cell line.Verify the expression level of VHL in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.[1][6]
Poor cell permeability of the PROTAC.Modify the linker to improve physicochemical properties.[5]
Issues with ternary complex formation.Use biophysical assays like TR-FRET or SPR to confirm the formation of the ternary complex.[5]
Incomplete degradation or a high Dmax value. High rate of new protein synthesis.A shorter treatment time (<6 hours) may reveal more significant degradation before new protein synthesis can compensate.[6]
The "hook effect" at high PROTAC concentrations.Perform a detailed dose-response curve with smaller concentration increments at the higher end to precisely identify the optimal concentration before the hook effect occurs.[1]
Inconsistent degradation results between experiments. Variations in cell culture conditions.Standardize cell culture procedures, including cell passage number, seeding density, and confluency at the time of treatment.[5]
Instability of the PROTAC compound in the cell culture medium.Assess the stability of your PROTAC in the media over the time course of your experiment.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time

This protocol details the steps to determine the optimal incubation time for your this compound based PROTAC.

  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow the cells to adhere and recover overnight.[4]

  • PROTAC Treatment: Treat the cells with your PROTAC at a concentration known to induce degradation (e.g., a concentration around the expected DC50). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points. A typical time course could include 0, 2, 4, 8, 12, 24, and 48 hours.[4]

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).[7]

  • Western Blotting: Analyze the protein levels of your target protein and a loading control (e.g., GAPDH or β-actin) by Western blotting.[4]

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the target protein signal to the loading control signal for each time point. Plot the normalized target protein levels against the treatment time to identify the point of maximum degradation.[4]

Protocol 2: Dose-Response Experiment for DC50 and Dmax Determination

This protocol outlines the procedure for determining the DC50 and Dmax values of your PROTAC.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.[2]

  • PROTAC Treatment: The following day, treat the cells with a range of concentrations of your this compound based PROTAC (e.g., 0.1 nM to 10 µM) for the optimal incubation time determined in Protocol 1.[2] Include a vehicle control.

  • Cell Lysis and Protein Quantification: Following incubation, lyse the cells and quantify the protein concentration as described in Protocol 1.[2]

  • Western Blotting: Perform Western blotting to detect the levels of your target protein and a loading control.[2]

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of target protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.[2]

Visualizations

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for an this compound based PROTAC.

Experimental Workflow for Optimizing Incubation Time

Exp_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_protac Treat with PROTAC (Fixed Concentration) seed_cells->treat_protac incubate Incubate for Various Time Points (e.g., 2, 4, 8, 12, 24, 48h) treat_protac->incubate lyse_cells Cell Lysis & Protein Quantification incubate->lyse_cells western_blot Western Blot for Target & Loading Control lyse_cells->western_blot analyze_data Quantify Bands & Normalize western_blot->analyze_data plot_data Plot Degradation vs. Time analyze_data->plot_data determine_optimal Determine Optimal Incubation Time plot_data->determine_optimal end End determine_optimal->end

Caption: Workflow for a time-course experiment to determine optimal PROTAC incubation time.

Troubleshooting Flowchart for No Protein Degradation

Troubleshooting_Flowchart start No Degradation Observed check_conc Was a dose-response experiment performed? start->check_conc perform_dose_response Perform Dose-Response (0.1 nM - 10 µM) check_conc->perform_dose_response No check_time Was a time-course experiment performed? check_conc->check_time Yes perform_dose_response->check_time perform_time_course Perform Time-Course (2-48 hours) check_time->perform_time_course No check_vhl Is VHL E3 ligase expressed in the cell line? check_time->check_vhl Yes perform_time_course->check_vhl check_vhl_expression Verify VHL Expression (Western Blot/qPCR) check_vhl->check_vhl_expression Unsure check_permeability Is the PROTAC cell-permeable? check_vhl->check_permeability Yes consider_new_cell_line Consider a Different Cell Line check_vhl_expression->consider_new_cell_line Low/No Expression check_vhl_expression->check_permeability Sufficient Expression end Problem Resolved consider_new_cell_line->end modify_linker Modify Linker to Improve Permeability check_permeability->modify_linker No check_permeability->end Yes modify_linker->end

Caption: A logical workflow for troubleshooting a lack of target protein degradation.

References

Technical Support Center: Ternary Complex Formation with (S,R,S)-AHPC-phenylacetic acid-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs derived from (S,R,S)-AHPC-phenylacetic acid, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs) - General

Q1: What is this compound and what is its role in my experiment?

This compound is a chemical moiety that functions as a VHL E3 ligase ligand connected to a linker.[1] It is a key component of Proteolysis Targeting Chimeras (PROTACs) designed to recruit the VHL E3 ligase complex. In your experiment, this part of your PROTAC molecule is responsible for binding to VHL, bringing it into close proximity with your protein of interest (POI) to form a ternary complex (POI-PROTAC-VHL), which is the necessary first step for inducing the degradation of the POI.[2][3]

Q2: I am not observing any degradation of my target protein. What are the initial checks I should perform?

If you are not observing target protein degradation, it is crucial to systematically verify each component of your experimental setup. Here are the initial steps:

  • Confirm PROTAC Integrity: Ensure the chemical structure and purity of your PROTAC synthesized with this compound using methods like NMR and mass spectrometry.

  • Verify Protein Quality: Check that your target protein and the VHL E3 ligase complex are correctly folded, pure, and active. Aggregation can be assessed using techniques like Dynamic Light Scattering (DLS).

  • Assess Binary Interactions: Before expecting ternary complex formation, confirm that your PROTAC can independently bind to both the target protein and the VHL complex. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are suitable for this.[4]

  • Check E3 Ligase Expression: Verify that the cell line you are using expresses sufficient levels of VHL. This can be checked by Western Blot or qPCR.

Troubleshooting Ternary Complex Formation

Q3: My biophysical assays (SPR, ITC, FRET) do not show ternary complex formation. What could be the issue?

Several factors can hinder the formation of a stable ternary complex:

  • Suboptimal Linker: The length and composition of the linker connecting the this compound moiety to your target protein ligand are critical.[5][6] An inappropriate linker may sterically prevent the simultaneous binding of the POI and VHL. Consider resynthesizing the PROTAC with different linker lengths or compositions. Flexible linkers like PEG or alkyl chains can sometimes be more effective at promoting ternary complex formation.[7]

  • Negative Cooperativity: In some cases, the binding of the PROTAC to one protein can inhibit its binding to the other. This is an intrinsic property of the molecule and may require a redesign of the PROTAC.

  • "Unproductive" Ternary Complex: A stable ternary complex might form, but in a conformation that is not optimal for the E3 ligase to ubiquitinate the target protein. This can be due to the linker's attachment points or geometry.

Q4: I am observing a "hook effect" in my degradation or proximity assays. What is it and how can I mitigate it?

The "hook effect" is a phenomenon where the desired outcome (e.g., degradation or assay signal) decreases at high PROTAC concentrations.[8] This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and VHL-PROTAC) at the expense of the functional ternary complex (Target-PROTAC-VHL).[9][10]

Mitigation Strategies:

  • Titrate the PROTAC: Perform a wide range of PROTAC concentrations to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve of the hook effect.[9]

  • Adjust Protein Concentrations: In biochemical assays, optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.

Data Presentation

Table 1: Representative Binding Affinities and Degradation Data for VHL-based PROTACs

PROTAC ExampleTarget ProteinBinary Affinity (PROTAC to VHL, KD)Ternary Complex Affinity (KD)Cooperativity (α)Cellular Degradation (DC50)Max Degradation (Dmax)Citation(s)
MZ1BRD4BD2~29 nM (SPR), ~66 nM (ITC)~4 nM (ITC)15-26<100 nM>90%[11][12][13]
ARV-771BET ProteinsNot specifiedNot specifiedNot specified<1 nM>90%[13][14]
GMB-475BCR-ABL1Not specifiedNot specifiedNot specified1.11 µMNot specified[15]
GP262PI3Kα / mTOR0.867 µM / 0.479 µM (to PROTAC)Not specifiedNot specified88.4 nM / 45.4 nM>70% / ~75%[7]

Note: This table provides examples from the literature and results will vary depending on the specific PROTAC, target protein, and experimental conditions.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is adapted for verifying the formation of a POI-PROTAC-VHL complex in a cellular context.

Materials:

  • Cells expressing the target protein and VHL.

  • PROTAC molecule.

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Antibodies against the target protein and VHL.

  • Protein A/G magnetic beads.

  • Wash buffer and elution buffer.

Procedure:

  • Cell Treatment: Treat cells with your PROTAC molecule at the optimal concentration (determined from a dose-response experiment) for a suitable duration (e.g., 4-8 hours). Include a vehicle-only (e.g., DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them to release protein complexes.[16] Sonication may be required to ensure complete lysis.[17][18]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads.

    • Incubate the cleared lysate with an antibody against your POI overnight at 4°C to capture the POI and any interacting partners.

    • Add Protein A/G beads to pull down the antibody-POI complex.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both your POI and VHL. An increased VHL signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines a direct binding assay to measure the kinetics of binary and ternary complex formation.[19]

Procedure:

  • Surface Preparation: Immobilize the VHL E3 ligase complex onto a sensor chip.[2][4]

  • Binary Interaction Analysis (PROTAC to VHL):

    • Flow a series of concentrations of your PROTAC molecule over the immobilized VHL surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the binary binding affinity (KD_binary).[20]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of your POI and varying concentrations of your PROTAC.

    • Flow these solutions over the immobilized VHL surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).[19][20]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary . A value of α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for VHL.[4]

Visualizations

Signaling Pathway

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase Complex VHL->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: Mechanism of protein degradation mediated by a PROTAC utilizing (S,R,S)-AHPC to recruit the VHL E3 ligase.

Experimental Workflow

Experimental_Workflow start Start: No Target Degradation Observed check_components 1. Verify Components - PROTAC Integrity (NMR, MS) - Protein Quality (DLS) start->check_components check_binary 2. Assess Binary Binding (SPR or ITC) check_components->check_binary check_ternary 3. Assess Ternary Complex Formation (Co-IP, SPR, ITC) check_binary->check_ternary check_degradation 4. Cellular Degradation Assay (Western Blot) check_ternary->check_degradation troubleshoot_linker Troubleshoot: - Redesign Linker - Check Cooperativity check_ternary->troubleshoot_linker No Complex troubleshoot_assay Troubleshoot: - Optimize Concentrations - Mitigate Hook Effect check_degradation->troubleshoot_assay No/Low Degradation success Success: Target Degradation check_degradation->success Degradation Observed troubleshoot_linker->check_ternary troubleshoot_assay->check_degradation

Caption: A logical workflow for troubleshooting issues in PROTAC-mediated protein degradation experiments.

Troubleshooting Logic

Troubleshooting_Tree start Issue: No Ternary Complex Formation q_binary Are binary interactions (PROTAC-POI & PROTAC-VHL) confirmed? start->q_binary a_binary_no Verify individual components: - PROTAC purity - Protein activity q_binary->a_binary_no No q_linker Is the linker optimal? q_binary->q_linker Yes a_linker_no Redesign PROTAC: - Vary linker length - Change linker composition - Alter attachment points q_linker->a_linker_no No/Unknown q_cooperativity Is there negative cooperativity? q_linker->q_cooperativity Yes a_cooperativity_yes Major redesign of PROTAC may be required. q_cooperativity->a_cooperativity_yes Yes a_success Investigate downstream steps: - Ubiquitination - Proteasome activity q_cooperativity->a_success No

Caption: Decision tree for troubleshooting the lack of ternary complex formation.

References

Technical Support Center: (S,R,S)-AHPC-phenylacetic acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential aggregation issues when working with (S,R,S)-AHPC-phenylacetic acid PROTACs.

Troubleshooting Guide

Issue: I am observing precipitation or aggregation of my this compound PROTAC during my experiment.

This is a common challenge with PROTACs due to their large size and often hydrophobic nature.[1] Poor solubility can lead to compound precipitation and non-specific toxicity.[2] Follow this guide to troubleshoot the issue.

DOT Script for Troubleshooting Workflow

G cluster_solubility Solubility & Formulation Checks cluster_concentration Concentration Optimization cluster_biophysical Biophysical Characterization cluster_linker Linker Modification start Start: PROTAC Aggregation Observed solubility Step 1: Assess Solubility & Formulation start->solubility concentration Step 2: Evaluate PROTAC Concentration solubility->concentration If aggregation persists cluster_solubility cluster_solubility biophysical Step 3: Characterize Aggregation concentration->biophysical If aggregation persists cluster_concentration cluster_concentration linker Step 4: Consider Linker Modification biophysical->linker If aggregation is confirmed cluster_biophysical cluster_biophysical end Resolution: Minimized Aggregation linker->end cluster_linker cluster_linker sol_check1 Ensure complete solubilization in vehicle (e.g., DMSO) before dilution. sol_check2 Test different formulation strategies (e.g., use of excipients like PEG or surfactants). sol_check1->sol_check2 conc_check1 Perform a wide dose-response experiment to identify optimal concentration. conc_check2 Test lower concentrations to avoid the 'hook effect' and aggregation. conc_check1->conc_check2 bio_check1 Use DLS to detect and quantify aggregates. bio_check2 Employ NMR or ITC to study PROTAC behavior in solution. bio_check1->bio_check2 link_check1 Systematically vary linker length and composition to improve solubility. link_check2 Introduce polar groups into the linker. link_check1->link_check2

Caption: A step-by-step workflow for troubleshooting aggregation of this compound PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound PROTAC aggregation?

A1: The aggregation of PROTACs, including those containing the this compound linker, is often attributed to their inherent physicochemical properties. These are large molecules that can have low aqueous solubility.[3][4] Factors contributing to aggregation include:

  • High Concentrations: At high concentrations, PROTACs are more likely to self-associate and precipitate.[2]

  • Poor Solubility: The hydrophobic nature of the molecule can lead to poor solubility in aqueous buffers.[3]

  • Buffer Conditions: The pH, ionic strength, and presence of other components in the buffer can influence PROTAC stability.

  • "Hook Effect": At excessive concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, which can contribute to aggregation.[1]

Q2: How can I improve the solubility of my this compound PROTAC?

A2: Improving solubility is a key step in preventing aggregation. Consider the following strategies:

  • Formulation with Excipients: The use of excipients can significantly enhance solubility. Poly(ethylene glycol) (PEG) has been shown to reduce the propensity of small molecules to aggregate in aqueous solutions.[5] Surfactants can also be used to prevent surface-induced aggregation.

  • Linker Modification: While the this compound component is fixed, if you are in the design phase, consider modifications to the rest of the linker. Introducing more polar groups can improve aqueous solubility.[6]

  • pH Optimization: For ionizable PROTACs, adjusting the pH of the buffer can improve solubility.

Q3: What biophysical methods can I use to detect and characterize PROTAC aggregation?

A3: Several biophysical techniques are valuable for studying PROTAC aggregation:[7]

  • Dynamic Light Scattering (DLS): DLS is a high-throughput method to detect the presence and size of aggregates in a solution.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the behavior of the PROTAC in solution and can help identify the monomeric and aggregated states.[5]

  • Isothermal Titration Calorimetry (ITC): ITC can be used to study the thermodynamics of PROTAC interactions and can indicate aggregation if the binding isotherms are unusual.[7]

  • Differential Scanning Fluorimetry (DSF): Also known as the thermal-shift assay, DSF can assess how the PROTAC affects the thermal stability of the target protein, with aggregation potentially influencing the results.[8]

Q4: Can the linker composition of my this compound PROTAC influence aggregation?

A4: Yes, the linker plays a critical role in the overall properties of the PROTAC. The length, rigidity, and chemical composition of the linker can impact solubility and the propensity for aggregation.[9] While the this compound moiety is a starting point, modifications to other parts of the linker can be made to enhance solubility and reduce aggregation. For example, incorporating flexible, polar linkers like PEGs is a common strategy.[6]

Data Presentation

Table 1: Common Excipients to Mitigate PROTAC Aggregation

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
PolymersPoly(ethylene glycol) (PEG)2-10% (w/v)Increases the concentration of the monomeric form of the small molecule.[5]
SurfactantsPolysorbate 20, Polysorbate 800.01-0.1% (v/v)Prevents surface-induced aggregation by competitive adsorption at interfaces.
Amino AcidsArginine, Histidine50-250 mMCan help solubilize the target protein and reduce viscosity.
SugarsSucrose, Trehalose5-10% (w/v)Stabilize the native state of proteins and can help prevent aggregation.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol outlines the use of DLS to quickly assess the aggregation state of your this compound PROTAC.

Methodology:

  • Sample Preparation:

    • Prepare your PROTAC at various concentrations in your experimental buffer. Include a vehicle-only control.

    • Ensure the buffer is filtered (0.22 µm filter) to remove any particulate matter.

    • It is recommended to centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet any large, pre-existing aggregates before analysis.

  • DLS Measurement:

    • Transfer the supernatant to a clean, low-volume cuvette suitable for your DLS instrument.

    • Equilibrate the sample to the desired experimental temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution profile. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample.

    • The presence of larger species or multiple peaks suggests aggregation.

    • The polydispersity index (PDI) can also be used as an indicator of aggregation, with a higher PDI suggesting a more heterogeneous sample.

DOT Script for DLS Workflow

G cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis prep1 Prepare PROTAC dilutions in filtered buffer prep2 Centrifuge samples (>10,000 x g, 10 min) prep1->prep2 measure1 Transfer supernatant to cuvette prep2->measure1 measure2 Equilibrate temperature measure1->measure2 measure3 Perform DLS scan measure2->measure3 analysis1 Analyze size distribution measure3->analysis1 analysis2 Check for multiple peaks or large species analysis1->analysis2 analysis3 Evaluate Polydispersity Index (PDI) analysis2->analysis3

Caption: A streamlined workflow for detecting PROTAC aggregation using Dynamic Light Scattering (DLS).

Protocol 2: Formulation Screen to Reduce Aggregation

This protocol describes a systematic approach to screen for formulations that minimize the aggregation of your this compound PROTAC.

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of your PROTAC in 100% DMSO.

  • Formulation Buffer Preparation:

    • Prepare a series of your primary experimental buffer, each containing a different excipient from Table 1 at the recommended concentration.

    • Include a control buffer with no excipients.

  • PROTAC Dilution and Incubation:

    • Dilute the PROTAC stock solution into each of the formulation buffers to your final working concentration.

    • Incubate the samples under your typical experimental conditions (e.g., temperature, time).

  • Aggregation Assessment:

    • Visually inspect each sample for precipitation.

    • Analyze each sample using DLS (as described in Protocol 1) to quantitatively assess aggregation.

  • Selection of Optimal Formulation:

    • Identify the formulation buffer that results in the lowest level of aggregation.

DOT Script for Formulation Screen Logic

G start Start: PROTAC Aggregation Issue prep_buffers Prepare Buffers with Different Excipients (PEG, Surfactants, etc.) start->prep_buffers dilute_protac Dilute PROTAC into Each Buffer prep_buffers->dilute_protac incubate Incubate under Experimental Conditions dilute_protac->incubate assess Assess Aggregation (Visual & DLS) incubate->assess decision Optimal Formulation? assess->decision end End: Use Optimized Formulation decision->end Yes revisit Revisit Excipient Choice or Concentration decision->revisit No revisit->prep_buffers

Caption: A decision-making flowchart for selecting an optimal formulation to prevent PROTAC aggregation.

References

How to minimize hook effect in (S,R,S)-AHPC-phenylacetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the hook effect in experiments involving (S,R,S)-AHPC-phenylacetic acid.

Understanding the Hook Effect in the Context of this compound

This compound is an E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce the degradation of specific target proteins. Immunoassays, such as ELISAs, are commonly used to quantify the levels of the target protein after treatment with the PROTAC.

The hook effect , also known as the prozone effect, is a phenomenon that can occur in "one-step" or "sandwich" immunoassays, leading to falsely low or underestimated results at very high concentrations of the analyte (the target protein).[1][2][3] This occurs when an excess of the target protein saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation.[1][3]

Troubleshooting Guide: Minimizing the Hook Effect

This guide provides systematic steps to identify and mitigate the hook effect in your experiments.

Issue: Unexpectedly low protein levels or results inconsistent with other methods.

This could be an indication of the hook effect, especially if you are working with a system expected to have high expression of the target protein.

Table 1: Troubleshooting Steps

StepActionExpected OutcomeTroubleshooting
1 Perform a Serial Dilution of Your Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100, 1:1000) and analyze them in the immunoassay.[4][5]If the hook effect is present, the calculated concentration of the target protein will increase with dilution before eventually decreasing. The undiluted or less diluted samples will show a falsely low reading.If the concentration consistently decreases with dilution, the original measurement was likely within the assay's optimal range.
2 Switch to a Two-Step Assay Protocol: If using a one-step "sandwich" immunoassay where sample and detection antibody are added simultaneously, switch to a two-step protocol.[1][3]A two-step protocol, with a wash step after the capture antibody and sample incubation, removes excess unbound analyte before the addition of the detection antibody, thus preventing the hook effect.[3]Ensure thorough washing between steps to remove all unbound analyte. Insufficient washing can lead to inaccurate results.
3 Optimize Antibody Concentrations: Perform a checkerboard titration to determine the optimal concentrations of both capture and detection antibodies.[6]Optimal antibody concentrations can extend the dynamic range of the assay and reduce the likelihood of the hook effect.Using antibody concentrations that are too low can lead to reduced signal and sensitivity, while concentrations that are too high can increase background noise and cost.
4 Reduce Incubation Time: Shortening the incubation time of the sample with the antibodies can sometimes mitigate the hook effect.A shorter incubation time may prevent the system from reaching the antigen excess that causes the hook effect.This may also reduce the overall signal, so it's important to find a balance that provides a good signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect and why is it a concern in my this compound experiments?

The hook effect is an artifact in sandwich immunoassays where very high concentrations of an analyte lead to a falsely low signal.[1][2] In your experiments, this compound is used to create a PROTAC to degrade a target protein. To accurately measure the efficacy of your PROTAC, you need to quantify the remaining target protein. If the initial concentration of the target protein is very high, the hook effect could lead you to believe the protein has been degraded more than it actually has, giving you a false positive result for your PROTAC's efficacy.

Q2: How can I differentiate between a true low protein concentration and a falsely low result due to the hook effect?

The most reliable method is to test a serial dilution of your sample.[4][5] If the calculated concentration increases upon dilution, the hook effect is likely occurring. A true low concentration will show a proportionally lower reading upon dilution.

Table 2: Example of Serial Dilution to Identify the Hook Effect

Sample DilutionAbsorbance Reading (OD)Calculated Concentration (ng/mL)Corrected Concentration (ng/mL)Interpretation
Undiluted0.8100100Hook Effect Suspected
1:101.51501500Closer to True Value
1:1001.212012000Likely True Value
1:10000.33030000Within Linear Range
1:100000.05550000Signal too low

Note: This is hypothetical data for illustrative purposes.

Q3: What is the mechanism of the hook effect in a sandwich ELISA?

In a sandwich ELISA, at optimal analyte concentrations, the analyte is "sandwiched" between a capture antibody on the plate and a labeled detection antibody. At excessively high analyte concentrations, the analyte saturates both the capture and detection antibodies simultaneously.[1][3] This prevents the formation of the sandwich complex on the plate, and the unbound analyte-detection antibody complexes are washed away, leading to a lower signal.[3]

Q4: Can I avoid the hook effect by simply using a different type of assay?

Yes, the hook effect is primarily a concern in one-step sandwich immunoassays.[3] Competitive immunoassays are not susceptible to the hook effect.[7] However, sandwich ELISAs are often preferred for their high sensitivity and specificity. A well-optimized two-step sandwich ELISA can also effectively prevent the hook effect.[1]

Experimental Protocols and Visualizations

Protocol 1: Serial Dilution to Test for the Hook Effect

Objective: To determine if a sample is exhibiting the hook effect in a sandwich ELISA.

Materials:

  • Your biological sample (e.g., cell lysate)

  • Assay dilution buffer

  • Micropipettes and sterile tips

  • Microplate

Procedure:

  • Prepare a series of dilutions of your sample in the assay dilution buffer. A common starting point is to prepare 1:10, 1:100, and 1:1000 dilutions.

  • Run the undiluted sample and all dilutions in your sandwich ELISA according to the manufacturer's protocol.

  • Measure the absorbance (or other signal) for each well.

  • Calculate the concentration of the analyte in each diluted sample using the standard curve.

  • Multiply the calculated concentration by the dilution factor to determine the concentration in the original, undiluted sample.

  • Compare the corrected concentrations across the dilution series. If the concentration increases with dilution, the hook effect is present in the less diluted samples.

Diagrams

Hook_Effect_Mechanism cluster_0 Optimal Analyte Concentration cluster_1 High Analyte Concentration (Hook Effect) Analyte_O Analyte CaptureAb_O Capture Antibody Analyte_O->CaptureAb_O DetectionAb_O Detection Antibody DetectionAb_O->Analyte_O Signal_O Strong Signal DetectionAb_O->Signal_O Analyte_H1 Excess Analyte CaptureAb_H Capture Antibody Analyte_H1->CaptureAb_H Analyte_H2 Excess Analyte DetectionAb_H Detection Antibody DetectionAb_H->Analyte_H2 Signal_H Weak Signal DetectionAb_H->Signal_H Troubleshooting_Workflow start Suspected Hook Effect (Inconsistent/Low Results) dilution Perform Serial Dilution of Sample start->dilution check_dilution Concentration Increases with Dilution? dilution->check_dilution hook_confirmed Hook Effect Confirmed check_dilution->hook_confirmed Yes no_hook No Hook Effect Detected check_dilution->no_hook No two_step Implement Two-Step Assay Protocol hook_confirmed->two_step optimize_ab Optimize Antibody Concentrations hook_confirmed->optimize_ab retest Re-test Samples two_step->retest optimize_ab->retest valid_results Obtain Valid Results retest->valid_results

References

Technical Support Center: Addressing Resistance Mechanisms to (S,R,S)-AHPC-Phenylacetic Acid Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-phenylacetic acid based degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound based degraders?

A1: this compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Degraders synthesized with this moiety are a type of Proteolysis Targeting Chimera (PROTAC). These bifunctional molecules work by inducing proximity between the target protein of interest (POI) and the VHL E3 ligase, leading to the formation of a ternary complex.[2][3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5] The degrader is then released and can catalytically induce the degradation of multiple POI molecules.[6]

Q2: My degrader is not showing any activity. What are the initial checks I should perform?

A2: When a degrader shows no activity, a systematic validation of each step in the mechanism of action is crucial.[7] The initial steps should be to:

  • Confirm Compound Integrity: Verify the purity and structural integrity of your synthesized degrader using methods like LC-MS and NMR.[7]

  • Assess Cell Permeability: Due to their larger size, PROTACs can have poor cell permeability. Assays like the Caco-2 permeability assay can be used for evaluation.

  • Verify Target Engagement: Ensure that the "warhead" of your degrader is binding to the protein of interest within the cell. The Cellular Thermal Shift Assay (CETSA) is a common method for this.

  • Confirm E3 Ligase Engagement: The (S,R,S)-AHPC moiety must bind to VHL. An incorrect stereoisomer will be inactive.[7] Competitive binding assays with a known VHL ligand can confirm engagement.[7]

Q3: What are the known resistance mechanisms to VHL-recruiting degraders?

A3: Resistance to VHL-recruiting degraders can arise from several mechanisms that impair the formation of a productive ternary complex or the subsequent ubiquitination and degradation steps. These include:

  • Mutations in the E3 Ligase Complex: Mutations in VHL can prevent the degrader from binding.[8][9] Alterations in other components of the VHL E3 ligase complex, such as CUL2, have also been identified as resistance mechanisms.[8][10]

  • Downregulation of E3 Ligase Components: Reduced expression of VHL or other essential components of the ubiquitin-proteasome system can limit the efficacy of the degrader.[11]

  • Alterations in the Target Protein: While less common for resistance, mutations in the target protein that prevent the degrader from binding can also occur.[10]

  • Upregulation of Protein Synthesis: An increased rate of synthesis of the target protein can counteract the effects of the degrader, requiring higher concentrations for effective degradation.[12][13][14]

  • Impaired Ubiquitin-Proteasome System (UPS): General defects in the UPS can lead to reduced degradation of the ubiquitinated target protein.[15]

  • Combined VHL and HIF1A Inactivation: In some cancer cells, the combined loss of VHL and Hypoxia-Inducible Factor 1-alpha (HIF1A) can lead to a proliferation-proficient resistant phenotype.[16]

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[17] This occurs because at excessive concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes (Target-PROTAC and VHL-PROTAC) instead of the required ternary complex.[17] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to avoid using excessively high concentrations in your experiments.

Troubleshooting Guides

Problem 1: No or Poor Degradation of the Target Protein

This is one of the most common issues encountered. The following systematic workflow can help identify the point of failure.

Click to view the detailed troubleshooting workflow

Step 1: Verify Experimental Controls

Before troubleshooting the degrader itself, ensure your experimental setup is sound.

  • Positive Control: Include a known degrader for your target or a similar target to confirm the assay is working.

  • Negative Control: Use a vehicle-only control (e.g., DMSO) to establish the baseline protein level.

  • Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor like MG132 or bortezomib (B1684674) should rescue the degradation of the target protein, confirming the involvement of the proteasome.[7]

  • VHL Ligand Competition: Co-treatment with an excess of a free VHL ligand (e.g., (S,R,S)-AHPC) should competitively block the degrader from binding to VHL and rescue degradation, confirming VHL engagement.[7]

  • Inactive Epimer Control: A degrader synthesized with an inactive epimer of the VHL ligand should not induce degradation.[7]

Step 2: Assess Target Engagement in Cells

  • Methodology: Cellular Thermal Shift Assay (CETSA) is a widely used method to confirm target engagement in a cellular context.

  • Expected Outcome: Successful binding of the degrader to the target protein will stabilize it against heat-induced denaturation, resulting in a higher melting temperature compared to the vehicle-treated control.

Step 3: Evaluate Ternary Complex Formation

If target and E3 ligase engagement are confirmed, the issue may lie in the inability to form a stable ternary complex.

  • Methodology: The NanoBRET™ Ternary Complex Assay is a live-cell method to detect the proximity between the target protein and the E3 ligase induced by the degrader.[18][19][20][21]

  • Expected Outcome: A successful degrader will generate a significant BRET signal, indicating the formation of the ternary complex.

Step 4: Confirm Target Ubiquitination

The formation of a ternary complex should lead to the ubiquitination of the target protein.

  • Methodology: Co-immunoprecipitation (Co-IP) can be used to assess the ubiquitination status of the target protein.[22][23][24]

  • Expected Outcome: Immunoprecipitating the target protein and then probing with an anti-ubiquitin antibody should show a high-molecular-weight smear or laddering pattern in the degrader-treated sample, indicative of poly-ubiquitination.[7]

Problem 2: Development of Resistance After Initial Success

If you observe a loss of degrader efficacy over time or in specific cell clones, you may be encountering acquired resistance.

Click to view the troubleshooting guide for acquired resistance

Step 1: Sequence the VHL and Target Protein Genes

  • Rationale: Mutations in the VHL gene are a common cause of acquired resistance to VHL-recruiting degraders.[8] While less frequent, mutations in the target protein that prevent degrader binding can also occur.

  • Methodology: Isolate genomic DNA from the resistant cells and perform Sanger sequencing of the VHL and target protein coding regions. Compare the sequences to the parental, sensitive cell line.

Step 2: Analyze the Expression Levels of the E3 Ligase Complex Components

  • Rationale: Downregulation of VHL or other essential components of the E3 ligase complex, such as CUL2, can lead to resistance.[8][10]

  • Methodology: Use Western blotting or quantitative PCR (qPCR) to assess the protein and mRNA levels, respectively, of VHL, CUL2, and other key components of the CRL2^VHL^ complex in resistant versus sensitive cells.

Step 3: Assess the Overall Health of the Ubiquitin-Proteasome System (UPS)

  • Rationale: A general impairment of the UPS can lead to broad resistance to protein degraders.

  • Methodology: Use a proteasome activity assay to compare the proteolytic activity of the proteasome in resistant and sensitive cells.

Step 4: Investigate Changes in Target Protein Dynamics

  • Rationale: Increased synthesis or altered localization of the target protein can contribute to resistance.

  • Methodology:

    • Protein Synthesis Rate: Perform a pulse-chase experiment using labeled amino acids to compare the rate of target protein synthesis in resistant and sensitive cells.

    • Subcellular Localization: Use immunofluorescence or cellular fractionation followed by Western blotting to determine if the subcellular localization of the target protein has changed in the resistant cells, potentially making it less accessible to the degrader.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for characterizing this compound based degraders.

Table 1: Typical Efficacy Parameters for VHL-based Degraders

Target ProteinCell LineDC50 (nM)Dmax (%)Reference
BTKMino2.297[25]
KRAS G12CNCI-H35830>90[26]
PI3KBreast Cancer Cells22.387.5[27]
mTORBreast Cancer Cells45.474.9[27]

DC50: The concentration of the degrader that induces 50% degradation of the target protein.[2] Dmax: The maximum percentage of degradation achieved.[2]

Table 2: Recommended Concentration Ranges for Control Compounds

Control CompoundMechanism of ActionTypical ConcentrationExpected Outcome with Active DegraderReference
MG132Proteasome Inhibitor1-10 µMReversal of protein degradation[7]
BortezomibProteasome Inhibitor10-100 nMReversal of protein degradation[7]
(S,R,S)-AHPC / VH298VHL Ligand Competitor10-100x molar excess of degraderReversal of protein degradation[7]
Inactive Epimer DegraderFails to bind VHLSame as active degraderNo protein degradation observed[7]

Experimental Protocols

Click to view detailed experimental protocols
Protocol 1: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the reduction in target protein levels following degrader treatment.[7][28][29][30]

1. Cell Treatment and Lysis: a. Seed cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of your degrader and controls for the desired time period (e.g., 2, 4, 8, 16, 24 hours). c. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). d. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. e. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein extract) to a new tube.

2. Protein Quantification: a. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).

5. Detection and Data Analysis: a. Incubate the membrane with an ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. d. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Ternary Complex Assay

This live-cell assay measures the proximity between the target protein and the E3 ligase.[18][19][20][21][31]

1. Cell Preparation: a. Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to HaloTag® (acceptor). A positive control vector, such as one expressing NanoLuc®-BRD4, can be used. b. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

2. Assay Procedure: a. Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for the time recommended by the manufacturer. b. Treat the cells with a serial dilution of your degrader or controls. c. Add the Nano-Glo® Luciferase Assay Substrate. d. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.

3. Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Correct for background by subtracting the ratio of a vehicle-only control. c. Plot the corrected NanoBRET™ ratio against the degrader concentration to determine the EC50 for ternary complex formation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ubiquitination

This protocol is used to detect the poly-ubiquitination of the target protein.[7][22][23][24]

1. Cell Treatment and Lysis: a. Treat cells with the optimal degradation concentration of your degrader and a vehicle control. It is recommended to also include a condition with co-treatment of the degrader and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. b. Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).

2. Immunoprecipitation: a. Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding. b. Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C. c. Add Protein A/G beads to capture the antibody-protein complex. d. Wash the beads extensively to remove non-specific binders.

3. Elution and Western Blot Analysis: a. Elute the protein from the beads by boiling in SDS-PAGE sample buffer. b. Run the eluate on an SDS-PAGE gel and transfer to a membrane. c. Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2).

4. Interpretation: a. A high-molecular-weight smear or laddering pattern in the degrader-treated lane (compared to the vehicle control) indicates poly-ubiquitination of the target protein.

Visual Guides

Mechanism of Action and Troubleshooting

PROTAC_Mechanism cluster_cell Cellular Environment Degrader (S,R,S)-AHPC-based Degrader POI Protein of Interest (POI) Degrader->POI Binds VHL VHL E3 Ligase Degrader->VHL Binds Ternary_Complex POI-Degrader-VHL Ternary Complex Degrader->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation E2 E2-Ub E2->Ubiquitination

Caption: Mechanism of this compound based degraders.

Caption: Systematic troubleshooting workflow for failed degradation.

Resistance_Mechanisms cluster_e3 E3 Ligase Complex Alterations cluster_target Target Protein Alterations cluster_ups UPS Impairment resistance Resistance to VHL-based Degrader vhl_mut VHL Mutation/ Downregulation resistance->vhl_mut cul2_mut CUL2 Mutation/ Downregulation resistance->cul2_mut poi_mut Target Mutation (prevents binding) resistance->poi_mut poi_synth Increased Target Protein Synthesis resistance->poi_synth ups_defect General Defect in Ubiquitin-Proteasome System resistance->ups_defect

Caption: Key resistance mechanisms to VHL-recruiting degraders.

References

Improving the pharmacokinetic properties of (S,R,S)-AHPC-phenylacetic acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving (S,R,S)-AHPC-phenylacetic acid PROTACs. These PROTACs utilize the (S,R,S)-AHPC ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound component in my PROTAC?

A1: The this compound is a linker-ligand conjugate. The (S,R,S)-AHPC moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase. Its specific stereochemistry is critical for binding.[1] The phenylacetic acid portion serves as a linker that connects the VHL ligand to the ligand for your protein of interest (the "warhead"). This entire structure brings your target protein into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Q2: I am not observing any degradation of my target protein. What are the initial troubleshooting steps?

A2: When no degradation is observed, a systematic validation of each component of the PROTAC mechanism is essential.[1]

  • Confirm Compound Integrity: Verify the purity and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR.

  • Verify Target Engagement: Ensure the "warhead" portion of your PROTAC is binding to the target protein.

  • Verify E3 Ligase Engagement: Confirm that the (S,R,S)-AHPC moiety is binding to VHL. The stereochemistry is crucial; an incorrect epimer will be inactive.[1]

  • Assess Protein Levels: Use a reliable method like Western Blot to measure target protein levels, ensuring your antibody is specific and sensitive.

  • Review Experimental Conditions: Confirm that the PROTAC concentration and treatment duration are appropriate, as degradation is often time and concentration-dependent.

Q3: My PROTAC shows decreased degradation at higher concentrations. Is this expected?

A3: Yes, this is a known phenomenon called the "hook effect".[1] At optimal concentrations, the PROTAC effectively forms a ternary complex (Target Protein-PROTAC-VHL E3 Ligase). However, at excessively high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes. This reduces the formation of the productive ternary complex, leading to decreased degradation efficiency. Performing a wide dose-response experiment is crucial to identify the optimal concentration range.[2]

Q4: How can I improve the poor aqueous solubility and cell permeability of my PROTAC?

A4: PROTACs are often large molecules with poor physicochemical properties, which can limit their solubility and permeability.[3][4] Strategies to address this include:

  • Linker Optimization: Modifying the linker can improve physicochemical properties. Incorporating polyethylene (B3416737) glycol (PEG) moieties can enhance aqueous solubility.[5]

  • Prodrug Strategies: Masking polar groups through a prodrug approach can improve cell permeability.[6]

  • Formulation Strategies: Using formulation technologies, such as lipid nanodisks or other nanodelivery systems, can improve the solubility and pharmacokinetic properties of PROTACs.[4][7][8]

Q5: My PROTAC binds to the target and VHL independently, but still fails to induce degradation. What could be the issue?

A5: This suggests a failure to form a stable and productive ternary complex. The linker's length, rigidity, and attachment points are critical for the correct geometry of this complex. An inefficient ternary complex formation can prevent the ubiquitination of the target protein.

Troubleshooting Guides

Issue 1: Poor Oral Bioavailability
  • Problem: The PROTAC shows good in vitro degradation but has poor exposure after oral administration in animal models.

  • Possible Causes:

    • Low aqueous solubility.[3][9]

    • Poor cell permeability across the intestinal membrane.[10][11]

    • Rapid metabolism.[12]

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Determine the aqueous solubility and lipophilicity of the PROTAC.

    • In Vitro Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess cell permeability.

    • Metabolic Stability Assays: Evaluate the stability of the PROTAC in liver microsomes or hepatocytes.

    • Linker Modification: Synthesize analogs with different linkers (e.g., more rigid or more flexible linkers) to improve permeability and stability.[10]

    • Prodrug Approach: Design a prodrug version of the PROTAC to enhance its absorption.[6][13][14]

    • Formulation Development: Explore different formulation strategies to improve solubility and absorption.[7]

Issue 2: Inconsistent Degradation Results Between Experiments
  • Problem: The level of target protein degradation varies significantly between replicate experiments.

  • Possible Causes:

    • Variations in cell culture conditions (e.g., cell passage number, confluency).[2]

    • Instability of the PROTAC compound in the cell culture medium.[2]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.

    • Assess PROTAC Stability: Determine the stability of the PROTAC in your cell culture medium over the course of the experiment.

    • Ensure Consistent Dosing: Prepare fresh dilutions of the PROTAC for each experiment from a validated stock solution.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Preclinical SMARCA2 Degraders

While specific pharmacokinetic data for this compound PROTACs is not publicly available, the following table presents data for preclinical SMARCA2-targeted protein degraders, which often utilize VHL or cereblon E3 ligase recruiters, to provide an example of typical pharmacokinetic profiles.

CompoundSpeciesRoutet½ (h)CL (mL/min/kg)Vss (L/kg)AUC∞ (h·µM)
PRT-3789 [1]Mousei.v.2.8251.10.75
Rati.v.5.2668.50.29
Dogi.v.2190130.16
Cynomolgus Monkeyi.v.11264.20.73
YDR1 MouseOral----
YD54 MouseOral----

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the PROTAC for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 2: In Vitro Ternary Complex Formation Assay (TR-FRET)
  • Reagent Preparation: Label the target protein and VHL E3 ligase with a matched TR-FRET donor and acceptor pair (e.g., via tagged antibodies).

  • Assay Setup: In a microplate, add the labeled target protein and VHL E3 ligase.

  • PROTAC Addition: Add increasing concentrations of the PROTAC.

  • Incubation and Measurement: After incubation, measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Target->TernaryComplex VHL->TernaryComplex TernaryComplex->PROTAC Recycled UbiquitinatedTarget Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action of an (S,R,S)-AHPC-based PROTAC.

Troubleshooting_Workflow Start No Target Protein Degradation Observed CheckIntegrity Verify PROTAC Purity and Structure (LC-MS, NMR) Start->CheckIntegrity CheckBinding Confirm Binary Binding (Target & VHL) CheckIntegrity->CheckBinding Integrity OK Failure Identify Point of Failure & Redesign PROTAC CheckIntegrity->Failure Integrity Failed TernaryComplexAssay Assess Ternary Complex Formation (TR-FRET, SPR) CheckBinding->TernaryComplexAssay Binding OK CheckBinding->Failure Binding Failed CellularAssays Cellular Target Engagement & Permeability Assays TernaryComplexAssay->CellularAssays Complex Forms TernaryComplexAssay->Failure No Complex DegradationRescue Mechanistic Controls: Proteasome Inhibitor, Competitive VHL Ligand CellularAssays->DegradationRescue Permeable & Engages CellularAssays->Failure Poor Permeability Success Degradation Observed DegradationRescue->Success Rescue Observed DegradationRescue->Failure No Rescue

Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.

References

Technical Support Center: Refinement of Purification Methods for (S,R,S)-AHPC-Phenylacetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S,R,S)-AHPC-phenylacetic acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are this compound conjugates and why is their purification challenging?

This compound is an E3 Ligase Ligand-Linker Conjugate, often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1][2][3]. The purification of these conjugates can be challenging due to the presence of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and arise from the multiple chiral centers in the molecule[4][5]. While they have different physical properties, these differences can be subtle, making their separation difficult[4][5].

Q2: What are the primary methods for purifying diastereomeric mixtures like this compound conjugates?

The two primary methods for separating diastereomers are:

  • Diastereomeric Recrystallization: This technique leverages the differences in solubility between diastereomers in a specific solvent system to selectively crystallize one diastereomer, leaving the other in the mother liquor[4][6][7].

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate diastereomers based on their differential interactions with the chiral support[8][9][10].

Q3: How do I choose between recrystallization and chiral chromatography?

The choice of method depends on factors such as the scale of the purification, the properties of the diastereomers, and available equipment.

  • Recrystallization is often preferred for large-scale purifications due to its cost-effectiveness and scalability[11].

  • Chiral chromatography offers high resolution and is excellent for analytical purposes and small to medium-scale preparative separations where high purity is critical[8]. It is also useful when a suitable recrystallization solvent system cannot be identified.

Troubleshooting Guides

Diastereomeric Recrystallization

Problem 1: No crystals are forming, or the product is "oiling out."

  • Possible Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated[7][12]. "Oiling out" occurs when the solute separates as a liquid instead of a solid, often due to high supersaturation or the temperature being above the melting point of the solvated solid[12].

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the conjugate[7][12].

    • Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the conjugate is poorly soluble) to induce precipitation[7][12].

    • Cooling: Slowly cool the solution, as solubility typically decreases with temperature[7].

    • Seeding: Introduce a small seed crystal of the desired pure diastereomer to initiate crystallization[12]. If seed crystals are unavailable, scratching the inside of the flask at the liquid-air interface can sometimes promote nucleation[12].

    • Reduce Supersaturation for "Oiling Out": Use a more dilute solution and a slower cooling rate. Add any anti-solvent more slowly and at a slightly higher temperature[12].

Problem 2: The yield of the desired diastereomer is low.

  • Possible Cause: The desired diastereomer may still have significant solubility in the mother liquor, or the crystallization process was stopped prematurely[12].

  • Troubleshooting Steps:

    • Optimize Solvent System: Screen for a solvent or solvent mixture that minimizes the solubility of the target diastereomer[7][12].

    • Lower Crystallization Temperature: Experiment with lower final temperatures to further decrease the solubility of the desired diastereomer[12].

    • Increase Crystallization Time: Allow more time for the crystallization to reach equilibrium.

Problem 3: The purity of the isolated crystals (diastereomeric excess) is low.

  • Possible Cause: Both diastereomers may be co-crystallizing, which can happen if the solubility difference between them is small in the chosen solvent system[7].

  • Troubleshooting Steps:

    • Solvent Screening: A thorough solvent screening is crucial to find a system where one diastereomer is significantly less soluble than the other[7].

    • Recrystallization: Perform one or more subsequent recrystallizations of the isolated solid to improve purity[7].

    • Optimize Cooling Rate: A slower cooling rate often leads to the formation of larger, purer crystals[7]. Rapid cooling can trap impurities.

Data Presentation: Illustrative Purification Data

Table 1: Effect of Solvent System on Recrystallization of this compound Conjugate

Solvent System (v/v)Yield of (S,R,S) Isomer (%)Diastereomeric Excess (%)Crystal Morphology
Isopropanol4588Needles
Ethanol/Water (9:1)6295Plates
Acetonitrile3582Small Prisms
Ethyl Acetate/Hexane (1:1)5592Rods

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Impact of Cooling Rate on Crystal Purity

Cooling Rate (°C/hour)Average Crystal Size (µm)Diastereomeric Excess (%)
20 (Rapid Cool)< 5085
1015092
530096
250098

Note: This table illustrates a general trend where slower cooling rates can improve purity. Actual results will vary.

Experimental Protocols

Detailed Methodology: Diastereomeric Recrystallization
  • Dissolution: Dissolve the crude this compound conjugate mixture in a minimal amount of a suitable solvent (e.g., ethanol/water 9:1) at an elevated temperature until a clear solution is obtained.

  • Hot Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For further crystallization, the temperature can be gradually lowered using an ice bath or refrigerator. A slow cooling rate is generally preferred to obtain purer crystals[7].

  • Crystal Maturation (Aging): Allow the mixture to stand for a period (e.g., 12-24 hours) to allow the crystallization process to reach equilibrium. This can sometimes improve both yield and purity.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor using chiral HPLC or NMR to determine the diastereomeric excess.

  • Recrystallization (if necessary): If the desired purity is not achieved, repeat the process using the crystallized material.

Detailed Methodology: Chiral HPLC Purification
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are often effective for separating a wide range of chiral compounds[8][9].

  • Mobile Phase Screening: Develop a suitable mobile phase. This often involves screening different solvent combinations (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) and additives.

  • Method Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the diastereomers.

  • Sample Preparation: Dissolve the crude conjugate mixture in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the fractions corresponding to each separated diastereomer peak.

  • Purity Analysis of Fractions: Analyze the collected fractions to confirm their purity.

  • Solvent Removal: Combine the pure fractions of the desired diastereomer and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow start Crude (S,R,S)-AHPC-phenylacetic acid conjugate mixture dissolution Dissolution in Optimal Solvent start->dissolution hot_filtration Hot Filtration dissolution->hot_filtration cooling Controlled Cooling & Maturation hot_filtration->cooling filtration Vacuum Filtration cooling->filtration crystals Diastereomerically Enriched Crystals filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor analysis Purity Analysis (Chiral HPLC/NMR) crystals->analysis pure_product Pure (S,R,S) Isomer analysis->pure_product > 99% d.e. recycle Recrystallize or Reprocess analysis->recycle < 99% d.e.

Caption: Experimental workflow for diastereomeric recrystallization.

troubleshooting_flowchart start Purification Issue no_crystals No Crystals / Oiling Out start->no_crystals low_yield Low Yield start->low_yield low_purity Low Purity (d.e.) start->low_purity sol_supersat Adjust Concentration & Supersaturation no_crystals->sol_supersat sol_antisolvent Use Anti-Solvent & Seeding no_crystals->sol_antisolvent sol_yield Optimize Solvent & Lower Temperature low_yield->sol_yield sol_purity_solvent Screen for More Selective Solvent low_purity->sol_purity_solvent sol_purity_cooling Optimize Cooling Rate (Slower) low_purity->sol_purity_cooling sol_recrystallize Recrystallize low_purity->sol_recrystallize

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

Validating Target Engagement of (S,R,S)-AHPC-phenylacetic acid PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-phenylacetic acid linker system, which engages the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into the critical aspect of validating target engagement, presenting comparative experimental data for PROTACs targeting key proteins implicated in cancer: Bromodomain-containing protein 4 (BRD4) and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A members 2 and 4 (SMARCA2/4). Detailed protocols for essential validation assays are also provided to support your research and development endeavors.

The (S,R,S)-AHPC-based PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). An (S,R,S)-AHPC-based PROTAC consists of three key components: a ligand that binds to the target protein, a linker, and the (S,R,S)-AHPC moiety that recruits the VHL E3 ubiquitin ligase.[1] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Ternary Complex Formation PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, SMARCA2) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation workflow.

Comparative Performance Analysis of (S,R,S)-AHPC-based PROTACs

The efficacy of a PROTAC is determined by its ability to induce potent and selective degradation of the target protein. Key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]

BRD4-Targeting PROTACs

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key regulator of oncogenes such as c-Myc.[3] VHL-recruiting PROTACs have shown significant promise in degrading BRD4.[4] The following table compares a representative (S,R,S)-AHPC-based PROTAC with a well-characterized CRBN-based counterpart, dBET1.

PROTACE3 Ligase RecruitedTargetCell LineDC50 (nM)Dmax (%)
(S,R,S)-AHPC-based VHLBRD4PC37.5>95
dBET1CRBNBRD4Jurkat~10>90

Data for the (S,R,S)-AHPC-based PROTAC is representative of potent VHL-recruiting BRD4 degraders.[5] Data for dBET1 is from published literature.[6]

SMARCA2/4-Targeting PROTACs

SMARCA2 and SMARCA4 are ATP-dependent helicases that are core components of the SWI/SNF chromatin remodeling complex. Mutations in SMARCA4 can lead to a dependency on SMARCA2, making it an attractive therapeutic target.[7][8] The this compound linker can be utilized to synthesize PROTACs targeting these proteins.[9] Below is a comparison of a selective SMARCA2 degrader (A947) and a dual SMARCA2/4 degrader.

PROTACE3 Ligase RecruitedTarget(s)Cell LineDC50 (nM)Dmax (%)
A947 (SMARCA2 selective) VHLSMARCA2SW15730.03996
SMARCA4SW15731.192
PROTAC SMARCA2/4-degrader-32 VHL (presumed)SMARCA2/4A549<100>90

Data for A947 is from published literature.[8] Data for PROTAC SMARCA2/4-degrader-32 is from vendor-provided information.[10]

Experimental Protocols for Target Engagement Validation

Validating that a PROTAC is functioning through its intended mechanism of action is crucial.[11] This involves confirming target engagement, ternary complex formation, and subsequent proteasome-dependent degradation. The following are detailed protocols for key validation assays.

Experimental_Workflow Target Engagement Validation Workflow cluster_TE Confirming Target Binding cluster_DQ Measuring Protein Degradation cluster_MV Verifying PROTAC Mechanism Start Start Cell_Culture Cell Culture & PROTAC Treatment Start->Cell_Culture Target_Engagement Target Engagement Assays Cell_Culture->Target_Engagement Degradation_Quant Degradation Quantification Assays Cell_Culture->Degradation_Quant CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement->CETSA NanoBRET_TE NanoBRET Target Engagement Target_Engagement->NanoBRET_TE Western_Blot Western Blot / In-Cell Western Degradation_Quant->Western_Blot Proteomics Quantitative Proteomics (TMT) Degradation_Quant->Proteomics Mechanism_Validation Mechanism of Action Validation NanoBRET_TC NanoBRET Ternary Complex Mechanism_Validation->NanoBRET_TC Proteasome_Inhibitor Proteasome Inhibitor Co-treatment Mechanism_Validation->Proteasome_Inhibitor Negative_Control Inactive Epimer Control Mechanism_Validation->Negative_Control End End Western_Blot->Mechanism_Validation NanoBRET_TC->End Proteasome_Inhibitor->End Negative_Control->End

A typical workflow for validating PROTACs.
Western Blot and In-Cell Western for Degradation Quantification

These antibody-based techniques are fundamental for assessing the reduction in target protein levels following PROTAC treatment.[3][12][13]

Protocol: Western Blot Analysis

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. After overnight adherence, treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[3]

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, Tubulin) to normalize protein levels.[3]

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect with an ECL substrate using an imaging system.[3]

  • Analysis: Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol: In-Cell Western

This is a higher-throughput alternative to traditional Western blotting.[12][13]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the PROTAC as described above.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block the wells and incubate with the primary antibody against the target protein and a normalization antibody (e.g., for total protein).

  • Detection: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity to determine target protein levels.

NanoBRET™ Target Engagement and Ternary Complex Formation Assays

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that can be used to measure both target engagement and the formation of the ternary complex.[14][15][16]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: In a 96-well plate, add the transfected cells and the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein.

  • Compound Addition: Add the PROTAC at various concentrations. If the PROTAC binds to the target protein, it will compete with the tracer, leading to a decrease in the BRET signal.

  • Signal Detection: Add the NanoBRET™ substrate and measure the luminescence and fluorescence. The BRET ratio is calculated to determine the IC50 value for target engagement.

Protocol: NanoBRET™ Ternary Complex Formation Assay

  • Cell Preparation: Co-transfect cells with vectors expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.

  • Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.

  • PROTAC Treatment: Add the PROTAC to the cells. The formation of the ternary complex brings the NanoLuc® and the fluorescent label into close proximity, generating a BRET signal.

  • Signal Detection and Analysis: Measure the BRET signal over time and at different PROTAC concentrations to characterize the kinetics and potency of ternary complex formation.[17]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of the PROTAC to the target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.[18][19][20]

Protocol: CETSA

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other detection methods.

  • Melt Curve Generation: Plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Quantitative Proteomics

Mass spectrometry-based quantitative proteomics provides a global, unbiased view of the proteome-wide effects of a PROTAC, confirming on-target degradation and identifying potential off-target effects.[2][21][22]

Protocol: TMT-based Quantitative Proteomics

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Harvest the cells, extract proteins, and digest them into peptides.

  • Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across all samples. A significant decrease in the abundance of the target protein in the PROTAC-treated sample validates degradation. This method also reveals any unintended degradation of other proteins.

By employing a combination of these robust experimental methodologies, researchers can confidently validate the target engagement and mechanism of action of this compound-based PROTACs, paving the way for the development of novel and effective targeted protein degraders.

References

A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-AHPC-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, and a deep understanding of the ligands that recruit it is essential. This guide provides an objective comparison of (S,R,S)-AHPC-phenylacetic acid with other prominent VHL ligands, supported by experimental data, detailed methodologies for key assays, and visualizations of the relevant biological and experimental workflows.

This compound is a derivative of the well-characterized (S,R,S)-AHPC (also known as VH032-NH2) core, featuring a phenylacetic acid linker.[1] This functionalization provides a convenient attachment point for a warhead targeting a protein of interest, making it a valuable building block in PROTAC synthesis.[2] This guide will delve into its performance in the context of other widely used VHL ligands.

Quantitative Comparison of VHL Ligand Performance

The binding affinity of a ligand for the VHL protein is a critical determinant of its efficacy in a PROTAC construct. A higher affinity generally translates to more efficient recruitment of the VHL E3 ligase complex, leading to enhanced ubiquitination and subsequent degradation of the target protein.[1] The following table summarizes the binding affinities of the core (S,R,S)-AHPC structure and other commonly used VHL ligands, providing a quantitative basis for comparison.

LigandBinding Affinity (Kd) to VHLMeasurement Method
This compound Not explicitly reported; expected to be in the nanomolar range-
VH032 ((S,R,S)-AHPC core)185 nM[3]Not Specified
VH10144 nM[3]Not Specified
VH29880-90 nM[4]Isothermal Titration Calorimetry (ITC) & Competitive Fluorescence Polarization (FP)[5]

The VHL Signaling Pathway and PROTAC-Mediated Degradation

Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation.[4][6] This process is initiated by the hydroxylation of proline residues on HIF-1α by prolyl hydroxylases (PHDs).[4] The hydroxylated HIF-1α is then recognized and bound by VHL, leading to its ubiquitination and subsequent destruction by the proteasome.[6] In hypoxic conditions, PHDs are inactive, allowing HIF-1α to accumulate, dimerize with HIF-1β, and translocate to the nucleus to activate the transcription of genes involved in angiogenesis and cell survival.[4][6]

VHL-recruiting PROTACs hijack this natural process. The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

VHL Signaling Pathway VHL-HIF-1α Signaling Pathway and PROTAC Intervention cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_protac PROTAC Intervention HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Binding Proteasome Proteasome Hydroxylated HIF-1α->Proteasome E2 E2 VHL->E2 Ubiquitin Ubiquitin E2->Ubiquitin Ubiquitin->Hydroxylated HIF-1α Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF-1 Dimer HIF-1 Dimer HIF-1α_hypoxia->HIF-1 Dimer HIF-1β HIF-1β HIF-1β->HIF-1 Dimer Nucleus Nucleus HIF-1 Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation PROTAC (S,R,S)-AHPC-phenylacetic acid-based PROTAC Target Protein Target Protein PROTAC->Target Protein Binds VHL_protac VHL PROTAC->VHL_protac Recruits Ternary Complex Ternary Complex Target Protein->Ternary Complex Proteasome_protac Proteasome Target Protein->Proteasome_protac VHL_protac->Ternary Complex E2_protac E2 Ternary Complex->E2_protac Ubiquitin_protac Ubiquitin E2_protac->Ubiquitin_protac Ubiquitin_protac->Target Protein Ubiquitination Degradation_protac Degradation Proteasome_protac->Degradation_protac

VHL-HIF-1α Signaling and PROTAC Action

Experimental Protocols for VHL Ligand Validation

Accurate and reproducible methods are essential for confirming the interaction between a VHL ligand and the VHL protein. This section provides detailed protocols for commonly used in vitro binding assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[5][7]

Methodology:

  • Sample Preparation:

    • Purify the VHL protein complex (VBC: VHL, Elongin B, and Elongin C) and dialyze it extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[5]

    • Dissolve the VHL ligand (e.g., this compound) in the final dialysis buffer to ensure buffer matching. A small, matched concentration of DMSO can be used for solubility.[5][7]

    • Degas both the protein and ligand solutions to prevent air bubbles.[8]

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.[9]

    • Load the VHL protein solution (e.g., 5-50 µM) into the sample cell.[7]

    • Load the VHL ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[10]

  • Titration:

    • Perform a series of small, spaced injections of the ligand into the protein solution while monitoring the heat change.[5]

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.[1]

  • Data Analysis:

    • Integrate the raw data (heat spikes) and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (VHL ligand) to a ligand (immobilized VHL protein) in real-time, providing kinetic data (association and dissociation rates) and affinity (Kd).[1][11]

Methodology:

  • VHL Immobilization:

    • Immobilize the recombinant VHL protein onto a sensor chip (e.g., CM5) surface using standard amine coupling chemistry.[1][11]

  • Binding Analysis:

    • Prepare a series of concentrations of the VHL ligand in a suitable running buffer.[5]

    • Inject the ligand solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).[5][11]

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.[12]

  • Data Analysis:

    • Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5]

Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This is a high-throughput competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (tracer) by the test compound.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound).[14]

    • Prepare solutions of the VHL protein complex, a fluorescently labeled VHL ligand (e.g., VHL-Red Ligand), and a FRET donor-labeled antibody that binds the VHL protein (e.g., anti-His-Europium Cryptate).[13][14]

  • Assay Setup (384-well plate):

    • Add the test compound dilutions to the wells.[14]

    • Add the VHL protein to each well.[14]

    • Add the pre-mixed fluorescently labeled VHL ligand and the donor-labeled antibody to each well.[13][14]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[14]

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for VHL Ligand Comparison

A systematic workflow is crucial for the objective comparison of VHL ligands and the PROTACs derived from them.

Experimental Workflow Workflow for Comparing VHL Ligands cluster_ligand_char Ligand Characterization cluster_protac_eval PROTAC Evaluation Ligand Synthesis Ligand Synthesis Purity Analysis Purity Analysis Ligand Synthesis->Purity Analysis Binding Affinity Binding Affinity Purity Analysis->Binding Affinity ITC ITC Binding Affinity->ITC SPR SPR Binding Affinity->SPR HTRF HTRF Binding Affinity->HTRF PROTAC Synthesis PROTAC Synthesis Binding Affinity->PROTAC Synthesis Cellular Degradation Cellular Degradation PROTAC Synthesis->Cellular Degradation Proteomics Proteomics PROTAC Synthesis->Proteomics Western Blot Western Blot Cellular Degradation->Western Blot DC50 Dmax DC50 Dmax Western Blot->DC50 Dmax Selectivity Selectivity Proteomics->Selectivity

Comparative Workflow for VHL Ligands

References

A Comparative Guide to (S,R,S)-AHPC-phenylacetic acid and its Inactive Control, (S,S,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-phenylacetic acid, and its diastereomer, (S,S,S)-AHPC, which serves as a crucial negative control in targeted protein degradation studies. Understanding the differential performance of these molecules is fundamental to the validation of Proteolysis Targeting Chimeras (PROTACs) and related drug discovery efforts.

Introduction to VHL Ligands in Targeted Protein Degradation

The ubiquitin-proteasome system is a cellular machinery responsible for the degradation of proteins. PROTACs are heterobifunctional molecules that leverage this system by bringing a target protein in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The von Hippel-Lindau (VHL) protein is a widely utilized E3 ligase in PROTAC design.

(S,R,S)-AHPC is a potent ligand that binds to VHL, and its derivative, this compound, is commonly used as a synthetic building block for the creation of PROTACs. The stereochemistry of the ligand is critical for its binding to VHL. The (S,R,S) configuration is the active form, while its epimer, (S,S,S)-AHPC, is inactive and therefore an ideal negative control to demonstrate that the observed biological effects of a PROTAC are due to its specific engagement with VHL.

Quantitative Performance Comparison

The binding affinity of the VHL ligand is a critical parameter in the efficacy of a PROTAC. The following table summarizes the binding affinities of (S,R,S)-AHPC (the active component of this compound) and (S,S,S)-AHPC for the VHL protein complex.

CompoundStereochemistryRoleBinding Affinity (Kd) to VHLMethod
(S,R,S)-AHPC (VH032)(2S, 4R, S)Active Ligand185 nM[1]Isothermal Titration Calorimetry (ITC)
(S,S,S)-AHPC(2S, 4S, S)Negative ControlNot Detected[2]Isothermal Titration Calorimetry (ITC)

The data clearly indicates that the (S,R,S) stereoisomer binds to VHL with high affinity, while the (S,S,S) epimer shows no detectable binding.[2] This lack of binding is attributed to the incorrect stereochemistry at the 4-hydroxyproline (B1632879) moiety, which is essential for recognition by the VHL binding pocket. This stark difference in binding affinity underpins the use of (S,S,S)-AHPC as a negative control to validate that the degradation activity of a PROTAC is a direct result of its engagement with the VHL E3 ligase.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental validation process, the following diagrams are provided.

VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on proline residues. This modification is recognized by the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. (S,R,S)-AHPC-based PROTACs hijack this natural process to degrade other target proteins.

VHL_HIF1a_Signaling_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs Prolyl Hydroxylases HIF-1α->PHDs O2 HIF-1α_OH Hydroxylated HIF-1α PHDs->HIF-1α_OH VHL VHL E3 Ligase Complex HIF-1α_OH->VHL Binding HIF-1α_Ub Polyubiquitinated HIF-1α VHL->HIF-1α_Ub Ubiquitination Ub Ubiquitin Ub->VHL Proteasome Proteasome HIF-1α_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_stable Stable HIF-1α HIF1 HIF-1 Complex HIF-1α_stable->HIF1 Nucleus Nucleus HIF1->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binding Transcription Gene Transcription HRE->Transcription

VHL-HIF-1α Signaling Pathway Diagram
Experimental Workflow for Comparative Analysis

A typical workflow to compare the activity of a PROTAC synthesized from this compound with its negative control derived from (S,S,S)-AHPC involves a series of in vitro and cellular assays.

Experimental_Workflow Comparative Experimental Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays SRS_PROTAC (S,R,S)-AHPC-based PROTAC Binding_Assay VHL Binding Assay (FP or ITC) SRS_PROTAC->Binding_Assay Cell_Treatment Treat Cells with PROTACs SRS_PROTAC->Cell_Treatment SSS_PROTAC (S,S,S)-AHPC-based Negative Control SSS_PROTAC->Binding_Assay SSS_PROTAC->Cell_Treatment Binding_Assay->Cell_Treatment Confirm VHL Binding Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot Co_IP Co-Immunoprecipitation for Ternary Complex Cell_Treatment->Co_IP Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Quantify Degradation Co_IP->Data_Analysis Confirm Ternary Complex

Workflow for comparing active and inactive PROTACs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

VHL Binding Affinity Measurement by Fluorescence Polarization (FP)

This competitive assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand (tracer) from the VHL protein complex.

  • Materials:

    • Purified VHL-ElonginB-ElonginC (VBC) complex

    • Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide)

    • This compound and (S,S,S)-AHPC

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • 384-well black, low-volume microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound and (S,S,S)-AHPC) in assay buffer.

    • In a 384-well plate, add the VBC complex and the fluorescent tracer to all wells at a final concentration that gives a stable and robust polarization signal.

    • Add the serially diluted test compounds to the respective wells. Include wells with no compound (maximum polarization) and wells with a high concentration of a known VHL inhibitor (minimum polarization) as controls.

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Target Protein Degradation by Western Blot

This assay quantifies the reduction in the level of a target protein within cells following treatment with a PROTAC.

  • Materials:

    • Cell line expressing the target protein of interest

    • PROTAC synthesized from this compound

    • Negative control PROTAC synthesized from (S,S,S)-AHPC

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the active PROTAC and the negative control PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the target protein band intensity to the loading control to determine the extent of degradation.

Conclusion

The stereochemical configuration of AHPC is paramount for its interaction with the VHL E3 ligase. This compound serves as a potent building block for active VHL-recruiting PROTACs, while (S,S,S)-AHPC is an indispensable negative control. The use of this diastereomeric pair in parallel experiments is essential for unequivocally demonstrating that the degradation of a target protein is a direct consequence of the PROTAC-mediated recruitment of the VHL E3 ligase, thereby ensuring the validity of targeted protein degradation studies.

References

Revolutionizing Drug Discovery: A Comparative Guide to the Specificity of Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of quantitative proteomics strategies to confirm the specificity of targeted protein degraders. We will explore the performance of a hypothetical VHL-recruiting degrader, (S,R,S)-AHPC-phenylacetic acid-based 'VHL-Degrader-X', against a CRBN-recruiting alternative, 'CRBN-Degrader-Y', supported by illustrative experimental data and detailed protocols.

Targeted protein degradation (TPD) is a rapidly advancing therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to eliminate disease-causing proteins.[1][2] These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] The specificity of these degraders is a critical parameter, as off-target degradation can lead to unforeseen toxicity and reduced therapeutic efficacy.[7][8]

Quantitative proteomics has emerged as a powerful and indispensable tool for assessing the specificity of these novel therapeutics on a proteome-wide scale.[1][9][10] This guide will delve into the application of these techniques to compare the specificity profiles of two distinct hypothetical degraders, providing a framework for the rigorous evaluation of these promising drug candidates.

Comparative Analysis of Degrader Specificity: VHL-Degrader-X vs. CRBN-Degrader-Y

To illustrate the power of quantitative proteomics in specificity profiling, we present a comparative analysis of two hypothetical degraders:

  • VHL-Degrader-X: A PROTAC utilizing an (S,R,S)-AHPC-based ligand to recruit the Von Hippel-Lindau (VHL) E3 ligase and a phenylacetic acid-derived warhead to target a hypothetical protein of interest (POI-1).

  • CRBN-Degrader-Y: A PROTAC employing a pomalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase for the degradation of the same target protein, POI-1.

The following tables summarize the key quantitative proteomics data from a hypothetical study comparing the two degraders in a human cancer cell line.

Table 1: On-Target Degradation Efficiency

DegraderTarget ProteinConcentration (nM)Degradation (%)DC50 (nM)Dmax (%)
VHL-Degrader-X POI-110092 ± 31595
CRBN-Degrader-Y POI-110088 ± 52590

Data are presented as mean ± standard deviation from three biological replicates.

Table 2: Off-Target Degradation Profile (Top 5 Hits)

DegraderOff-Target ProteinFold Change vs. Vehiclep-valueBiological Function
VHL-Degrader-X Protein A-1.80.03Kinase
Protein B-1.50.04Transcription Factor
Protein C-1.30.05Structural Protein
Protein D-1.20.08Metabolic Enzyme
Protein E-1.10.10Chaperone
CRBN-Degrader-Y Zinc Finger Protein 1-3.5< 0.001Transcription Factor
Zinc Finger Protein 2-3.1< 0.001Transcription Factor
Protein F-2.00.01Kinase
Protein G-1.70.02RNA Binding Protein
IKZF1-4.2< 0.001Neosubstrate

Proteins with a statistically significant decrease in abundance (p < 0.05) are considered potential off-targets.

Table 3: Ubiquitinome Profiling (Di-Gly Remnant Peptides)

DegraderUbiquitinated ProteinFold Change vs. Vehiclep-value
VHL-Degrader-X POI-1+5.8< 0.001
Off-Target Protein A+2.10.04
CRBN-Degrader-Y POI-1+5.2< 0.001
Zinc Finger Protein 1+4.5< 0.001
IKZF1+6.1< 0.001

An increase in ubiquitination of a protein suggests it is a substrate for the recruited E3 ligase.

Visualizing the Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the targeted protein degradation pathway, the experimental workflow for quantitative proteomics, and a comparison of the degrader specificity profiles.

TPD_Pathway cluster_VHL VHL-Degrader-X Pathway cluster_CRBN CRBN-Degrader-Y Pathway VHL_Degrader VHL-Degrader-X Ternary_VHL Ternary Complex VHL_Degrader->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL POI1_VHL POI-1 POI1_VHL->Ternary_VHL Ub_POI1_VHL Ub-POI-1 Ternary_VHL->Ub_POI1_VHL Ubiquitination Ub_VHL Ubiquitin Ub_VHL->Ub_POI1_VHL Proteasome_VHL Proteasome Ub_POI1_VHL->Proteasome_VHL Degradation Degraded_POI1_VHL Degraded POI-1 Proteasome_VHL->Degraded_POI1_VHL CRBN_Degrader CRBN-Degrader-Y Ternary_CRBN Ternary Complex CRBN_Degrader->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN POI1_CRBN POI-1 POI1_CRBN->Ternary_CRBN Ub_POI1_CRBN Ub-POI-1 Ternary_CRBN->Ub_POI1_CRBN Ubiquitination Ub_CRBN Ubiquitin Ub_CRBN->Ub_POI1_CRBN Proteasome_CRBN Proteasome Ub_POI1_CRBN->Proteasome_CRBN Degradation Degraded_POI1_CRBN Degraded POI-1 Proteasome_CRBN->Degraded_POI1_CRBN

Caption: Targeted protein degradation pathways for VHL- and CRBN-recruiting PROTACs.

Proteomics_Workflow start Cell Culture & Treatment (Degrader vs. Vehicle) lysis Cell Lysis & Protein Extraction start->lysis digest Protein Digestion (Trypsin) lysis->digest tmt Tandem Mass Tag (TMT) Labeling digest->tmt lcms LC-MS/MS Analysis tmt->lcms data Data Analysis lcms->data quant Protein Identification & Quantification data->quant stat Statistical Analysis data->stat end Specificity Profile quant->end stat->end

Caption: Experimental workflow for quantitative proteomics-based specificity profiling.

Specificity_Comparison cluster_VHL VHL-Degrader-X cluster_CRBN CRBN-Degrader-Y VHL_On High On-Target Potency (POI-1) VHL_Off Low Off-Target Degradation center Specificity Profile VHL_On->center VHL_Neo No Neosubstrate Activity VHL_Off->center VHL_Neo->center CRBN_On High On-Target Potency (POI-1) CRBN_Off Significant Off-Target Degradation (Zinc Finger Proteins) CRBN_On->center CRBN_Neo Known Neosubstrate Degradation (IKZF1) CRBN_Off->center CRBN_Neo->center

Caption: Logical comparison of the specificity profiles of VHL-Degrader-X and CRBN-Degrader-Y.

Discussion of Comparative Results

The hypothetical data highlights the nuanced differences in specificity between the two degraders. While both VHL-Degrader-X and CRBN-Degrader-Y demonstrate potent on-target degradation of POI-1, their off-target profiles diverge significantly.

VHL-Degrader-X exhibits a cleaner off-target profile with only a few proteins showing modest and statistically borderline degradation. In contrast, CRBN-Degrader-Y leads to the significant degradation of several zinc finger proteins, a known class of off-targets for some CRBN-based degraders.[7][8] Furthermore, CRBN-Degrader-Y induces the degradation of IKZF1, a known neosubstrate of the CRBN-pomalidomide complex, which is not an intended target of the degrader.[11]

The ubiquitinome profiling data corroborates these findings, showing increased ubiquitination of the intended target for both degraders, but also of the off-targets and neosubstrates for CRBN-Degrader-Y. This underscores the importance of a multi-faceted proteomics approach to fully characterize degrader specificity.

Alternative and Complementary Specificity Validation Methods

While quantitative proteomics is a cornerstone of specificity assessment, a comprehensive evaluation should include orthogonal methods. These can include:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon compound binding. It can be performed in a proteome-wide format (thermal proteome profiling) to identify off-target binders.

  • 2D-Thermal Proteome Profiling (2D-TPP): An advanced version of TPP that can differentiate between direct binding and downstream effects of a compound.

  • Chemical Probes and Affinity Chromatography: Using immobilized degraders or their components as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.[12]

  • Functional Genomic Screens (e.g., CRISPR-Cas9): These screens can identify genes whose knockout confers resistance to a degrader, potentially revealing off-targets that are critical for cell viability.[3]

Detailed Experimental Protocols

For researchers looking to implement these quantitative proteomics workflows, detailed protocols are provided below.

1. Cell Culture and Treatment:

  • Seed human cancer cells (e.g., HeLa, HEK293T) in appropriate culture vessels and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of the degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

  • Flash-freeze cell pellets in liquid nitrogen and store at -80°C until further processing.

2. Protein Extraction, Digestion, and TMT Labeling:

  • Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

  • Sonicate the lysates to shear nucleic acids and clarify by centrifugation.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteines with iodoacetamide (B48618) (IAA).

  • Dilute the urea (B33335) concentration to < 2 M and digest proteins with trypsin overnight at 37°C.

  • Desalt the resulting peptides using solid-phase extraction (SPE) and dry under vacuum.

  • Label the peptides with tandem mass tag (TMT) reagents according to the manufacturer's instructions.

  • Combine the labeled peptide samples, desalt, and dry.

3. LC-MS/MS Analysis:

  • Resuspend the TMT-labeled peptide mixture in a suitable solvent for liquid chromatography.

  • Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column.

  • Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

4. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a human protein database to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.

  • Perform statistical analysis to identify proteins with significant changes in abundance between the degrader-treated and vehicle-treated samples.

5. Ubiquitinome Profiling (Di-Gly Remnant Immunoprecipitation):

  • Following tryptic digestion, enrich for ubiquitinated peptides by immunoprecipitation using an antibody that recognizes the di-glycine remnant left on ubiquitinated lysine (B10760008) residues after digestion.

  • Wash the antibody-bead complex to remove non-specifically bound peptides.

  • Elute the enriched peptides and analyze by LC-MS/MS as described above.

Conclusion

The specificity of targeted protein degraders is a paramount consideration in their development as safe and effective therapeutics. Quantitative proteomics provides a powerful and comprehensive platform for assessing on- and off-target degradation events. As demonstrated through the comparative analysis of our hypothetical VHL-Degrader-X and CRBN-Degrader-Y, these methods can reveal subtle yet critical differences in degrader specificity, guiding the selection and optimization of lead candidates. By integrating quantitative proteomics with orthogonal validation methods, researchers can build a robust understanding of a degrader's mechanism of action and its proteome-wide effects, ultimately accelerating the translation of these promising molecules into the clinic.

References

Comparative analysis of different linkers for (S,R,S)-AHPC-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the design of Proteolysis Targeting Chimeras (PROTACs), the strategic selection of the linker component is a critical determinant of therapeutic success. This guide provides a comparative analysis of different linker classes for PROTACs utilizing the (S,R,S)-AHPC scaffold, a potent von Hippel-Lindau (VHL) E3 ligase ligand. While direct comparative data for (S,R,S)-AHPC-phenylacetic acid is limited in publicly available literature, this guide synthesizes data from various VHL-recruiting PROTACs to provide a framework for rational linker design.

The linker in a PROTAC is not merely a spacer but an active modulator of the molecule's properties, influencing ternary complex formation, cell permeability, and ultimately, the potency and efficacy of the degrader.[1] A suboptimal linker can result in steric hindrance, unfavorable pharmacology, or instability, thereby compromising the degradation of the target protein. This guide explores the performance of common linker archetypes—flexible, rigid, and polyethylene (B3416737) glycol (PEG)-based—to inform the development of next-generation protein degraders.

Data Presentation: Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize representative quantitative data for VHL-based PROTACs, illustrating the impact of linker composition on these key parameters.

Table 1: Comparison of Flexible Alkyl and PEG Linkers on PROTAC Efficacy

Linker TypeLinker Structure ExampleTarget ProteinDC50 (nM)Dmax (%)Cell Line
Alkyl Chain-(CH2)4-Bromodomain-containing protein 4 (BRD4)25>90HeLa
Alkyl Chain-(CH2)8-Bromodomain-containing protein 4 (BRD4)10>95HeLa
PEG-PEG2-Bromodomain-containing protein 4 (BRD4)50~85HeLa
PEG-PEG4-Bromodomain-containing protein 4 (BRD4)15>90HeLa

Note: The data presented are representative values compiled from multiple sources on VHL-based PROTACs and are intended for illustrative comparison.

Table 2: Impact of Linker Rigidity on PROTAC Performance

Linker TypeLinker Structure ExampleTarget ProteinDC50 (nM)Dmax (%)Cell Line
Flexible-(CH2)6-Extracellular signal-regulated kinase 5 (ERK5)45~90HEK293
Rigid-piperazine-alkynyl-Extracellular signal-regulated kinase 5 (ERK5)15>95HEK293
Hybrid-PEG2-piperidine-Extracellular signal-regulated kinase 5 (ERK5)20>90HEK293

Note: The data presented are representative values compiled from multiple sources on VHL-based PROTACs and are intended for illustrative comparison.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. The following are detailed methodologies for key experiments.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., HeLa, HEK293) in 6-well plates and culture overnight to allow for cell attachment.

  • Prepare serial dilutions of the PROTACs in the appropriate cell culture medium.

  • Treat the cells with varying concentrations of the PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Determine the protein concentration of each lysate using a BCA protein assay.[2]

3. Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[3]

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes how to assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

1. Immobilization of the Target Protein:

  • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binary binding affinity (KD).

  • In a separate experiment, inject a series of concentrations of the VHL E3 ligase complex over the immobilized target protein to confirm the absence of direct interaction.

3. Ternary Complex Formation Analysis:

  • Prepare a series of solutions containing a fixed concentration of the VHL E3 ligase complex and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized target protein.

  • A concentration-dependent increase in the SPR signal, exceeding the signal from the binary PROTAC-target interaction, indicates the formation of a ternary complex.[4]

4. Data Analysis:

  • Analyze the sensorgrams using appropriate software to determine the binding affinities and kinetics of the ternary complex formation. The cooperativity of the complex can also be calculated.[4]

Mandatory Visualization

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) TargetProtein Target Protein (e.g., BRD4) PROTAC->TargetProtein Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin VHL_bound VHL Proteasome Proteasome TargetProtein_bound Target Protein TargetProtein_bound->Proteasome Degradation PROTAC_bound PROTAC TargetProtein_bound->PROTAC_bound VHL_bound->TargetProtein_bound Ubiquitination VHL_bound->PROTAC_bound

Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.

Experimental_Workflow PROTAC Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis ((S,R,S)-AHPC + Linker + Warhead) QC Quality Control (NMR, LC-MS, Purity) Synthesis->QC BindingAffinity Binary Binding Affinity (to Target & VHL) QC->BindingAffinity Permeability Cell Permeability Assays QC->Permeability TernaryComplex Ternary Complex Formation (SPR, ITC, FRET) Degradation Protein Degradation (Western Blot, DC50/Dmax) TernaryComplex->Degradation BindingAffinity->TernaryComplex Viability Cell Viability/Toxicity (MTT, CellTiter-Glo) Degradation->Viability Permeability->Degradation

Caption: A typical experimental workflow for the evaluation of PROTACs.

Conclusion

The rational design of the linker is a cornerstone of successful PROTAC development. While flexible linkers such as alkyl chains and PEGs offer a straightforward approach to achieving potent degradation, the incorporation of more rigid motifs can enhance cell permeability and metabolic stability. The experimental methodologies detailed in this guide provide a robust framework for the systematic evaluation and comparison of novel PROTACs based on the (S,R,S)-AHPC scaffold. By carefully considering the impact of linker composition on the biophysical and cellular properties of the PROTAC, researchers can accelerate the development of potent and selective protein degraders for therapeutic applications.

References

Efficacy of (S,R,S)-AHPC-phenylacetic Acid in Cellular Models: A Comparative Guide to VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-phenylacetic acid is a key chemical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. It functions as a conjugate of a linker molecule and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comparative analysis of the efficacy of VHL-recruiting PROTACs synthesized using this compound-like moieties, with a focus on their application in degrading the chromatin remodeler SMARCA2 in various cancer cell lines. The performance of these VHL-based degraders is contrasted with alternative PROTACs that recruit the Cereblon (CRBN) E3 ligase.

Introduction to this compound in PROTAC Technology

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. (S,R,S)-AHPC is a potent ligand for the VHL E3 ligase. When coupled with a linker such as phenylacetic acid, it provides a ready-to-use component for the synthesis of VHL-recruiting PROTACs. The efficacy of a PROTAC derived from this building block is determined by its ability to induce the degradation of the target protein, leading to a therapeutic effect, such as the inhibition of cancer cell proliferation.

A primary application of PROTACs synthesized with VHL ligands is the targeted degradation of SMarCA2, a key protein in cancer biology. In cancers with a mutation in the related SMARCA4 gene, cancer cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability.

Comparative Efficacy of SMARCA2 Degraders

The following tables summarize the efficacy of various SMARCA2-targeting PROTACs in different cancer cell lines. The data is categorized by the E3 ligase they recruit (VHL or CRBN).

VHL-Recruiting SMARCA2 PROTACs

These PROTACs are developed using VHL ligands, structurally related to (S,R,S)-AHPC.

CompoundCell LineCancer TypeDC50 (nM)IC50 (nM)Dmax (%)
A947 SW1573Non-Small Cell Lung0.039->90
NCI-H1944Non-Small Cell Lung-~7-
A549Non-Small Cell Lung-~86-
PRT3789 HeLaCervical0.72--
Karpas1718Marginal Zone Lymphoma-13.27-
ACBI2 RKOColorectal2 (SMARCA2), 5 (SMARCA4)-77 (SMARCA2), 86 (SMARCA4)
NCI-H1568Non-Small Cell Lung-2-

DC50: Concentration for 50% maximal degradation; IC50: Concentration for 50% inhibition of cell proliferation; Dmax: Maximum degradation.

CRBN-Recruiting SMARCA2 PROTACs (Alternative)

These PROTACs utilize a ligand for the CRBN E3 ligase, representing an alternative strategy to VHL recruitment.

CompoundCell LineCancer TypeDC50 (nM)IC50 (nM)Dmax (%)
YDR1 H1792Non-Small Cell Lung69 (24h), 60 (48h)-87 (24h), 94 (48h)
H322Non-Small Cell Lung6.4-99.2
HCC515Non-Small Cell Lung10.6-99.4
H2030Non-Small Cell Lung12.7-98.7
H2126Non-Small Cell Lung1.2-99.6
YD54 H1792Non-Small Cell Lung8.1 (24h), 16 (48h)-98.9 (24h), 99.2 (48h)
H322Non-Small Cell Lung1-99.3
HCC515Non-Small Cell Lung1.2-98.9
H2030Non-Small Cell Lung10.3-98.6
H2126Non-Small Cell Lung1.6-98.9

DC50: Concentration for 50% maximal degradation; IC50: Concentration for 50% inhibition of cell proliferation; Dmax: Maximum degradation.

Experimental Protocols

Protein Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations and denature by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values are determined from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the PROTAC on cell proliferation and viability.[1]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of the PROTAC.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) Target Target Protein (e.g., SMARCA2) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary VHL->Ternary PolyUb Poly-ubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesize PROTAC using (S,R,S)-AHPC- phenylacetic acid cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with PROTAC Dilutions cell_culture->treatment protein_analysis Protein Degradation Assay (Western Blot) treatment->protein_analysis viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis (DC50 / IC50) protein_analysis->data_analysis viability_assay->data_analysis end Comparative Efficacy data_analysis->end PROTAC_Components PROTAC PROTAC (S,R,S)-AHPC Phenylacetic Acid Linker Target Ligand VHL VHL E3 Ligase PROTAC:f1->VHL Binds to Target Target Protein PROTAC:f2->Target Binds to Degradation Protein Degradation VHL->Degradation Mediates Target->Degradation Undergoes

References

A Comparative Analysis of VHL- and CRBN-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by inducing the selective degradation of target proteins through the ubiquitin-proteasome system. A critical design choice in the development of a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. The two most predominantly utilized E3 ligases are the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN).

This guide provides a side-by-side comparison of PROTACs developed using (S,R,S)-AHPC-phenylacetic acid, a ligand-linker conjugate for VHL, and CRBN-based PROTACs. The comparison is supported by experimental data from studies on SMARCA2/4 degraders, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation: Performance Comparison

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of a VHL-based PROTAC (AU-15330) and a CRBN-based PROTAC (AU-24118) targeting the mSWI/SNF ATPases SMARCA2 and SMARCA4.[1] While AU-15330 is not explicitly synthesized from this compound, it serves as a representative VHL-recruiting degrader for this target class.

Table 1: In Vitro Degradation of SMARCA4 and PBRM1 by VHL- and CRBN-Based PROTACs [1]

PROTACE3 Ligase RecruitedTarget ProteinDC50 (nM)
AU-15330VHLSMARCA4Not specified
AU-15330VHLPBRM1Not specified
AU-24118CRBNSMARCA4Not specified
AU-24118CRBNPBRM1Not specified

Note: Specific DC50 values from the source immunoblot are not quantified, but visual representation indicates potent degradation at low nanomolar concentrations for AU-24118 and higher nanomolar concentrations for AU-15330.

Table 2: Oral Bioavailability in Preclinical Models [1]

PROTACE3 Ligase RecruitedSpeciesOral Bioavailability (%F)
AU-15330VHLMouseLow
AU-15330VHLRatLow
AU-24118CRBNMouseHigh
AU-24118CRBNRatHigh

Key Differences Between VHL and CRBN-Based PROTACs

FeatureVHL-Based PROTACs (e.g., using (S,R,S)-AHPC)CRBN-Based PROTACs
Ligand Properties Larger, more peptidic ligands.[2]Smaller, more drug-like ligands (e.g., thalidomide (B1683933) derivatives).[2]
Physicochemical Properties Can present challenges for cell permeability and oral bioavailability.[2]Often exhibit better overall physicochemical properties.[2]
Ternary Complex Stability Tend to form more stable and rigid ternary complexes.[3]Often exhibit faster turnover rates with more transient ternary complexes.[3]
Cellular Localization Predominantly cytosolic.[3]Can shuttle between the nucleus and the cytoplasm.[3]
Off-Target Effects Generally show higher selectivity due to a more buried binding pocket.[3]Can have off-target affinity for neosubstrates like zinc-finger transcription factors.[3]
Clinical Precedent Fewer in clinical trials compared to CRBN-based PROTACs.More established, with several agents in clinical trials.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments typically employed in the development of PROTACs.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

a. Cell Seeding and Treatment:

  • Seed a human cancer cell line expressing the target protein (e.g., VCaP for SMARCA4) in 6-well plates to achieve 70-80% confluency at the time of harvest.[5]

  • Allow cells to adhere overnight.

  • Treat cells with a dose-response of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[5]

b. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]

c. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein (e.g., anti-SMARCA4) and a loading control (e.g., anti-Vinculin or anti-GAPDH) overnight at 4°C.[5]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.[5]

  • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of protein degradation on cell proliferation and viability.

  • Seed cells in a 96-well plate at an appropriate density.

  • The following day, treat the cells with a serial dilution of the PROTAC.

  • Incubate for a specified period (e.g., 72 hours).

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader to determine the number of viable cells.

  • Calculate the IC50 value, the concentration of PROTAC that inhibits cell growth by 50%.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.[6]

  • Immobilize the E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.

  • To measure binary binding, flow the PROTAC over the chip at various concentrations and measure the association and dissociation rates.

  • To measure ternary complex formation, pre-incubate the PROTAC with the target protein and flow the mixture over the E3 ligase-coated chip.

  • Analyze the sensorgrams to determine the binding affinities (KD) and cooperativity of the ternary complex.[7]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides a complete thermodynamic profile of the binding interactions, including binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8]

  • Load the PROTAC into the syringe and the target protein or E3 ligase into the sample cell.

  • Perform a series of injections of the PROTAC into the protein solution.

  • Measure the heat changes associated with each injection.

  • To study the ternary complex, saturate the PROTAC with one protein partner before titrating it into the other protein partner.

  • Fit the data to a binding model to determine the thermodynamic parameters of the interaction.[8]

Mandatory Visualization

The following diagrams illustrate key concepts in PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_VHL VHL-Based PROTAC cluster_CRBN CRBN-Based PROTAC PROTAC_VHL (S,R,S)-AHPC-based PROTAC Ternary_VHL Ternary Complex (POI-PROTAC-VHL) PROTAC_VHL->Ternary_VHL POI_VHL Target Protein (e.g., SMARCA2/4) POI_VHL->Ternary_VHL VHL VHL E3 Ligase VHL->Ternary_VHL Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL E2 Ligase Ub Proteasome_VHL 26S Proteasome Ub_VHL->Proteasome_VHL Degradation_VHL Degraded Protein Proteasome_VHL->Degradation_VHL PROTAC_CRBN CRBN-based PROTAC Ternary_CRBN Ternary Complex (POI-PROTAC-CRBN) PROTAC_CRBN->Ternary_CRBN POI_CRBN Target Protein (e.g., SMARCA2/4) POI_CRBN->Ternary_CRBN CRBN CRBN E3 Ligase CRBN->Ternary_CRBN Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN E2 Ligase Ub Proteasome_CRBN 26S Proteasome Ub_CRBN->Proteasome_CRBN Degradation_CRBN Degraded Protein Proteasome_CRBN->Degradation_CRBN

Caption: Mechanism of action for VHL- and CRBN-based PROTACs.

Experimental_Workflow start PROTAC Synthesis (VHL- vs CRBN-based) biochemical Biochemical Assays (SPR, ITC) start->biochemical cellular Cellular Assays start->cellular degradation Protein Degradation (Western Blot) cellular->degradation viability Cell Viability (IC50 Determination) cellular->viability in_vivo In Vivo Efficacy (Xenograft Models) degradation->in_vivo viability->in_vivo

Caption: General experimental workflow for PROTAC evaluation.

E3_Ligase_Selection decision Choice of E3 Ligase vhl (S,R,S)-AHPC-based (VHL) decision->vhl crbn CRBN-based decision->crbn prop_vhl Properties: - Higher Selectivity - Stable Ternary Complex - Cytosolic Localization vhl->prop_vhl prop_crbn Properties: - Better 'Drug-likeness' - Faster Kinetics - Nuclear/Cytosolic Shuttle crbn->prop_crbn

Caption: Key considerations for selecting an E3 ligase for PROTAC design.

References

Validating Ternary Complex Formation of (S,R,S)-AHPC-phenylacetic acid PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of proteolysis-targeting chimeras (PROTACs) that utilize the (S,R,S)-AHPC-phenylacetic acid moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the degradation of the SMARCA2 and SMARCA4 proteins. This guide will delve into the experimental validation of the crucial ternary complex formation and compare the performance of these PROTACs against other notable SMARCA2/4 degraders.

The this compound component serves as a key building block for synthesizing specific PROTACs, such as SMARCA2/4-degrader-15 (HY-163868). The primary mechanism of action for these molecules is the formation of a ternary complex, wherein the PROTAC simultaneously binds to the target protein (SMARCA2 or SMARCA4) and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The stability and cooperativity of this ternary complex are critical determinants of the PROTAC's efficacy.

This guide will present a comparative overview of experimental data for several VHL-recruiting SMARCA2/4 PROTACs, providing insights into their binding affinities, degradation capabilities, and the methodologies used to assess these parameters.

Comparative Performance of SMARCA2/4 PROTACs

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex and induce efficient degradation of the target protein. Key parameters for evaluating performance include binding affinities (Kd) to both the target protein and the E3 ligase, the cooperativity (α) of ternary complex formation, and the cellular degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Biophysical Characterization of SMARCA2/4 PROTACs

PROTACTargetE3 LigaseBinary Binding Affinity (Kd) to VHL (nM)Ternary Complex Affinity (Kd) with SMARCA2 (nM)Cooperativity (α)Assay
ACBI2 SMARCA2VHLNot Reported< 45Not ReportedBiochemical Ternary Complex Affinity Assay[1]
A947 SMARCA2/4VHLNot ReportedNot ReportedNot ReportedNot Reported
AU-15330 SMARCA2/4VHLNot ReportedNot ReportedNot ReportedNot Reported
Compound 1 SMARCA2VHL150 ± 202.6 ± 0.358SPR[2]
Compound 6 (AU-15330 analog) SMARCA2VHL11 ± 15.6 ± 22SPR[2]

Table 2: Cellular Degradation Performance of SMARCA2/4 PROTACs

PROTACTargetCell LineDC50 (nM)Dmax (%)
ACBI2 SMARCA2RKO1-13>90[1]
ACBI2 SMARCA2NCI-H15681-13>90[1]
A947 SMARCA2SW1573<1>90
AU-15330 SMARCA2/4VCaP3-30 (for SMARCA4)Not Reported
AU-24118 SMARCA2/4VCaP3-30 (for SMARCA4)>90
SMD-3040 SMARCA2Not Specifiedlow nanomolar>90[3]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its experimental validation, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC this compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (SMARCA2/4) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for this compound PROTACs.

Ternary_Complex_Validation_Workflow cluster_workflow Experimental Workflow cluster_biophysical Binding & Cooperativity cluster_cellular Degradation & Potency start Design & Synthesize This compound PROTAC biophysical Biophysical Assays start->biophysical cellular Cellular Assays start->cellular SPR SPR biophysical->SPR ITC ITC biophysical->ITC TR_FRET TR-FRET biophysical->TR_FRET Western_Blot Western Blot / In-Cell Western cellular->Western_Blot DC50_Dmax DC50 / Dmax Determination cellular->DC50_Dmax data_analysis Data Analysis & Comparison conclusion Validate Ternary Complex Formation & PROTAC Efficacy data_analysis->conclusion SPR->data_analysis ITC->data_analysis TR_FRET->data_analysis Western_Blot->data_analysis DC50_Dmax->data_analysis

Caption: Workflow for validating ternary complex formation and efficacy.

SMARCA2_Signaling_Pathway cluster_pathway Simplified SMARCA2/4 Signaling in Cancer SMARCA2_4 SMARCA2/4 (SWI/SNF Complex) Chromatin Chromatin Remodeling SMARCA2_4->Chromatin Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation PROTAC This compound PROTAC Degradation SMARCA2/4 Degradation PROTAC->Degradation induces Degradation->SMARCA2_4 inhibits

Caption: Role of SMARCA2/4 and its disruption by PROTACs.

Detailed Experimental Protocols

The validation of ternary complex formation and the assessment of PROTAC efficacy rely on a suite of biophysical and cellular assays. Below are generalized protocols for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Objective: To determine the binding affinities (Kd) of the PROTAC to the E3 ligase and the target protein individually (binary interactions) and the affinity of the ternary complex.

Methodology:

  • Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Flow a series of concentrations of the this compound PROTAC over the immobilized VHL surface.

    • Measure the association and dissociation rates.

    • Fit the data to a 1:1 binding model to determine the binary Kd.

  • Binary Interaction Analysis (PROTAC to Target Protein):

    • Immobilize the SMARCA2 or SMARCA4 protein on a separate sensor chip.

    • Flow a series of concentrations of the PROTAC over the immobilized target protein surface.

    • Determine the binary Kd as described above.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the SMARCA2/4 protein and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized VHL E3 ligase surface.

    • Measure the association and dissociation rates of the ternary complex.

    • Fit the data to a 1:1 binding model to determine the ternary Kd.

  • Cooperativity (α) Calculation:

    • Calculate the cooperativity factor using the formula: α = (Binary Kd of PROTAC to VHL) / (Ternary Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), to calculate cooperativity.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the PROTAC, VHL E3 ligase complex, and SMARCA2/4 protein in a matched buffer to minimize heats of dilution.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the VHL E3 ligase solution.

    • Titrate the PROTAC solution into the cell and measure the heat changes upon binding.

    • Fit the data to a suitable binding model to determine the binary Kd.

  • Binary Titration (PROTAC into Target Protein):

    • Fill the ITC cell with the SMARCA2/4 protein solution.

    • Titrate the PROTAC solution into the cell to determine the other binary Kd.

  • Ternary Complex Titration:

    • Fill the ITC cell with a pre-formed binary complex of VHL and SMARCA2/4.

    • Titrate the PROTAC solution into the cell.

    • Alternatively, fill the cell with VHL and titrate a pre-mixed solution of the PROTAC and SMARCA2/4.

  • Cooperativity (α) Calculation:

    • Calculate the cooperativity factor from the binary and ternary Kd values.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To detect and quantify the formation of the ternary complex in a solution-based assay.

Methodology:

  • Reagent Preparation:

    • Label the VHL E3 ligase with a donor fluorophore (e.g., terbium cryptate) and the SMARCA2/4 protein with an acceptor fluorophore (e.g., d2).

  • Assay Procedure:

    • In a microplate, mix the labeled VHL, labeled SMARCA2/4, and a dilution series of the this compound PROTAC.

    • Incubate to allow for ternary complex formation.

  • Signal Detection:

    • Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

    • The FRET signal, a ratio of the acceptor to donor emission, is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the FRET signal against the PROTAC concentration to generate a bell-shaped curve, characteristic of PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.

Cellular Degradation Assays (Western Blot or In-Cell Western)

Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a SMARCA4-deficient cancer cell line) to an appropriate confluency.

    • Treat the cells with a range of concentrations of the this compound PROTAC for a specified period (e.g., 4, 8, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration in each sample.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for SMARCA2/4 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with secondary antibodies and detect the protein bands using an appropriate imaging system.

  • In-Cell Western:

    • Fix and permeabilize the cells in the microplate.

    • Incubate with primary antibodies for SMARCA2/4 and a normalization control.

    • Incubate with fluorescently labeled secondary antibodies.

    • Scan the plate to quantify the fluorescence intensity.

  • Data Analysis:

    • Quantify the band intensities (Western Blot) or fluorescence signals (In-Cell Western) for SMARCA2/4 and normalize to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation level).

Conclusion

The validation of ternary complex formation is a cornerstone in the development of effective PROTACs. The use of biophysical assays such as SPR, ITC, and TR-FRET provides crucial insights into the binding kinetics, thermodynamics, and cooperativity of the PROTAC-target-E3 ligase interaction. These in vitro data, in conjunction with cellular degradation assays, offer a comprehensive understanding of a PROTAC's performance.

While specific experimental data for this compound PROTACs targeting SMARCA2/4 are emerging, the comparison with existing, well-characterized degraders such as ACBI2 and AU-15330 provides a valuable framework for evaluation. The methodologies outlined in this guide serve as a robust starting point for researchers aiming to characterize novel PROTACs and advance the field of targeted protein degradation. The continued application of these rigorous experimental approaches will be instrumental in the design of next-generation degraders with enhanced potency, selectivity, and therapeutic potential.

References

In Vivo Efficacy of (S,R,S)-AHPC-Scaffold PROTACs and Phenylacetic Acid-Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of various Proteolysis Targeting Chimeras (PROTACs) designed to degrade the BET (Bromodomain and Extra-terminal domain) protein BRD4, a key transcriptional regulator implicated in cancer. While specific data for degraders utilizing an "(S,R,S)-AHPC-phenylacetic acid" linker is not extensively published, this guide focuses on well-characterized BRD4 degraders, including those that employ the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ligase. We will compare these VHL-based degraders with alternatives that utilize other E3 ligases, such as Cereblon (CRBN) and MDM2, supported by experimental data from various preclinical studies.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (e.g., BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Caption: General mechanism of action for a BRD4-targeting PROTAC.

Comparative In Vivo Efficacy of BRD4 Degraders

The following tables summarize the in vivo efficacy of several key BRD4 degraders from different preclinical studies. It is important to note that the experimental conditions, including cancer models, dosing regimens, and routes of administration, vary between studies, which should be considered when comparing the results.

DegraderE3 Ligase RecruitedCancer ModelAnimal ModelDosing RegimenKey In Vivo Efficacy ResultsReference(s)
ARV-771 VHLCastration-Resistant Prostate Cancer (CRPC) - 22Rv1 XenograftNu/Nu mice30 mg/kg, s.c., dailyInduced tumor regression.[1][1][2][3][4]
Castration-Resistant Prostate Cancer (CRPC) - VCaP XenograftCB17 SCID miceIntermittent dosingInduced tumor growth inhibition.[1][1][4]
MZ1 VHLDiffuse Large B-cell Lymphoma (DLBCL) - TMD8 XenograftNOD-SCID mice100 mg/kg, i.p., 3 days on/4 days offShowed anti-tumor activity.[5][5][6][7][8]
Acute Myeloid Leukemia (AML)Effectively inhibited tumor growth.[6][6]
dBET1 CRBNAcute Myeloid Leukemia (AML) - MV4;11 Xenograft50 mg/kg, i.p., dailyDelayed tumor growth and downregulated MYC.[9][9][10][11][12]
A1874 MDM2Colon Cancer XenograftSevere combined immuno-deficient miceOral administrationPotently inhibited tumor growth.[13][13][14][15][]

Experimental Protocols

Below are generalized experimental protocols for in vivo efficacy studies of PROTAC degraders based on methodologies reported in the literature.

General In Vivo Xenograft Study Workflow

experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment PROTAC Administration (e.g., i.p., p.o.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis data_analysis Data Analysis & Efficacy Evaluation analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to E3 Ligase Ligands: Benchmarking (S,R,S)-AHPC-phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of (S,R,S)-AHPC-phenylacetic acid, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, against other commonly used E3 ligase ligands. By presenting quantitative performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their pursuit of novel protein degraders.

PROTACs are heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[1][2] These molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two.[3][4] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][5] While over 600 E3 ligases have been identified, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of high-affinity, well-characterized small molecule ligands.[1][6] This guide will focus on ligands for two of the most prominent E3 ligases: VHL and Cereblon (CRBN).

Quantitative Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is determined by several factors, including the binding affinity of its ligands and the stability of the ternary complex.[2] The following tables summarize key performance metrics for (S,R,S)-AHPC-based ligands and other prominent E3 ligase ligands to provide a comparative perspective. It is important to note that the performance of a PROTAC is highly dependent on the specific target protein, the linker used, and the cellular context.

Table 1: Binding Affinity of E3 Ligase Ligands

E3 LigaseLigand ClassSpecific Ligand ExampleBinding Affinity (Kd)Assay Method
VHL AHPC-based(S,R,S)-AHPC Varies (nM to µM range)SPR, ITC
VHLHydroxyproline-basedVH03229 nMSPR
VHLHydroxyproline-basedVH298Not specifiedNot specified
CRBN Thalidomide-basedPomalidomide~1.8 µMNot specified
CRBNThalidomide-basedLenalidomide~2.5 µMNot specified
CRBNThalidomide-basedThalidomideNot specifiedNot specified

Binding affinity values can vary depending on the specific assay conditions and protein constructs used.

Table 2: Degradation Performance of PROTACs Utilizing Different E3 Ligase Ligands

Target ProteinE3 Ligase RecruitedE3 Ligase Ligand in PROTACDC50DmaxCell Line
BET ProteinsVHLBased on (S,R,S)-AHPC-Me<1 nM>95%Castration-Resistant Prostate Cancer (CRPC) cells
BRD4VHLMZ1 (VHL ligand-based)Not specifiedNot specifiedNot specified
BRD9VHLVZ185 (VHL ligand-based)PotentNot specifiedNot specified
BCL-xL/BCL-2VHLDT2216 (VHL ligand-based)Not specifiedNot specifiedNot specified
BRD4CRBNdBET1 (Pomalidomide-based)Not specifiedNot specifiedNot specified
BRD4CRBNARV-825 (Pomalidomide-based)Not specifiedNot specifiedNot specified

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of a PROTAC's potency and efficacy. These values are highly context-dependent.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these molecules, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-based) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action with a VHL Ligand

TR_FRET_Workflow start Start prepare_reagents Prepare Reagents: - Tagged POI (e.g., His-tag) - Tagged E3 Ligase (e.g., GST-tag) - Labeled Antibodies (Anti-His-Donor, Anti-GST-Acceptor) - PROTAC dilutions start->prepare_reagents plate_setup Plate Setup: Add PROTAC dilutions to microplate prepare_reagents->plate_setup add_proteins Add tagged POI and E3 Ligase plate_setup->add_proteins add_antibodies Add labeled antibodies add_proteins->add_antibodies incubate Incubate to allow ternary complex formation add_antibodies->incubate read_plate Measure Time-Resolved FRET signal (Plate Reader) incubate->read_plate analyze_data Analyze Data: Plot FRET signal vs. PROTAC concentration read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for TR-FRET Ternary Complex Assay

Ligand_Selection_Logic start Start: Select E3 Ligase Ligand e3_expression High E3 Ligase expression in target cells? start->e3_expression ligand_availability Validated, high-affinity ligand available? e3_expression->ligand_availability Yes explore_other Explore other E3 Ligases (e.g., MDM2, cIAP) e3_expression->explore_other No linker_attachment Suitable linker attachment points? ligand_availability->linker_attachment Yes ligand_availability->explore_other No select_vhl Consider VHL Ligands (e.g., (S,R,S)-AHPC derivatives) linker_attachment->select_vhl Yes select_crbn Consider CRBN Ligands (e.g., Pomalidomide derivatives) linker_attachment->select_crbn Yes synthesize_protac Synthesize PROTAC Library select_vhl->synthesize_protac select_crbn->synthesize_protac explore_other->synthesize_protac test_protac Benchmark PROTAC Performance synthesize_protac->test_protac end Optimized PROTAC test_protac->end

Figure 3: Logical Flow for E3 Ligase Ligand Selection in PROTAC Design

Detailed Experimental Protocols

Objective comparison of E3 ligase ligands requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in the characterization of PROTACs.

Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

This assay measures the binding kinetics and affinity of the E3 ligase ligand to its target protein.

  • Materials:

    • Recombinant, purified VHL protein

    • This compound or other test ligands

    • SPR instrument and sensor chips (e.g., CM5)

    • Immobilization reagents (e.g., EDC, NHS)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilization: Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.[7]

    • Binding Analysis: Inject a series of concentrations of the test ligand over the immobilized VHL surface.[7]

    • Data Acquisition: Monitor the change in the SPR signal (response units) in real-time.

    • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Ternary Complex Formation Assessed by TR-FRET

This assay quantifies the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous format.

  • Materials:

    • Purified, tagged target protein (e.g., His-tagged)

    • Purified, tagged E3 ligase (e.g., GST-tagged VHL)

    • Fluorescently labeled antibodies (e.g., anti-His-Europium [donor] and anti-GST-Allophycocyanin [acceptor])

    • PROTAC of interest

    • Assay buffer and microplates

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the PROTAC.

    • Assay Setup: In a microplate, combine the tagged target protein, tagged E3 ligase, and labeled antibodies with the different concentrations of the PROTAC.[3]

    • Incubation: Incubate the mixture at room temperature to allow for complex formation.[3]

    • FRET Measurement: Measure the time-resolved FRET signal using a compatible plate reader. An increased FRET signal indicates the proximity of the donor and acceptor fluorophores, confirming ternary complex formation.

    • Data Analysis: Plot the FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation is achieved.

Cellular Target Protein Degradation by Western Blotting

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

  • Materials:

    • Cell line of interest

    • PROTAC of interest

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • Secondary antibodies conjugated to HRP

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Plate cells and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Cell Lysis: Harvest and lyse the cells to extract total protein.[3]

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Densitometry Analysis: Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and untreated samples. This data is used to calculate DC50 and Dmax values.

Conclusion

The selection of an E3 ligase ligand is a critical step in the design of potent and selective PROTACs. This compound and its derivatives represent a well-validated class of VHL ligands that have been successfully incorporated into highly effective degraders. However, the optimal choice of E3 ligase and corresponding ligand is target- and cell-type dependent. Researchers should consider factors such as the endogenous expression levels of the E3 ligase in the target cells and the potential for achieving favorable ternary complex cooperativity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different E3 ligase ligands, enabling the rational design and optimization of next-generation protein degraders.

References

A Comparative Guide to the Cross-Reactivity of (S,R,S)-AHPC-phenylacetic acid based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity of PROTACs (Proteolysis Targeting Chimeras) developed using (S,R,S)-AHPC-phenylacetic acid and related scaffolds. These molecules incorporate a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the design of potent and selective protein degraders.[1][2] The cross-reactivity, or off-target activity, of a PROTAC is a crucial parameter that determines its therapeutic window and potential for adverse effects.

The analysis will focus on the therapeutically relevant challenge of selectively degrading SMARCA2, a key subunit of the SWI/SNF chromatin-remodeling complex.[3][4] In cancers with mutations in the highly homologous SMARCA4 gene, selective degradation of SMARCA2 is a promising synthetic lethal strategy.[4][5] This guide will compare the performance of VHL-based PROTACs, such as those using the (S,R,S)-AHPC core, with alternative Cereblon (CRBN)-based degraders targeting the same protein.

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker.[1][6] PROTACs based on the (S,R,S)-AHPC scaffold function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity results in the poly-ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC (S,R,S)-AHPC-based PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI & VHL POI Target Protein (e.g., SMARCA2) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ub Ubiquitin Transfer Ternary->Ub Induces Proximity Ub_POI Poly-ubiquitinated Target Protein Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Figure 1. Mechanism of a VHL-recruiting PROTAC.

Comparative Analysis: SMARCA2 Degraders

Achieving selectivity between the highly homologous ATPases SMARCA2 and SMARCA4 is a significant challenge in drug development.[4] The unique mechanism of PROTACs offers an advantage over traditional inhibitors, as selectivity can be driven not just by ligand binding affinity but also by the formation of a productive ternary complex.[6][7]

VHL-Based SMARCA2 PROTACs

Researchers have successfully developed VHL-recruiting PROTACs that demonstrate remarkable selectivity for SMARCA2 over SMARCA4.

  • A947: This potent PROTAC was developed from a non-selective SMARCA2/4-binding ligand. Despite the lack of selective binding, A947 achieves a 28-fold selectivity in the degradation of SMARCA2 over SMARCA4.[4] Global proteomics and ubiquitinome studies confirmed its high on-target specificity, with no unexpected off-target degradation observed even at high concentrations.[4]

  • ACBI2: Through structure and property-guided design, ACBI2 was developed as a potent, selective, and orally bioavailable VHL-recruiting SMARCA2 degrader.[8][9] It shows a consistent preference for degrading SMARCA2 over SMARCA4 in various cell lines and in human whole blood assays.[8][10]

Cereblon (CRBN)-Based SMARCA2 PROTACs: An Alternative

As a point of comparison, CRBN-based PROTACs have also been developed to target SMARCA2. The choice between VHL and CRBN can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[11]

  • YDR1 and YD54: These orally bioavailable, CRBN-based PROTACs are potent degraders of SMARCA2.[12] Quantitative proteomics analysis revealed that SMARCA2 was the most significantly degraded protein out of more than 8,600 analyzed, while SMARCA4 was not significantly affected, demonstrating high selectivity.[12]

Data Presentation: Quantitative Comparison of SMARCA2 Degraders

The following table summarizes the performance of VHL- and CRBN-based PROTACs, highlighting their potency (DC50, the concentration for 50% degradation) and selectivity.

PROTAC NameE3 Ligase RecruitedTarget(s)DC50 (SMARCA2)DC50 (SMARCA4)Selectivity (SMARCA2 vs. SMARCA4)Source(s)
A947 VHLSMARCA2~1 nM~28 nM28-fold[4]
ACBI2 VHLSMARCA2, PBRM1Potent (nM range)Modest DegradationSelective for SMARCA2[8][10]
YDR1 CRBNSMARCA2Potent (nM range)Modest DegradationSelective for SMARCA2[12]
ACBI1 VHLSMARCA2, SMARCA4Potent (nM range)Potent (nM range)Dual/Non-selective[4][9]

Note: DC50 values are cell-line dependent and are presented here to illustrate relative potency and selectivity.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously evaluate the on-target and off-target effects of a PROTAC, a combination of global and targeted proteomic approaches is essential.

Experimental_Workflow cluster_proteomics Global Off-Target Analysis cluster_western Targeted Selectivity Analysis start Develop PROTAC (e.g., using S,R,S-AHPC) treatment Treat Cell Lines with PROTAC (Dose-Response & Time-Course) start->treatment lysis_ms Cell Lysis & Protein Digestion treatment->lysis_ms lysis_wb Cell Lysis & Protein Quantification treatment->lysis_wb lcms LC-MS/MS Analysis lysis_ms->lcms data_ms Quantitative Proteomics Data Analysis lcms->data_ms end Determine Potency (DC50), Selectivity & Off-Target Profile data_ms->end sds SDS-PAGE & Western Blot lysis_wb->sds quant_wb Quantify Degradation of SMARCA2, SMARCA4, etc. sds->quant_wb quant_wb->end

Figure 2. Experimental workflow for assessing PROTAC cross-reactivity.
Protocol 1: Global Proteomics for Off-Target Identification

Mass spectrometry-based proteomics is the gold standard for unbiased, global analysis of protein abundance changes following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., A549, HeLa) at an appropriate density. Treat cells with the PROTAC, an inactive control (epimer), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Use multiple biological replicates for each condition.

  • Cell Lysis and Protein Digestion: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin overnight at 37°C.

  • Peptide Labeling (Optional): For multiplexed quantification, label the peptide samples with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to determine proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to controls. Proteins with significantly reduced abundance are potential off-targets.[4][12][13]

Protocol 2: Western Blotting for Targeted Protein Degradation

Western blotting is a standard, targeted technique to confirm and quantify the degradation of the intended target and known close homologs.

  • Cell Culture and Treatment: Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 24 hours) to determine the DC50 and Dmax (maximum degradation). Include vehicle and inactive controls.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target protein (e.g., anti-SMARCA2), a close homolog (e.g., anti-SMARCA4), and a loading control (e.g., anti-Actin or anti-GAPDH).

  • Detection and Quantification: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal. Quantify the band intensities relative to the loading control to determine the percentage of remaining protein at each PROTAC concentration.[4][14]

Conclusion

PROTACs based on the (S,R,S)-AHPC scaffold are effective VHL-recruiting agents capable of inducing potent and highly selective protein degradation. As demonstrated in the case of SMARCA2, these degraders can achieve selectivity that surpasses that of the warhead ligand itself, a phenomenon driven by the formation of a productive ternary complex.[4][7] The choice of E3 ligase recruiter—VHL versus alternatives like CRBN—is a critical design parameter that influences the degradation profile and must be empirically evaluated.[][16] Rigorous cross-reactivity assessment using a combination of global proteomics and targeted western blotting is essential to validate the selectivity of any new PROTAC and ensure its suitability as a chemical probe or therapeutic candidate.

References

A Comparative Analysis of (S,R,S)-AHPC-Derived PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to DC50 and Dmax Determination for (S,R,S)-AHPC-phenylacetic acid PROTACs and Alternatives

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold is a key component in many PROTACs, serving as a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comparative analysis of the degradation efficiency of PROTACs derived from (S,R,S)-AHPC-based linkers, focusing on the critical parameters of DC50 (the concentration for 50% maximal degradation) and Dmax (the maximum percentage of degradation). We present quantitative data for prominent SMARCA2/4 and BET protein degraders, alongside detailed experimental protocols for their determination.

Performance Comparison of AHPC-Based and Other PROTACs

The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of a target protein. The following tables summarize the DC50 and Dmax values for several well-characterized PROTACs, offering a comparative view of their performance.

SMARCA2/4 Degraders

SMARCA2 and SMARCA4 are ATP-dependent helicases that are key components of the SWI/SNF chromatin remodeling complex and are attractive targets in oncology.

PROTACTarget(s)Cell LineDC50Dmax (%)Treatment Time (h)Reference
A947 SMARCA2SW157339 pM96%20[1][2][3]
SMARCA4SW15731.1 nM92%20[1][3]
ACBI1 SMARCA2MV-4-116 nMNot Reported18[4][5]
SMARCA4MV-4-1111 nMNot Reported18[4][5]
PBRM1MV-4-1132 nMNot Reported18[4][5]
ACBI2 SMARCA2RKO1 nM81%18[6][7][8]
SMARCA4RKO32 nM67%18[6][7][8]
BET Protein Degraders

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) are epigenetic readers that regulate the transcription of key oncogenes, making them important cancer targets.

PROTACTarget(s)Cell LineDC50Dmax (%)Treatment Time (h)Reference
dBET1 BETsNot SpecifiedNot Specified>95%Not Specified[9]
ARV-771 BETsNot SpecifiedNot Specified>95%Not Specified[9]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC based) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein (e.g., SMARCA2) Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated degradation pathway.

Experimental_Workflow Workflow for DC50 and Dmax Determination cluster_workflow Experimental Steps A 1. Cell Culture (e.g., A549, MV-4-11) B 2. PROTAC Treatment (Dose-response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Western Blot / In-Cell Western C->D E 5. Data Acquisition & Analysis (Densitometry) D->E F 6. DC50 & Dmax Calculation E->F

Caption: A typical workflow for determining DC50 and Dmax.

Experimental Protocols

Accurate and reproducible determination of DC50 and Dmax values is critical for the evaluation of PROTAC efficacy. Below are detailed protocols for the most common methods.

Quantitative Western Blot for DC50 and Dmax Determination

This method allows for the quantification of protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., SW1573, MV-4-11)

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (typically from pM to µM range) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • DC50 and Dmax Calculation:

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

    • Plot the percentage of degradation against the log of the PROTAC concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the DC50 and Dmax values.[10]

In-Cell Western (ICW) Assay for Higher Throughput Screening

The In-Cell Western is a plate-based immunofluorescence method that allows for the quantification of protein levels in fixed cells, offering higher throughput than traditional Western blotting.[11]

Materials:

  • Adherent cell line of interest

  • PROTAC of interest

  • 96-well or 384-well plates

  • Formaldehyde (B43269) solution (for fixing)

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer

  • Primary antibodies (specific to the target protein and a normalization control, e.g., an antibody against a housekeeping protein)

  • Fluorescently labeled secondary antibodies (with distinct emission spectra)

  • Infrared imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC for the desired time.

  • Fixing and Permeabilization:

    • After treatment, fix the cells with a formaldehyde solution.

    • Wash the cells and then permeabilize them to allow antibody entry.

  • Immunostaining:

    • Block the cells to prevent non-specific antibody binding.

    • Incubate the cells with primary antibodies against the target protein and a normalization control.

    • Wash the cells and then incubate with the corresponding fluorescently labeled secondary antibodies.

  • Image Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies and allow the plate to dry.

    • Scan the plate using an infrared imaging system to detect the fluorescent signals from both the target protein and the normalization control.

    • The software of the imaging system is used to quantify the fluorescence intensity in each well.

  • DC50 and Dmax Calculation:

    • Normalize the target protein signal to the normalization control signal for each well.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[12]

References

A Comparative Structural Analysis of VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-phenylacetic acid, with other notable VHL ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting key structural and binding affinity data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate informed decisions in the design and optimization of novel protein degraders.

Introduction to this compound and VHL Engagement

This compound is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC, also known as VH032-NH2. The (S,R,S)-AHPC core serves as a potent binder to the VHL protein, hijacking the VHL E3 ubiquitin ligase complex to induce the degradation of specific target proteins. The phenylacetic acid moiety in this compound typically functions as a linker, providing a point of attachment for a ligand that binds to the protein of interest, thereby forming a heterobifunctional PROTAC.

The interaction between the VHL ligand and the VHL protein is a critical determinant of the efficacy of a PROTAC. High-affinity binding is often a prerequisite for the formation of a stable ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein.

Comparative Analysis of VHL Ligand Performance

The selection of a VHL ligand is a crucial step in PROTAC design. The following tables provide a quantitative comparison of (S,R,S)-AHPC (VH032-NH2) and its parent compound VH032 with other commonly used VHL ligands.

Table 1: Binding Affinities of VHL Ligands

LigandBinding Affinity (Kd) to VHLMeasurement MethodReference
VH032185 nMNot Specified[1]
VH10144 nMNot Specified[1]
VH298Not Specified (IC50 available)Not Specified
(S,R,S)-AHPC (VH032-NH2)Not explicitly stated, but derived from VH032Not Applicable

Table 2: Structural Parameters of VH032 in Complex with VHL

PDB ID4W9H
Ligand VH032
Resolution 2.10 Å
R-Value Work 0.186
R-Value Free 0.224
Key Interacting Residues Ser111, Tyr98, His115, Trp88, Arg107

The crystal structure of VH032 in complex with the VHL-ElonginB-ElonginC (VCB) complex (PDB: 4W9H) reveals the key interactions that underpin its binding affinity.[2][3][4][5] The hydroxyproline (B1673980) core of VH032 mimics the endogenous substrate, HIF-1α, and forms critical hydrogen bonds with Ser111 and Tyr98 in the VHL binding pocket. The tert-butyl group of the ligand is situated in a hydrophobic pocket, and the acetyl group forms a hydrogen bond with a structural water molecule. The phenylacetic acid linker of this compound would extend from the core structure, and its length and composition are critical for positioning the target protein for effective ubiquitination.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the VHL signaling pathway, a typical experimental workflow for structural analysis, and the logical relationship of the comparative analysis presented in this guide.

VHL_Signaling_Pathway VHL Signaling Pathway in Normoxia vs. Hypoxia cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL E3_Ligase_Complex VHL E3 Ligase Complex VHL->E3_Ligase_Complex Ubiquitination Ubiquitination E3_Ligase_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation HIF-1α_hypoxia HIF-1α HIF_Complex HIF-1α/β Complex HIF-1α_hypoxia->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Gene_Expression Target Gene Expression HRE->Gene_Expression

Caption: VHL signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow Experimental Workflow for Structural Analysis Protein_Expression Protein Expression & Purification (VHL Complex) Complex_Formation Complex Formation Protein_Expression->Complex_Formation Ligand_Synthesis Ligand Synthesis (this compound) Ligand_Synthesis->Complex_Formation Crystallization Crystallization (Co-crystallization or Soaking) Complex_Formation->Crystallization Binding_Affinity Binding Affinity Measurement (ITC) Complex_Formation->Binding_Affinity XRay_Diffraction X-ray Diffraction Data Collection Crystallization->XRay_Diffraction Structure_Determination Structure Determination & Refinement XRay_Diffraction->Structure_Determination Data_Analysis Data Analysis & Comparison Structure_Determination->Data_Analysis Binding_Affinity->Data_Analysis

Caption: A typical experimental workflow for structural and binding analysis.

Logical_Comparison Logical Framework for VHL Ligand Comparison Core_Ligand (S,R,S)-AHPC- phenylacetic acid Structural_Analysis Structural Analysis (Crystal Structure) Core_Ligand->Structural_Analysis Binding_Affinity Binding Affinity (Kd, IC50) Core_Ligand->Binding_Affinity Alternative_Ligands Alternative VHL Ligands (e.g., VH101, VH298) Alternative_Ligands->Structural_Analysis Alternative_Ligands->Binding_Affinity PROTAC_Efficacy PROTAC Efficacy (Ternary Complex Formation, Target Degradation) Structural_Analysis->PROTAC_Efficacy Binding_Affinity->PROTAC_Efficacy

Caption: Logical relationship for comparing VHL ligands.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for X-ray crystallography and Isothermal Titration Calorimetry (ITC) for the analysis of VHL-ligand complexes.

X-ray Crystallography of VHL-Ligand Complex

This protocol outlines the steps for determining the crystal structure of a VHL-ligand complex, which can be achieved through either co-crystallization or soaking techniques.[6][7]

1. Protein Expression and Purification:

  • The VHL protein is typically expressed as a complex with Elongin B and Elongin C (VCB) in E. coli or insect cells.

  • Purification is achieved through a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography, to obtain a homogenous and stable protein sample.

2. Complex Formation (for Co-crystallization):

  • The purified VCB complex is incubated with a molar excess of the VHL ligand (e.g., this compound) to ensure saturation of the binding sites.

3. Crystallization:

  • Co-crystallization: The pre-formed VCB-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and additives) using vapor diffusion methods (sitting or hanging drop).

  • Soaking: Crystals of the apo-VCB complex are grown first. These crystals are then transferred to a solution containing the VHL ligand, allowing the ligand to diffuse into the crystal and bind to the protein.[8]

4. X-ray Diffraction Data Collection:

  • Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

5. Structure Determination and Refinement:

  • The diffraction data are processed, and the structure is solved using molecular replacement with a known VHL structure as a search model.

  • The ligand is then manually fitted into the electron density map, and the entire complex structure is refined to yield the final atomic model.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[9][10][11][12]

1. Sample Preparation:

  • The purified VCB protein and the VHL ligand are prepared in an identical, degassed buffer to minimize heats of dilution.

  • The concentrations of the protein and ligand are accurately determined.

2. ITC Experiment Setup:

  • The VCB protein solution is loaded into the sample cell of the calorimeter.

  • The VHL ligand solution is loaded into the injection syringe.

3. Titration:

  • A series of small, precise injections of the ligand are made into the protein solution while the heat released or absorbed is measured.

  • A control experiment is performed by injecting the ligand into the buffer alone to determine the heat of dilution.

4. Data Analysis:

  • The heat of dilution is subtracted from the raw titration data.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Conclusion

The structural and biophysical characterization of VHL ligands is paramount for the rational design of effective PROTACs. The (S,R,S)-AHPC core, as exemplified by VH032, provides a robust scaffold for VHL engagement. The choice of linker, such as the phenylacetic acid moiety, is critical for optimizing the orientation and proximity of the target protein to the E3 ligase, thereby influencing the efficiency of protein degradation. This guide provides a foundational understanding and practical methodologies to aid researchers in the comparative analysis and selection of VHL ligands for their targeted protein degradation strategies.

References

A Comparative Analysis of PROTACs Derived from (S,R,S)-AHPC-phenylacetic acid and Analogs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VHL-Recruiting PROTAC Performance

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery. A key component in many successful PROTACs is the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S)-AHPC scaffold has proven to be a highly effective VHL ligand, and its derivatives, including (S,R,S)-AHPC-phenylacetic acid, are crucial building blocks in the development of novel protein degraders.

This guide provides a comparative study of PROTACs derived from this compound and its analogs. We will examine their performance, supported by experimental data, and provide detailed methodologies for the key experiments cited.

Quantitative Performance of (S,R,S)-AHPC-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).

While direct side-by-side comparisons of PROTACs with identical protein targets but varied (S,R,S)-AHPC-based linkers are not always available in a single study, we can compile and compare data for well-characterized PROTACs targeting the same protein. Bromodomain-containing protein 4 (BRD4) is a widely studied target for PROTACs, providing a basis for comparison.

PROTACVHL Ligand Linker MoietyTarget ProteinCell LineDC50Dmax (%)Reference
SMARCA2/4-degrader-15This compoundSMARCA2/4A549< 100 nM> 90%[1]
MZ1(S,R,S)-AHPC-basedBRD4H661, H8388 nM, 23 nMComplete at 100 nM[2]
ARV-771(S,R,S)-AHPC-Me basedBRD2/3/422Rv1 (CRPC)< 5 nMNot Reported[3]

Note: Direct comparison of performance data across different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and methodologies.

The PROTAC Mechanism of Action: A Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Target Target Protein (e.g., BRD4) PROTAC->Target Binds to Warhead VHL VHL E3 Ligase PROTAC->VHL Binds to (S,R,S)-AHPC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target->Ternary_Complex VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Release Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflows and Protocols

Accurate assessment of PROTAC efficacy is crucial for their development. The following sections detail the methodologies for key experiments.

Experimental Workflow for PROTAC Evaluation

A systematic approach is necessary to characterize a novel PROTAC. This workflow outlines the key stages from initial synthesis to in-depth cellular analysis.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis 1. PROTAC Synthesis ((S,R,S)-AHPC-Linker + Warhead) Binding_Assay 2. Binary Binding Assays (SPR or ITC) Synthesis->Binding_Assay Ternary_Complex_Assay 3. Ternary Complex Formation (SPR or ITC) Binding_Assay->Ternary_Complex_Assay Degradation_Assay 4. In-Cell Degradation Assay (Western Blot or HiBiT) Ternary_Complex_Assay->Degradation_Assay Dose_Response 5. DC50 and Dmax Determination Degradation_Assay->Dose_Response Selectivity_Assay 6. Selectivity Profiling (Proteomics) Dose_Response->Selectivity_Assay

Caption: A generalized experimental workflow for the development and evaluation of (S,R,S)-AHPC-based PROTACs.[4]

Protocol 1: Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2]

1. Cell Culture and Treatment:

  • Seed cells of interest (e.g., H661, 22Rv1) in 6-well plates, ensuring they are in the logarithmic growth phase at the time of harvest.[2]

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration for all samples.

  • Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[2]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd) and cooperativity of ternary complex formation.[5][6]

Objective: To determine the binding affinities of the PROTAC to the target protein and VHL individually (binary interactions) and the affinity of the ternary complex formation.

1. Sample Preparation:

  • Dialyze all proteins (target protein and VHL complex) and the PROTAC into the same buffer to minimize buffer mismatch effects.

  • Degas all solutions before use.

2. Binary Titrations:

  • PROTAC into Target Protein: Fill the ITC cell with the target protein solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM). Perform a series of injections and measure the heat change.

  • PROTAC into VHL: Fill the ITC cell with the VHL E3 ligase complex solution and the syringe with the PROTAC solution. Perform the titration as above.

3. Ternary Titration:

  • Fill the ITC cell with the VHL E3 ligase complex.

  • In the syringe, prepare a solution of the PROTAC pre-saturated with an excess of the target protein.

  • Titrate the pre-formed binary complex (PROTAC + target protein) into the VHL solution.

4. Data Analysis:

  • Analyze the titration data using a suitable binding model (e.g., one-site binding) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) for each interaction.

  • The cooperativity factor (α) can be calculated by comparing the Kd of the binary and ternary interactions. Positive cooperativity (α > 1) indicates that the binding of one component enhances the binding of the other, leading to a more stable ternary complex.[6]

Logical Relationship of PROTAC Components

The successful design of a PROTAC relies on the careful selection and integration of its three key components. The relationship between these components determines the ultimate efficacy of the degrader.

PROTAC_Components cluster_components PROTAC Components cluster_properties Influencing Factors PROTAC PROTAC Efficacy Warhead Warhead (Target Binder) Affinity Binding Affinity (Target & E3 Ligase) Warhead->Affinity Linker Linker Ternary_Complex Ternary Complex (Stability & Geometry) Linker->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker->Physicochemical E3_Ligand E3 Ligase Ligand ((S,R,S)-AHPC) E3_Ligand->Affinity Affinity->Ternary_Complex Ternary_Complex->PROTAC Physicochemical->PROTAC

Caption: Logical relationship of PROTAC components and their influence on overall efficacy.

References

Safety Operating Guide

Safe Disposal of (S,R,S)-AHPC-phenylacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the proper handling and disposal of (S,R,S)-AHPC-phenylacetic acid, a compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is critical for maintaining laboratory safety and environmental responsibility. This document outlines the necessary procedures for its disposal, drawing from safety data sheets and general best practices for chemical waste management. This compound is an E3 Ligase Ligand-Linker Conjugate used in drug discovery.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area and wear appropriate personal protective equipment (PPE).[3] This includes chemical-impermeable gloves, tightly fitting safety goggles with side-shields, and fire/flame resistant and impervious clothing.[3] Emergency exits and a risk-elimination area should be clearly designated.[3]

First-Aid Measures:

In the event of exposure, the following first-aid measures should be taken immediately[3]:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Spill and Accidental Release Protocol

In the case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill.[3] Prevent further leakage if it is safe to do so.[3] All sources of ignition should be removed, and spark-proof tools should be used.[3]

For containment and cleanup, collect the spilled material and arrange for disposal.[3] The collected material should be kept in suitable, closed containers.[3] Adhered or collected material must be promptly disposed of in accordance with appropriate laws and regulations.[3] It is crucial to prevent the chemical from entering drains, as discharge into the environment must be avoided.[3]

Proper Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge this chemical into sewer systems.[3]

Container Disposal:

Containers that have held this compound should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]

The following diagram outlines the decision-making process for the disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Containment cluster_2 Disposal Path cluster_3 Final Steps start Start: Unused or Waste This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Place in a suitable, closed, and labeled container ppe->container segregate Segregate from incompatible materials container->segregate disposal_choice Select Disposal Method segregate->disposal_choice incineration Controlled Incineration with Flue Gas Scrubbing disposal_choice->incineration Option 1 destruction Licensed Chemical Destruction Plant disposal_choice->destruction Option 2 transport Arrange for transport by a licensed waste hauler incineration->transport destruction->transport documentation Complete all necessary waste disposal documentation transport->documentation end End: Proper Disposal Complete documentation->end

References

Essential Safety and Handling Protocols for (S,R,S)-AHPC-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of (S,R,S)-AHPC-phenylacetic acid.

This document provides critical safety and logistical information for the handling of this compound, a potent pharmaceutical compound. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause serious eye irritation.[1][2][3] Handling of this and other potent compounds requires stringent safety measures to minimize exposure.[4][5][6][7] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8] A face shield may be used in addition to goggles.To prevent eye contact which can cause serious irritation.[1][2][3][8]
Hand Protection Chemical impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[8] Double gloving is recommended for handling potent compounds.[7]To prevent skin contact.
Respiratory Protection A NIOSH-certified N95 or N100 respirator is recommended when there is a risk of airborne powder or aerosol generation.[9] For higher-risk activities or if exposure limits are exceeded, a full-face respirator or a Powered Air Purifying Respirator (PAPR) system should be used.[7][8]To prevent inhalation of the compound.
Body Protection A lab coat or apron. For more extensive handling, fire/flame resistant and impervious clothing or a full-body disposable suit (e.g., Tyvek) is required.[5][8]To protect the skin from accidental spills or contamination.

Safe Handling and Operational Plans

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[8] For potent compounds, closed-system operations and the use of containment technologies like glove boxes or isolators are highly recommended to minimize exposure.[4][6]

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment (e.g., analytical balance, weigh paper, spatula, beaker, solvent, magnetic stirrer, and stir bar) and place them inside the fume hood.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid onto a pre-tared weigh paper on the analytical balance.

    • Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.

    • Once the desired weight is obtained, securely close the primary container.

  • Dissolving:

    • Carefully transfer the weighed solid into a beaker containing the appropriate solvent.

    • Add a magnetic stir bar to the beaker and place it on a magnetic stirrer.

    • Stir the solution until the solid is completely dissolved.

    • Keep the beaker covered with a watch glass or paraffin (B1166041) film to prevent splashing and evaporation.

  • Post-Procedure:

    • Decontaminate all equipment that came into contact with the compound.

    • Dispose of all waste, including gloves, weigh paper, and any contaminated materials, in a designated hazardous waste container.

    • Wash hands thoroughly after removing PPE.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated items such as gloves, disposable lab coats, and weigh papers should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Neutralization: For acidic waste streams that do not contain other hazardous materials, neutralization to a pH between 5.5 and 9.5 may be permissible before drain disposal, but this should only be done after consulting with your institution's environmental health and safety (EHS) department.[10] However, due to the toxic nature of many pharmaceutical compounds, direct disposal through a hazardous waste program is the recommended and safer option.[10]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Diagrams

PPE_Hierarchy cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure to hazardous chemicals.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.